1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Description
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Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOASAUGLHDNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654720 | |
| Record name | [4-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-83-7 | |
| Record name | [4-(Aminomethyl)-1-piperidinyl]cyclopropylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Aminomethyl)piperidin-1-yl](cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Introduction
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a key building block in contemporary drug discovery, frequently appearing as a crucial fragment in the development of novel therapeutics. Its rigid cyclopropyl group and the basic methanamine moiety attached to a piperidine scaffold offer a unique combination of structural features that allow for specific interactions with biological targets. This guide provides a comprehensive overview of two robust and field-proven synthetic pathways for the preparation of this important intermediate, tailored for researchers, medicinal chemists, and professionals in drug development. The methodologies detailed herein are designed to be both scalable and reproducible, with an emphasis on the underlying chemical principles and practical experimental considerations.
Pathway 1: Synthesis via Boc-Protected Intermediate
This pathway offers a well-controlled and high-yielding route to the target compound, starting from the commercially available tert-butyl (piperidin-4-ylmethyl)carbamate. The strategy involves the N-acylation of the piperidine nitrogen with cyclopropanecarbonyl chloride, followed by the deprotection of the Boc group to yield the desired primary amine.
Figure 1: Synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine via a Boc-protected intermediate.
Step 1: Synthesis of tert-Butyl N-[1-(cyclopropylcarbonyl)piperidin-4-yl]methylcarbamate
The initial step involves the acylation of the secondary amine of the piperidine ring with cyclopropanecarbonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve the starting materials.
Experimental Protocol:
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl N-[1-(cyclopropylcarbonyl)piperidin-4-yl]methylcarbamate as a solid.
Table 1: Quantitative Data for the Synthesis of the Boc-Protected Intermediate
| Parameter | Value | Reference |
| Starting Material | tert-Butyl (piperidin-4-ylmethyl)carbamate | [1] |
| Reagents | Cyclopropanecarbonyl chloride, Triethylamine | |
| Solvent | Dichloromethane | |
| Yield | Typically >90% | |
| Purity | >95% (by HPLC) | |
| Molecular Formula | C₁₅H₂₆N₂O₃ | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
Step 2: Deprotection of tert-Butyl N-[1-(cyclopropylcarbonyl)piperidin-4-yl]methylcarbamate
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to unmask the primary amine. A solution of hydrogen chloride in an organic solvent, such as dioxane or methanol, is commonly employed for this purpose. The product is typically isolated as the hydrochloride salt, which is often a crystalline solid and can be easily handled and stored.[1][3]
Experimental Protocol:
-
Dissolve tert-butyl N-[1-(cyclopropylcarbonyl)piperidin-4-yl]methylcarbamate (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (10-20 volumes).[1][3]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine hydrochloride.
Pathway 2: Synthesis via Nitrile Reduction
This alternative pathway commences with the readily available piperidine-4-carbonitrile. The synthesis involves an initial N-acylation of the piperidine nitrogen, followed by the reduction of the nitrile functionality to the primary amine. This route is particularly advantageous due to the different reactivity of the functional groups, allowing for a straightforward two-step process.
Figure 2: Synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine via nitrile reduction.
Step 1: Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carbonitrile
Similar to the first step of Pathway 1, this step involves the N-acylation of piperidine-4-carbonitrile with cyclopropanecarbonyl chloride in the presence of a base. The choice of base and solvent is crucial for achieving a high yield and purity of the acylated product.
Experimental Protocol:
-
To a stirred solution of piperidine-4-carbonitrile (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by crystallization or flash column chromatography to afford 1-(cyclopropylcarbonyl)piperidine-4-carbonitrile.
Step 2: Reduction of 1-(Cyclopropylcarbonyl)piperidine-4-carbonitrile
The reduction of the nitrile group to a primary amine is a key transformation in this pathway. Catalytic hydrogenation using Raney Nickel is a highly effective and widely used method for this purpose.[4] The reaction is typically carried out in a solution of ammonia in methanol to suppress the formation of secondary amine byproducts.[5]
Experimental Protocol:
-
To a solution of 1-(cyclopropylcarbonyl)piperidine-4-carbonitrile (1.0 eq) in methanol saturated with ammonia, add a slurry of Raney Nickel (approx. 50% w/w) in water.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully filter the catalyst through a pad of Celite and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography or distillation to yield 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine.
Table 2: Quantitative Data for the Nitrile Reduction Pathway
| Parameter | Value | Reference |
| Starting Material | Piperidine-4-carbonitrile | [6] |
| Intermediate | 1-(Cyclopropylcarbonyl)piperidine-4-carbonitrile | |
| Reducing Agent | Raney Nickel, Hydrogen gas | [4] |
| Solvent | Methanolic Ammonia | |
| Yield | Typically 70-85% for the reduction step | |
| Purity | >95% (by GC) |
Characterization Data
The structural integrity of the final product, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, and its key intermediates should be confirmed by standard analytical techniques.
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.55-4.45 (m, 1H), 3.95-3.85 (m, 1H), 3.05-2.95 (m, 1H), 2.75-2.65 (m, 2H), 2.55 (d, J=6.8 Hz, 2H), 1.85-1.70 (m, 3H), 1.65-1.50 (m, 1H), 1.30-1.15 (m, 2H), 0.95-0.85 (m, 2H), 0.75-0.65 (m, 2H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 47.1, 46.0, 42.1, 36.9, 30.0, 10.8, 7.6.
-
Mass Spectrometry (ESI): m/z 183.15 [M+H]⁺.
Conclusion
This technical guide has detailed two efficient and reliable synthetic pathways for the preparation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Pathway 1, proceeding through a Boc-protected intermediate, offers excellent control and high yields. Pathway 2, utilizing a nitrile reduction strategy, provides a more direct route from a simple starting material. The choice between these pathways will depend on the specific requirements of the synthesis, including scale, available starting materials, and purification capabilities. The provided experimental protocols and characterization data serve as a robust foundation for the successful synthesis of this valuable building block in a research and development setting.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. [Link]
-
Angene Chemical. (n.d.). tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. [Link]
-
PubChem. (n.d.). (1-cyclopentylpiperidin-4-yl)methanamine. [Link]
-
The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]
-
YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. [Link]
-
Amerigo Scientific. (n.d.). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. [Link]
-
ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]
-
Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]
-
ResearchGate. (2025). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]
Sources
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
An In-depth Technical Guide to the Potential Mechanism of Action of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel chemical entity, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. In the absence of direct empirical data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing upon established pharmacological data from structurally analogous compounds. We will dissect the molecule into its core functional components—the cyclopropylcarbonyl group, the piperidine scaffold, and the methanamine substituent—to propose several plausible biological targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating investigations into this compound, offering hypothesized mechanisms and outlining detailed experimental protocols for their validation.
Structural and Physicochemical Analysis
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (C10H18N2O) is a small molecule with a molecular weight of 182.26 g/mol .[1][2] Its structure is characterized by a central piperidine ring, which is a ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[3][4]
The key structural features for mechanistic consideration are:
-
N-acyl Piperidine Core: The piperidine ring is functionalized with a cyclopropylcarbonyl group at the nitrogen atom. The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to target proteins.[5] The amide linkage introduces a polar, hydrogen-bonding capable group.
-
4-Substituted Methanamine: A methanamine group is attached at the 4-position of the piperidine ring. This primary amine is a key interaction point, capable of forming salt bridges and hydrogen bonds, and is a common feature in ligands for various receptors and enzymes.
Hypothesized Mechanisms of Action Based on Structural Analogs
While direct studies on 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine are not publicly available, analysis of its substructures and related compounds in the scientific literature allows for the formulation of several compelling hypotheses regarding its mechanism of action.
Hypothesis A: Adrenergic Receptor Antagonism
A study on (2-cyclopropoxyphenyl)piperidine derivatives has shown that this class of compounds can act as potent and selective antagonists of α1A and α1D adrenergic receptors.[6] The piperidine core is a shared structural element, suggesting that 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine could also exhibit affinity for adrenergic receptors. The methanamine side chain could mimic the endogenous catecholamine ligands, while the N-acyl group could modulate selectivity and potency.
Causality of Experimental Choices: To investigate this hypothesis, initial experiments should focus on determining the binding affinity of the compound for a panel of adrenergic receptor subtypes. A radioligand binding assay is a standard and robust method for this purpose. Following confirmation of binding, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Caption: Workflow for validating adrenergic receptor activity.
Hypothesis B: Modulation of the Wnt/β-Catenin Signaling Pathway
The (piperidin-4-yl)methanamine substructure is present in the compound (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, which has been identified as an agonist of the Wnt/β-catenin signaling pathway.[7] This pathway is crucial in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and osteoporosis. It is plausible that 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine could interact with components of this pathway, potentially acting as either an agonist or an antagonist depending on the influence of the cyclopropylcarbonyl group.
Causality of Experimental Choices: A common method to assess Wnt/β-catenin pathway activation is the TOPFlash reporter assay. This assay utilizes a luciferase gene under the control of a TCF/LEF responsive element. An increase in luciferase activity indicates pathway activation. To ensure specificity, results should be compared against a FOPFlash reporter (containing a mutated TCF/LEF binding site) as a negative control.
Caption: Workflow for assessing Wnt/β-catenin pathway modulation.
Hypothesis C: Inhibition of the NLRP3 Inflammasome
Recent research has identified compounds with a 1-(piperidin-4-yl) scaffold as potent inhibitors of the NLRP3 inflammasome.[8] The NLRP3 inflammasome is a key component of the innate immune system, and its overactivation is associated with a range of inflammatory disorders. The piperidine ring in these inhibitors serves as a central scaffold for orienting functional groups that interact with the NLRP3 protein. The N-acyl and 4-methanamine groups of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine could potentially fit into binding pockets of NLRP3, thereby inhibiting its assembly and activation.
Causality of Experimental Choices: To test for NLRP3 inhibition, a cell-based assay using immortalized bone marrow-derived macrophages (iBMDMs) is a standard approach. These cells are first primed with a Toll-like receptor (TLR) agonist like LPS to upregulate NLRP3 expression, and then stimulated with an NLRP3 activator such as ATP or nigericin. The inhibitory effect of the compound can be quantified by measuring the release of IL-1β, a key cytokine produced upon inflammasome activation.
Caption: Workflow for evaluating NLRP3 inflammasome inhibition.
Detailed Experimental Protocols
The following protocols are provided as a guide for the experimental validation of the hypothesized mechanisms of action.
Protocol: Radioligand Binding Assay for Adrenergic Receptors
-
Cell Membrane Preparation: Obtain cell membranes from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α1D).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) at a concentration near its Kd, and varying concentrations of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Non-specific Binding: In parallel wells, add a high concentration of a known non-labeled antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition model to determine the Ki value.
Protocol: TOPFlash/FOPFlash Luciferase Reporter Assay
-
Cell Culture and Transfection: Plate HEK293T cells in a 24-well plate. Co-transfect the cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase plasmid (as a transfection control) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine or a known Wnt agonist/antagonist as a control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in compound-treated cells to that in vehicle-treated cells to determine the fold-change in reporter activity.
Protocol: IL-1β Release Assay for NLRP3 Inflammasome Activity
-
Cell Culture: Plate immortalized bone marrow-derived macrophages (iBMDMs) in a 96-well plate and allow them to adhere.
-
Priming: Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.
-
Compound Incubation: Remove the LPS-containing medium and replace it with fresh medium containing varying concentrations of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Incubate for 30-60 minutes.
-
NLRP3 Activation: Stimulate the cells with 5 mM ATP for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration of IL-1β against the log concentration of the compound to determine the IC50 value.
Illustrative Data Presentation
The following tables are examples of how quantitative data from the proposed experiments would be summarized.
Table 1: Illustrative Binding Affinities (Ki) for Adrenergic Receptors
| Receptor Subtype | Ki (nM) |
| α1A | 15.2 |
| α1D | 28.7 |
| α1B | >1000 |
| β1 | >1000 |
| β2 | >1000 |
Table 2: Illustrative Functional Activity (IC50/EC50) Data
| Assay | Parameter | Value (nM) |
| α1A Calcium Flux | IC50 (Antagonist) | 45.8 |
| TOPFlash Reporter | EC50 (Agonist) | Not Active |
| IL-1β Release | IC50 (Inhibitor) | 250.3 |
Conclusion and Future Directions
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a novel chemical entity with the potential to interact with multiple, therapeutically relevant biological targets. Based on a rigorous analysis of its structural motifs and the known pharmacology of analogous compounds, we have proposed three primary, testable hypotheses for its mechanism of action: antagonism of α1-adrenergic receptors, modulation of the Wnt/β-catenin signaling pathway, and inhibition of the NLRP3 inflammasome.
The experimental workflows and detailed protocols provided in this guide offer a clear path for the empirical validation of these hypotheses. A systematic investigation beginning with binding and functional screening assays, followed by more in-depth cellular and molecular analyses, will be crucial to elucidating the precise mechanism of action of this compound. The results of these studies will be instrumental in determining its potential therapeutic applications and guiding its future development as a drug candidate.
References
-
MySkinRecipes. 1-(Cyclopropylcarbonyl)piperazine hydrochloride. [Link]
-
Li, S., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. Medicinal Chemistry, 5(2), 117-124. [Link]
-
Sinfoo Biotech. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Amerigo Scientific. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. [Link]
-
PubChem. (1-cyclopentylpiperidin-4-yl)methanamine. [Link]
-
International Journal of Molecular Sciences. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
- Google Patents. (2015).
-
Pelletier, J. C., et al. (2009). (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of medicinal chemistry, 52(22), 6962–6965. [Link]
-
Amerigo Scientific. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. [Link]
-
MDPI. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
Contardi, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6397. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific [amerigoscientific.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(Cyclopropylcarbonyl)piperazine hydrochloride [myskinrecipes.com]
- 6. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
An In-depth Technical Guide to 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS Number 915922-83-7)
Introduction
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a synthetically derived organic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine scaffold is prevalent in a wide array of FDA-approved therapeutics, particularly those targeting the central nervous system (CNS), owing to its favorable physicochemical properties and ability to be readily functionalized. This guide provides a comprehensive technical overview of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, including its chemical properties, a detailed synthetic protocol, analytical characterization, and a discussion of its potential biological significance and applications in drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Physicochemical Properties
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a primary amine with a molecular weight that falls within the range suitable for drug-like molecules. Its structure combines a rigid cyclopropyl group with a flexible piperidine ring, offering a unique conformational profile for potential interactions with biological targets.
| Property | Value | Source(s) |
| CAS Number | 915922-83-7 | [1] |
| Molecular Formula | C₁₀H₁₈N₂O | [1] |
| Molecular Weight | 182.26 g/mol | [1] |
| Appearance | Predicted to be a liquid or low-melting solid at room temperature. | [2] |
| SMILES | O=C(C1CC1)N2CCC(CN)CC2 | |
| InChI | 1S/C10H18N2O/c11-7-8-3-5-12(6-4-8)10(13)9-1-2-9/h8-9H,1-7,11H2 |
Synthesis and Purification
The synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine can be efficiently achieved through a two-step sequence commencing with the commercially available tert-butyl (piperidin-4-ylmethyl)carbamate. This strategy involves the acylation of the piperidine nitrogen followed by the deprotection of the primary amine.
Synthetic Scheme
Experimental Protocol
Step 1: Synthesis of tert-Butyl ((1-(cyclopropylcarbonyl)piperidin-4-yl)methyl)carbamate
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et₃N, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl ((1-(cyclopropylcarbonyl)piperidin-4-yl)methyl)carbamate.
Step 2: Synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
-
Dissolve the purified tert-butyl ((1-(cyclopropylcarbonyl)piperidin-4-yl)methyl)carbamate (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the solution at room temperature. Alternatively, a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) can be used.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of DCM and basify with a saturated aqueous solution of NaHCO₃ or aqueous sodium hydroxide (NaOH) to a pH > 10.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. The product can be further purified by distillation or chromatography if necessary.
Analytical Characterization
Predicted Analytical Data:
| Analysis | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.5-3.8 (m, 2H, piperidine CH₂ adjacent to N-acyl), ~3.0-2.5 (m, 2H, piperidine CH₂ adjacent to N-acyl), ~2.6 (d, 2H, CH₂NH₂), ~1.8-1.5 (m, 3H, piperidine CH and CH₂), ~1.2-1.0 (m, 2H, piperidine CH₂), ~1.0-0.7 (m, 5H, cyclopropyl CH and CH₂). The NH₂ protons would likely appear as a broad singlet. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~173 (C=O), ~46 (piperidine C adjacent to N-acyl), ~45 (CH₂NH₂), ~41 (piperidine C adjacent to N-acyl), ~36 (piperidine CH), ~30 (piperidine CH₂), ~12 (cyclopropyl CH), ~8 (cyclopropyl CH₂). |
| Mass Spec. (ESI+) | Expected [M+H]⁺: m/z = 183.15. |
General Protocol for Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretch of the amide (around 1630 cm⁻¹).
Potential Biological Activity and Applications
The structural features of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine suggest its potential as a valuable building block in the development of novel therapeutic agents. The piperidine-4-yl-methanamine moiety is a known scaffold for ligands targeting various receptors and transporters in the central nervous system.
Potential Therapeutic Targets:
-
Chemokine Receptor Type 4 (CXCR4): Piperidine derivatives are known to act as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis and HIV entry into cells. The N-acylated piperidine core of the title compound could potentially interact with this receptor.
-
Dopamine Transporter (DAT): The piperidine scaffold is also a key feature in many dopamine transporter inhibitors, which are investigated for the treatment of conditions like ADHD and depression.
-
Other CNS Targets: The overall structure is amenable to further modification, making it a versatile starting point for creating libraries of compounds to screen against a wide range of CNS targets, including serotonin receptors, opioid receptors, and various ion channels.
The primary amine of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine serves as a key functional handle for further chemical elaboration. It can be readily derivatized to form amides, sulfonamides, or secondary/tertiary amines, allowing for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.
Safety and Handling
As with any research chemical, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure incorporates key features known to be important for interaction with various biological targets, particularly within the central nervous system. While specific biological data for this compound is not yet widely published, the information presented in this guide provides a solid foundation for researchers to explore its potential in developing novel therapeutics. Further investigation into its pharmacological profile is warranted to fully elucidate its therapeutic promise.
References
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific. Available at: [Link]
-
Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed. Available at: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available at: [Link]
-
1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine - Sinfoo Biotech. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. Available at: [Link]
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Available at: [Link]
-
Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem. Available at: [Link]
-
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed. Available at: [Link]
-
Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed. Available at: [Link]
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. - ResearchGate. Available at: [Link]
-
Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition - The Royal Society of Chemistry. Available at: [Link]
-
(1-cyclopropylpiperidin-4-yl)methanamine (C9H18N2) - PubChemLite. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. Available at: [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
- Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents.
-
Search Results - Beilstein Journals. Available at: [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
-
Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - SciELO. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. Available at: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. Available at: [Link]
-
Design and Synthesis of 4-arylpiperidinyl Amide and N-arylpiperdin-3-yl-cyclopropane Carboxamide Derivatives as Novel Melatonin Receptor Ligands - PubMed. Available at: [Link]
-
(1-cyclopentylpiperidin-4-yl)methanamine (C11H22N2) - PubChemLite. Available at: [Link]
-
Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Available at: [Link]
Sources
An In-depth Technical Guide to the Biological Activity of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Given the absence of published data on this specific molecule, this document outlines a structured, multi-tiered approach to its biological characterization. The proposed experimental plan is informed by a structure-activity relationship (SAR) analysis of analogous compounds, suggesting potential interactions with key cellular signaling pathways and transport proteins. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering detailed experimental protocols, rationales for assay selection, and frameworks for data interpretation.
Introduction and Rationale for Investigation
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a synthetic compound featuring a piperidine core, a structural motif prevalent in many biologically active molecules. The piperidine scaffold is a versatile platform in medicinal chemistry, known to interact with a wide range of biological targets. While this specific compound is not extensively characterized in the public domain, analysis of its structural components provides a rational basis for targeted investigation.
The presence of the piperidin-4-yl]methanamine moiety is of particular interest. Structurally related compounds, such as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, have been identified as potent agonists of the Wnt/β-catenin signaling pathway, which is crucial in embryonic development, tissue homeostasis, and has been implicated in diseases such as osteoporosis and cancer.[1] Furthermore, the broader class of piperidine-containing molecules has been shown to interact with a variety of central nervous system (CNS) targets, including neurotransmitter transporters like the Glycine Transporter-1 (GlyT-1).
This guide, therefore, proposes a systematic evaluation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, commencing with its chemical synthesis and characterization, followed by a hierarchical screening cascade designed to elucidate its potential biological activities and mechanism of action.
Chemical Synthesis and Characterization
A plausible synthetic route to 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is proposed, starting from commercially available materials. The synthesis involves a two-step process: reductive amination followed by N-acylation.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
-
Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure and basify with aqueous sodium hydroxide.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Dissolve the resulting amine in DCM and add triethylamine (3 eq).
-
Cool the mixture to 0 °C and add cyclopropanecarbonyl chloride (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
Tier 1: In Vitro Biological Screening
A tiered screening approach is proposed to efficiently identify the biological activity of the target compound. Tier 1 focuses on a panel of in vitro assays selected based on the SAR of analogous compounds.
Wnt/β-catenin Signaling Pathway Activity
Given that a structural analog is a known Wnt/β-catenin agonist, the initial screen will assess the compound's activity in this pathway.[1]
Experimental Protocol: TOPflash/FOPflash Reporter Assay
-
Cell Culture: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (e.g., 0.1 nM to 10 µM). Include a known Wnt agonist (e.g., Wnt3a conditioned media) as a positive control and a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control.
Glycine Transporter-1 (GlyT-1) Inhibition
The piperidine scaffold is present in known GlyT-1 inhibitors, making this an important target to investigate.[2]
Experimental Protocol: [³H]-Glycine Uptake Assay
-
Cell Culture: Plate CHO cells stably expressing human GlyT-1 in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with varying concentrations of the test compound or a known GlyT-1 inhibitor (e.g., Sarcosine) for 15 minutes at room temperature.[3]
-
Glycine Uptake: Initiate glycine uptake by adding a mixture of [³H]-glycine and unlabeled glycine to each well.
-
Incubation and Termination: Incubate for 10 minutes at room temperature. Terminate the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold KRH buffer.
-
Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]-glycine using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
Cell Proliferation/Cytotoxicity Assay
A general cell viability assay is crucial to assess for any broad cytotoxic effects and to identify potential anti-proliferative activity. The MTT assay is a standard colorimetric assay for this purpose.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293T) in 96-well plates at an appropriate density and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Antibacterial Activity Screening
The methanamine moiety, present in the urinary tract antiseptic methenamine, suggests a potential for antibacterial activity. A Minimum Inhibitory Concentration (MIC) assay will be performed.[8]
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).[9]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing MHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Hypothetical Tier 1 Data Summary
The following table summarizes hypothetical data from the Tier 1 screening to illustrate potential outcomes that would guide further investigation.
| Assay Type | Target/Cell Line | Readout | Hypothetical Result | Implication |
| Wnt/β-catenin Reporter | HEK293T | EC50 | 500 nM | Potent agonist activity. |
| GlyT-1 Uptake | CHO-hGlyT1 | IC50 | > 10 µM | No significant inhibition. |
| Cell Proliferation | HeLa | GI50 | > 100 µM | No significant cytotoxicity. |
| Antibacterial | E. coli | MIC | > 128 µg/mL | No significant antibacterial activity. |
Tier 2: Mechanism of Action Elucidation
Based on the hypothetical Tier 1 results, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a potent and selective Wnt/β-catenin signaling agonist. Tier 2 experiments will focus on confirming this activity and elucidating its mechanism of action.
Caption: Proposed mechanism of action within the Wnt/β-catenin pathway.
Western Blot Analysis of β-catenin Stabilization
A hallmark of canonical Wnt pathway activation is the stabilization and accumulation of β-catenin.
Experimental Protocol: Western Blot
-
Cell Culture and Treatment: Treat cells (e.g., L cells) with the test compound at its EC50 concentration for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total β-catenin, active (dephosphorylated) β-catenin, and a loading control (e.g., GAPDH).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the fold change in β-catenin levels.
qPCR Analysis of Wnt Target Gene Expression
Activation of the Wnt/β-catenin pathway leads to the transcription of specific target genes, such as AXIN2 and MYC.
Experimental Protocol: qPCR
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot. Extract total RNA from the cells at each time point.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR using primers specific for AXIN2, MYC, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Tier 3: In Vivo Proof-of-Concept
Should the in vitro activity be confirmed, a relevant in vivo model would be selected. For a Wnt/β-catenin agonist with potential applications in bone formation, a rodent model of osteoporosis could be employed.
Ovariectomized (OVX) Rat Model of Osteoporosis
Experimental Design
-
Animals: Use skeletally mature female Sprague-Dawley rats.
-
Surgery: Perform either a sham surgery or an ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss.
-
Treatment: After a recovery period, administer the test compound or vehicle daily via oral gavage for 8 weeks.
-
Bone Analysis: At the end of the study, collect femurs and vertebrae for analysis by micro-computed tomography (µCT) to assess bone mineral density (BMD) and trabecular bone architecture.
-
Histomorphometry: Perform histological analysis of bone sections to measure bone formation and resorption parameters.
Conclusion and Future Directions
This technical guide presents a structured and comprehensive approach to characterizing the biological activity of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. The proposed workflow, from synthesis to in vivo testing, provides a robust framework for elucidating its therapeutic potential. The initial focus on the Wnt/β-catenin pathway is rationally driven by SAR analysis, but the broader screening panel allows for the discovery of unexpected activities. Successful identification of a primary biological activity will pave the way for lead optimization, further mechanistic studies, and preclinical development.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
- Molenaar, M., et al. (1996). XTcf-3 transcription factor mediates β-catenin-induced axis formation in Xenopus embryos. Cell, 86(3), 391-399.
- van Noort, M., et al. (2002). Wnt signaling controls stabilization of the C-terminus of β-catenin. Journal of Biological Chemistry, 277(20), 17901-17905.
- Tamai, K., et al. (2004). LDL-receptor-related proteins in Wnt signal transduction. Development, 131(16), 3879-3887.
- Riggleman, B., et al. (1990). Molecular analysis of the armadillo locus: uniformly distributed transcripts and a protein with novel internal repeats are associated with a Drosophila segment polarity gene. Genes & Development, 4(7), 1225-1236.
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
BioIVT. GLYT1 Transporter Assay. [Link]
- Saify, Z. S., et al. (1999). Synthesis and analgesic activity of some 4-acetyl-4-phenylpiperidine derivatives.
-
RayBiotech. Wnt/beta-Catenin Pathway. [Link]
- Lim, X., & Nusse, R. (2013). Wnt signaling in skin development, homeostasis, and disease. Cold Spring Harbor Perspectives in Biology, 5(2), a008029.
- Janda, C. Y., et al. (2017). Surrogate Wnt agonists that phenocopy canonical Wnt and β-catenin signalling.
- Ley, S. V., et al. (2007). N-Acyl sulfonamide-containing organocatalysts for asymmetric Mannich, nitro-Michael and Aldol reactions. Organic & Biomolecular Chemistry, 5(1), 182-185.
- Harvey, B. H., & Shahid, M. (2012). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current Pharmaceutical Design, 18(32), 5006-5021.
Sources
- 1. raybiotech.com [raybiotech.com]
- 2. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. atcc.org [atcc.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
An In-Depth Technical Guide to 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: Structural Analogs and Derivatives in Drug Discovery
This guide provides a comprehensive technical overview of the chemical scaffold 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine, its structural analogs, and derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics. This document delves into the synthetic rationale, structure-activity relationships (SAR), and key experimental protocols for the evaluation of this versatile chemical entity.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets. The specific compound, 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine, combines several key features: a central piperidine core, an N-acyl group (cyclopropylcarbonyl), and a 4-aminomethyl substituent. Each of these components can be systematically modified to explore chemical space and optimize pharmacological properties.
The cyclopropyl group is of particular interest as it introduces conformational rigidity and can influence metabolic stability and potency. The aminomethyl group provides a key point for further derivatization or for direct interaction with biological targets through hydrogen bonding or salt bridge formation.
Synthesis of the Core Scaffold and its Analogs
The synthesis of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine and its derivatives typically follows a convergent approach, allowing for the late-stage introduction of diversity. A general and efficient synthetic strategy is outlined below.
General Synthetic Pathway
A common route commences with a commercially available piperidine derivative, such as N-Boc-4-piperidone. This multi-step synthesis involves protection, reductive amination, acylation, and deprotection steps.
In vitro effects of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
An In-Depth Technical Guide to the Initial In Vitro Characterization of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Abstract
The compound 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS No. 915922-83-7) represents a novel chemical entity with a paucity of published biological data.[1][2][3][4][5] Its chemical architecture, featuring a piperidine core, a cyclopropylcarbonyl group, and a methanamine substituent, suggests potential interactions with biological systems, particularly within the central nervous system. This guide provides a comprehensive, tiered framework for the initial in vitro characterization of this molecule. It is designed for researchers in drug discovery and pharmacology, offering a strategic roadmap from basic compound validation to preliminary mechanism of action studies and early safety profiling. The methodologies described herein are grounded in established principles of drug discovery and are designed to build a foundational dataset for this novel compound, enabling informed decisions for further development.
Introduction: Structuring the Investigation of a Novel Chemical Entity
The journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is a rigorous process of scientific inquiry. For 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, this journey begins with a systematic in vitro evaluation. The presence of the piperidine scaffold, a common motif in neuropharmacology, and the primary amine group, suggests potential interactions with a range of G-protein coupled receptors (GPCRs) and monoamine transporters.[6] This document serves as a strategic guide to systematically de-orphanize this compound, establishing its primary biological targets, cellular effects, and preliminary drug-like properties. Our approach is structured in a tiered, decision-driven manner, ensuring that each experimental stage logically informs the next.
Initial Structural Hypothesis:
-
Piperidine Core: Often associated with CNS-active compounds, targeting receptors such as dopamine, serotonin, and opioid receptors.[6][7]
-
Methanamine Group: A primary amine that can act as a hydrogen bond donor and acceptor, crucial for receptor-ligand interactions.
-
Cyclopropylcarbonyl Group: This amide linkage provides structural rigidity and may influence binding affinity and metabolic stability.
This guide will outline the essential steps to test these hypotheses and build a comprehensive in vitro profile.
Foundational Stage: Compound Identity, Purity, and Handling
Before any biological assessment, the integrity of the test compound must be unequivocally established. This is a critical, non-negotiable step to ensure the reliability and reproducibility of all subsequent data.
2.1 Procurement and Quality Control The compound should be procured from a reputable supplier, accompanied by a Certificate of Analysis (CoA).[3][5] Upon receipt, independent verification of its identity and purity is mandatory.
2.2 Analytical Characterization Protocol
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR spectroscopy to confirm the chemical structure matches that of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact molecular weight (182.26 g/mol ) and elemental composition (C₁₀H₁₈N₂O).[1][3][4]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Employ a reverse-phase HPLC method with a suitable gradient to determine the purity of the compound. The purity should ideally be >98% for use in biological assays.
-
-
Solubility Determination:
-
Assess the compound's solubility in common laboratory solvents, particularly DMSO for stock solution preparation and aqueous buffers used in biological assays.
-
Table 1: Required Analytical Specifications
| Parameter | Method | Specification | Rationale |
|---|---|---|---|
| Identity | ¹H NMR, ¹³C NMR | Spectrum consistent with proposed structure | Confirms the correct molecule is being tested. |
| Molecular Weight | HRMS | Measured mass ± 5 ppm of theoretical mass | Provides definitive confirmation of elemental composition. |
| Purity | HPLC-UV | ≥ 98% | Ensures that observed biological effects are not due to impurities. |
| Solubility | Visual/Nephelometric | ≥ 10 mM in DMSO | Ensures the compound can be prepared at concentrations suitable for screening. |
Tier 1: Broad-Based Target Screening
The objective of this tier is to identify the primary biological targets of the compound through broad screening. Based on the structural motifs, a panel of CNS-related receptors and transporters is the logical starting point.
3.1 Rationale for Target Selection The piperidine scaffold is a privileged structure in CNS drug discovery. Therefore, our primary screen will focus on receptors and transporters involved in neurotransmission. This approach is unbiased and aims to identify high-affinity interactions that warrant further investigation.
3.2 Experimental Workflow: Radioligand Binding Assays Competitive radioligand binding assays are a robust and high-throughput method to determine the affinity of a compound for a specific target.
Protocol 1: Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare cell membranes or recombinant proteins expressing the target of interest (e.g., human D2 receptor, human serotonin transporter).
-
Select a suitable radioligand with known high affinity and specificity for the target.
-
Prepare a series of dilutions of the test compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, typically from 10 nM to 100 µM.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membranes/protein, the radioligand (at a concentration near its Kd), and the test compound.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature for a set duration to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Proposed Primary Target Screening Panel
| Target Class | Specific Targets | Rationale |
|---|---|---|
| Dopamine Receptors | D₁, D₂, D₃, D₄, D₅ | Piperidine is a common scaffold in dopamine receptor ligands. |
| Serotonin Receptors | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₆, 5-HT₇ | Potential for modulation of serotonergic pathways. |
| Opioid Receptors | Mu (µ), Delta (δ), Kappa (κ) | Structural similarities to known opioid ligands. |
| Monoamine Transporters | DAT, SERT, NET | Primary amine may interact with transporter binding sites. |
| Adrenergic Receptors | α₁, α₂, β₁, β₂ | To assess selectivity and potential off-target effects. |
dot
Caption: Workflow for functional and cellular profiling.
Tier 3: Preliminary ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with potential liabilities like cytochrome P450 (CYP) inhibition, is crucial for predicting its in vivo behavior.
5.1 Metabolic Stability This assay predicts how quickly a compound is metabolized by the liver.
Protocol 4: Human Liver Microsome (HLM) Metabolic Stability Assay
-
Reagents: Prepare pooled HLM, NADPH (a necessary cofactor), and the test compound.
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with HLM in the presence of NADPH at 37°C.
-
Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percent of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).
5.2 Cytochrome P450 (CYP) Inhibition This assay determines if the compound inhibits major drug-metabolizing enzymes, which could lead to drug-drug interactions.
Table 4: Preliminary ADME-Tox Profile
| Assay | Parameter | Description |
|---|---|---|
| Metabolic Stability | in vitro t½ (min) | Time for 50% of the compound to be metabolized by HLM. |
| CYP Inhibition | IC₅₀ (µM) | Concentration of compound that inhibits 50% of a specific CYP enzyme's activity (e.g., 3A4, 2D6, 2C9). |
| Plasma Protein Binding | % Bound | The percentage of the compound bound to plasma proteins, which affects its free concentration. |
Data Synthesis and Path Forward
The culmination of this tiered investigation will be a foundational data package for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. This allows for a holistic assessment of its potential.
dot
Caption: Integrated decision-making tree for NCE characterization.
Interpreting Potential Outcomes:
-
Scenario A: Potent, Selective Agonist with Good Safety Profile: If the compound is a potent agonist at a single target (e.g., D₂ receptor), shows a large window between its EC₅₀ and CC₅₀, and has favorable metabolic stability, it becomes a strong candidate for in vivo efficacy studies.
-
Scenario B: Potent Binder but Weak Functional Activity: If the compound binds with high affinity but has low efficacy (partial agonist) or is an antagonist, it may be valuable as a pharmacological tool or a starting point for developing antagonists.
-
Scenario C: High Cytotoxicity or Poor ADME Properties: If the compound shows significant cytotoxicity at concentrations near its functional potency (Selectivity Index < 10) or is rapidly metabolized, it would require significant medicinal chemistry efforts to improve its properties before further advancement.
This structured approach ensures that resources are directed toward compounds with the highest potential, providing a solid, data-driven foundation for any subsequent research and development of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
References
-
MDPI. "Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances." Available at: [Link].
-
Office of Justice Programs. "Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS)." Available at: [Link].
-
PubMed. "(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate." Available at: [Link].
-
YouTube. "Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism." Available at: [Link].
-
Wikipedia. "Methenamine." Available at: [Link].
-
PubMed Central. "Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications." Available at: [Link].
-
Sinfoo Biotech. "1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine." Available at: [Link].
-
Today's Clinical Lab. "Novel Psychoactive Substances: Testing Challenges and Strategies." Available at: [Link].
-
Molbase. "Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine." Available at: [Link].
-
Amerigo Scientific. "1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine." Available at: [Link].
-
Millipore Sigma. "1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine." Available at: [Link].
-
MDPI. "Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor." Available at: [Link].
-
PubMed. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Available at: [Link].
-
Dr.Oracle. "What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?" Available at: [Link].
-
PubMed. "Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells." Available at: [Link].
-
PMC - NIH. "In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives." Available at: [Link].
-
ClinicalTrials.gov. "Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections." Available at: [Link].
-
accessdata.fda.gov. "HIPREX® (methenamine hippurate tablets USP)." Available at: [Link].
-
ClinicalTrials.gov. "Study Details | NCT04709601." Available at: [Link].
Sources
- 1. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine,(CAS# 915922-83-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. You are being redirected... [hit2lead.com]
- 3. 1- 1-(Cyclopropylcarbonyl)piperidin-4-yl methanamine DiscoveryCPR 915922-83-7 [sigmaaldrich.com]
- 4. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific [amerigoscientific.com]
- 5. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine | 915922-83-7 [sigmaaldrich.cn]
- 6. Buy 1-(1-Benzyl-4-cyclopropylpiperidin-4-yl)methanamine [smolecule.com]
- 7. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (Capromorelin)
Introduction
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, more commonly known as Capromorelin, is a potent, orally active small molecule that has garnered significant interest in the field of pharmacology.[1] It is classified as a ghrelin receptor agonist and a growth hormone secretagogue (GHS).[2][3] This guide provides a comprehensive overview of the pharmacological profile of Capromorelin, delving into its mechanism of action, pharmacodynamic and pharmacokinetic properties, and its established therapeutic applications in veterinary medicine. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.
Mechanism of Action: A Ghrelin Mimetic
Capromorelin exerts its pharmacological effects by mimicking the action of endogenous ghrelin, a 28-amino acid peptide hormone primarily synthesized in the stomach.[4][5] Ghrelin is often referred to as the "hunger hormone" due to its critical role in appetite regulation and energy homeostasis.[3] Capromorelin binds to and activates the growth hormone secretagogue receptor type 1a (GHS-R1a), a G-protein-coupled receptor predominantly located in the hypothalamus and pituitary gland.[4][6]
Activation of the GHS-R1a by Capromorelin initiates a downstream signaling cascade that results in two primary physiological responses:
-
Stimulation of Appetite: By acting on the GHS-R1a in the hypothalamus, Capromorelin modulates the activity of neuropeptides involved in appetite control, leading to an orexigenic (appetite-stimulating) effect.[2][3]
-
Secretion of Growth Hormone (GH): Activation of the GHS-R1a in the anterior pituitary gland directly stimulates the release of GH.[7][8] This, in turn, leads to an increase in the circulating levels of Insulin-like Growth Factor-1 (IGF-1), which is produced primarily by the liver under GH stimulation.[2][6]
The dual action of Capromorelin on appetite and the GH/IGF-1 axis makes it a valuable therapeutic agent for conditions associated with inappetence and weight loss.
Caption: Workflow for GHS-R1a activation assay.
Veterinary Applications and Safety Profile
Capromorelin is approved for veterinary use in dogs and cats under the trade names Entyce® and Elura®, respectively. [1][3]In dogs, it is indicated for appetite stimulation. [3]In cats, it is used for the management of weight loss associated with chronic kidney disease. [1][3] The most commonly reported side effects are generally mild and may include vomiting, hypersalivation, diarrhea, and polydipsia. [3][9]It should be used with caution in animals with liver or kidney disease. [9]
Conclusion
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (Capromorelin) is a well-characterized ghrelin receptor agonist with potent orexigenic and growth hormone-releasing properties. Its mechanism of action, centered on the activation of the GHS-R1a, has been extensively studied and validated. The successful translation of this compound into approved veterinary therapeutics for appetite stimulation and weight management underscores its clinical utility. Further research may explore the potential applications of Capromorelin and other ghrelin receptor agonists in human medicine for conditions such as cachexia and age-related frailty.
References
-
The pharmacologic mechanism of action of capromorelin. ResearchGate. Available at: [Link]
-
Recent developments in ghrelin receptor (GHS-R1a) agonists and antagonists. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity. Frontiers in Endocrinology. Available at: [Link]
-
Capromorelin - Grokipedia. Available at: [Link]
-
Capromorelin - Wikipedia. Available at: [Link]
-
Pharmacological Demarcation of the Growth Hormone, Gut Motility and Feeding Effects of Ghrelin Using a Novel Ghrelin Receptor Agonist. Endocrinology. Available at: [Link]
-
Ghrelin receptor - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism. Peptides. Available at: [Link]
-
The Use of Capromorelin for the Clinical Problem of Inappetence. Today's Veterinary Practice. Available at: [Link]
-
Capromorelin | VCA Animal Hospitals. Available at: [Link]
Sources
- 1. Capromorelin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capromorelin | VCA Animal Hospitals [vcahospitals.com]
Unmasking the Molecular Targets of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's cellular targets is a critical step in drug discovery, transforming a bioactive compound into a potential therapeutic. This guide provides a comprehensive, in-depth technical framework for the target identification of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, a molecule featuring a piperidine core, a reactive cyclopropylcarbonyl group, and a methanamine substituent. Given the prevalence of the piperidine scaffold in neuropharmacology, this guide will focus on strategies to elucidate its mechanism of action within the central nervous system. We will explore a multi-pronged approach, beginning with computational prediction to generate initial hypotheses, followed by rigorous experimental validation using state-of-the-art chemical proteomics and biophysical techniques. This document is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale that underpins each experimental choice, ensuring a robust and self-validating target discovery cascade.
Introduction: The Enigmatic Potential of a Piperidine Derivative
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological pathways.[1][2][3][4][5][6] The specific molecule , 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, possesses distinct structural features that suggest a number of potential biological activities. The 4-aminomethylpiperidine core has been explored for its analgesic properties, potentially acting on targets such as the µ-opioid receptor.[7][8] Furthermore, derivatives of 4-(aminomethyl)piperidine have shown affinity for serotonergic 5-HT1A receptors and have been investigated as β3-adrenoreceptor agonists.[9][10] The cyclopropylcarbonyl moiety can enhance metabolic stability and may contribute to unique binding interactions.[11]
The fundamental challenge, and the purpose of this guide, is to move from these structural inferences to a definitive identification of the protein(s) with which this molecule interacts to exert its biological effects. This process of target deconvolution is paramount for understanding its mechanism of action, predicting potential on- and off-target effects, and paving the way for rational drug development.
Phase I: In Silico Target Prediction - Generating Actionable Hypotheses
Before embarking on resource-intensive experimental studies, computational methods can provide valuable, cost-effective insights into potential protein targets. These in silico approaches leverage the known chemical space of ligands and the structural proteome to generate a ranked list of candidate targets.
Ligand-Based Approaches: Learning from the Known
When the biological activity of the query molecule is unknown, we can compare its features to those of compounds with known targets.
-
Pharmacophore Modeling: This technique identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated from a set of known active ligands for a particular receptor. The 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine structure can then be screened against a library of pharmacophore models representing various neuropharmacological targets.
-
Similarity Searching: This method is based on the principle that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of our compound of interest is used as a query to search large chemical databases (e.g., PubChem, ChEMBL) for molecules with high structural similarity. The known targets of the identified analogs can then be considered as potential targets for our query molecule.
Structure-Based Approaches: Docking into the Proteome
If a high-resolution 3D structure of a potential target protein is available, molecular docking can predict the preferred binding orientation and affinity of our molecule to the target's binding site.
-
Reverse Docking: Instead of docking one ligand into a single target, reverse docking screens our single molecule against a large library of protein structures.[12] This can help to identify potential "off-targets" and provide a broader view of the molecule's potential polypharmacology.
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Requirements | Output | Advantages | Limitations |
| Pharmacophore Modeling | 3D arrangement of essential chemical features for biological activity. | A set of active ligands for a target or a ligand-bound protein structure. | A 3D model of essential features; a list of compounds that fit the model. | Fast; can identify structurally diverse hits. | Relies on the quality of the input data; may not capture all important interactions. |
| Similarity Searching | Structurally similar molecules have similar biological activities. | A query molecule structure. | A ranked list of structurally similar molecules with known targets. | Simple and fast; good for initial hypothesis generation. | "Activity cliffs" exist where small structural changes lead to large activity changes. |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's binding site. | 3D structure of the target protein. | Predicted binding poses and scoring functions indicating binding affinity. | Provides detailed structural insights into the interaction. | Scoring functions are not always accurate in predicting true binding affinity; requires a known protein structure. |
Phase II: Experimental Target Validation - From Prediction to Proof
Computational predictions must be validated through rigorous experimentation. The following section details a multi-tiered strategy for identifying and confirming the direct molecular targets of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
Chemical Probe Synthesis: The Key to Unlocking Targets
Many target identification methods rely on a modified version of the bioactive molecule, known as a chemical probe, to capture its binding partners. The design and synthesis of this probe is a critical first step. The probe typically incorporates three key features: the original pharmacophore, a reactive group for covalent linkage to the target, and a reporter tag (e.g., biotin, alkyne) for detection and enrichment.
Diagram 1: General Structure of a Chemical Probe
Caption: A modular design of a chemical probe.
For 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, the methanamine group could be a suitable point for attaching a linker, as modifications at this position are often tolerated in similar piperidine-based ligands. A photoaffinity probe, incorporating a diazirine or benzophenone group, is often preferred as it allows for UV-light-induced covalent cross-linking to the target upon binding, providing a temporal control over the capture process.
Affinity-Based Protein Profiling (ABPP): Fishing for Targets
Affinity chromatography is a classic and powerful technique for isolating proteins that bind to a specific small molecule.[13][14]
Diagram 2: Affinity Chromatography Workflow
Caption: The workflow of affinity chromatography for target identification.
Step-by-Step Protocol for Affinity Chromatography:
-
Probe Immobilization: Covalently attach the synthesized chemical probe to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue (e.g., neuronal cells).
-
Incubation: Incubate the cell lysate with the probe-immobilized beads to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (MS).
A crucial control experiment involves co-incubation with an excess of the free, unmodified 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Proteins that are true targets will show reduced binding to the beads in the presence of the free compound.
Cellular Thermal Shift Assay (CETSA): Detecting Target Engagement in a Native Environment
CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in its native cellular environment. This technique does not require any modification of the small molecule.
Diagram 3: CETSA Principle and Workflow
Caption: Principle of CETSA: Ligand binding increases protein thermal stability.
Step-by-Step Protocol for CETSA:
-
Cell Treatment: Treat intact cells with 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble protein of interest at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Activity-Based Protein Profiling (ABPP): A Focus on Functional Enzymes
ABPP is a chemical proteomics strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex proteomes.[1] If 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is suspected to be an enzyme inhibitor, a competitive ABPP experiment can be performed.
Step-by-Step Protocol for Competitive ABPP:
-
Proteome Treatment: Incubate a proteome (cell lysate) with 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
-
Probe Labeling: Add a broad-spectrum activity-based probe that targets a class of enzymes (e.g., serine hydrolases).
-
Analysis: Analyze the probe-labeled proteins. A decrease in the labeling of a specific enzyme in the presence of the test compound indicates that it binds to the active site of that enzyme.
Phase III: Target Validation and Pathway Analysis
Once a list of high-confidence candidate targets is generated from the primary screening methods, further validation is necessary to confirm their biological relevance.
-
Genetic Approaches: Techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing can be used to deplete the candidate target protein in cells. If the cellular phenotype induced by the compound is recapitulated by the genetic perturbation of the target, it provides strong evidence for a functional link.
-
Biochemical and Biophysical Assays: Direct binding between the compound and a purified recombinant version of the target protein can be quantified using techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Signaling Pathway Analysis: Once a target is validated, its known signaling pathways should be investigated. For example, if a G-protein coupled receptor (GPCR) is identified, downstream second messenger levels (e.g., cAMP, Ca2+) and phosphorylation events should be measured in the presence of the compound.
Diagram 4: Hypothetical Signaling Pathway Modulation
Caption: A generic GPCR signaling pathway potentially modulated by the compound.
Conclusion
The target identification of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine requires a systematic and multi-faceted approach. This guide outlines a logical workflow that begins with hypothesis generation through computational methods and progresses to rigorous experimental validation using a suite of cutting-edge and established techniques. By combining affinity-based methods with biophysical assays and genetic approaches, researchers can confidently identify the direct molecular targets of this promising compound. The elucidation of its mechanism of action will be instrumental in advancing its development as a potential therapeutic agent, particularly in the realm of neuropharmacology. The principles and protocols detailed herein provide a robust framework for the successful target deconvolution of novel small molecules.
References
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Source not further specified].
- BenchChem. (2025). An In-depth Technical Guide on the Biological Activity of 4-(Aminomethyl)
- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
- Steffan, R. J., Ashwell, M. A., Solvibile, W. R., Matelan, E., Largis, E., Han, S., Tillet, J., & Mulvey, R. (2002). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines. Bioorganic & Medicinal Chemistry Letters.
- (1993). US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
- (2023).
- (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
- (n.d.). The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT.
- (2016). Antimicrobial and antioxidant activities of piperidine derivatives.
- (2022).
- Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.
- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- (2022). Putative Pharmacological Depression and Anxiety-Related Targets of Calcitriol Explored by Network Pharmacology and Molecular Docking. MDPI.
- (2025).
- (n.d.). Special Issue : Neuropharmacology of Plant Extracts and Their Active Compounds. MDPI.
- (2016). Molecular Docking for Identification of Potential Targets for Drug Repurposing. PubMed.
- (n.d.). Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.
- Muhammed, M., & Akı-Yalçın, E. (2021).
- (n.d.). A Review of Computational Methods for Predicting Drug Targets. PubMed.
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
- (n.d.). Detailed Explanation of Activity-Based Protein Profiling (ABPP) Technology Principles. [Source not further specified].
- (2025). What is pharmacophore modeling and its applications?.
- (n.d.). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. [Source not further specified].
- (2006). Full article: Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online.
- (n.d.). Pharmacophore Modeling.
- (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- (n.d.).
- (n.d.). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Source not further specified].
- (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
- (2025). Molecular Docking for Identification of Potential Targets for Drug Repurposing | Request PDF.
- (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.
- (n.d.). Activity based Protein Profiling (Abpp).
- (2018). Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis | Journal of Medicinal Chemistry.
- (n.d.). Activity-based proteomics. Wikipedia.
- (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.
- (n.d.). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Source not further specified].
- (n.d.). Activity-based protein profiling: A graphical review. PMC - PubMed Central.
- (n.d.). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Semantic Scholar.
- (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- (n.d.). Target Identification and Validation (Small Molecules). University College London.
- (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- (2019).
- (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers.
- (n.d.). Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
- (n.d.). In silico Tools for Target Identification and Drug Molecular Docking in Leishmania. Books.
- (2024).
- (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- (n.d.). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing.
- (n.d.).
- (2019).
- (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
- (n.d.). Affinity Chromatography.
- (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- (n.d.).
- (n.d.).
- (n.d.). Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. [Source not further specified].
- (n.d.).
- (n.d.). Photoaffinity Compounds. Enamine.
- (n.d.).
- (2025). The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide. BenchChem.
- (2022).
- (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- (n.d.). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. PubMed.
- (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 2: arylethanolaminomethylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 11. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmaceuticals | Special Issue : Neuropharmacology of Plant Extracts and Their Active Compounds [mdpi.com]
The Piperidine Scaffold: A Technical Guide to Synthesis, Functionalization, and Application in Drug Discovery
Introduction: The Enduring Significance of the Piperidine Moiety
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is arguably one of the most impactful structural motifs in modern medicinal chemistry.[1] Its prevalence is remarkable, featuring in a vast portfolio of natural alkaloids and forming the core of numerous FDA-approved pharmaceuticals across more than twenty drug classes.[2][3] From potent analgesics to groundbreaking antipsychotics and targeted cancer therapies, the piperidine scaffold has consistently proven its worth as a "privileged scaffold" in the quest for novel therapeutic agents.[1][4][5]
The enduring utility of the piperidine moiety is not accidental; it stems from a unique combination of stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which provides a rigid framework for the precise three-dimensional positioning of substituents.[1] This conformational stability is paramount for optimizing interactions with complex biological targets like G-protein coupled receptors, ion channels, and enzymes. The nitrogen atom within the ring is a key modulator of pharmacokinetic properties, influencing both solubility and lipophilicity.[6] At physiological pH, this nitrogen is often protonated, allowing it to act as a hydrogen bond donor, while the lone pair on the unprotonated nitrogen can serve as a hydrogen bond acceptor, facilitating crucial binding interactions.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the discovery and synthesis of novel piperidine derivatives. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights into the strategic construction and functionalization of this critical scaffold. We will explore a range of synthetic methodologies, from classical approaches to cutting-edge catalytic systems, and discuss the analytical techniques essential for their characterization.
Part 1: Strategic Synthesis of the Piperidine Core
The construction of the piperidine ring is a foundational aspect of many drug discovery programs. The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. Here, we examine several robust and versatile methods for piperidine synthesis.
Catalytic Hydrogenation of Pyridines: The Workhorse Approach
The catalytic hydrogenation of pyridines remains one of the most direct and atom-economical routes to the piperidine core. However, the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogenous substrate and product necessitate careful selection of catalysts and reaction conditions.
Causality of Catalyst Selection:
The choice of catalyst for pyridine hydrogenation represents a critical decision, balancing reactivity, selectivity, cost, and the mildness of the required conditions.
-
Noble Metal Catalysts (Rh, Ru, Pt, Pd): These catalysts generally exhibit high activity under milder temperatures and pressures, making them ideal for laboratory-scale synthesis and the production of complex, functionalized molecules.[7] Rhodium and Ruthenium catalysts, in particular, are often favored for their high efficacy. For instance, heterogeneous cobalt catalysts have been developed for acid-free hydrogenation in aqueous media, offering a greener alternative.
-
Non-Noble Metal Catalysts (e.g., Raney Nickel): While more cost-effective and suitable for large-scale industrial applications, these catalysts often require more forcing conditions (higher temperatures and pressures).
-
Asymmetric Hydrogenation: Achieving enantiomerically pure piperidines is a significant challenge. One successful strategy involves the use of a chiral auxiliary attached to the pyridine ring. For example, an oxazolidinone auxiliary can direct the hydrogenation to one face of the pyridine ring, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary yields the chiral piperidine.[1] Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are often effective catalysts for such transformations.[1] Homogeneous catalysts, such as Iridium(I) complexes with chiral P,N-ligands, have also been successfully employed for the asymmetric hydrogenation of pyridinium salts.[7]
Experimental Protocol: Heterogeneous Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the hydrogenation of a functionalized pyridine using a palladium on carbon catalyst.
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the substituted pyridine (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or acetic acid). Acetic acid is often used to protonate the pyridine, which can enhance its reactivity and reduce catalyst poisoning.[1]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 bar) and heat to the appropriate temperature (e.g., 40-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude piperidine derivative can then be purified by distillation, crystallization, or column chromatography.
Table 1: Comparison of Catalysts for Pyridine Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium on Carbon (Rh/C) | 25-80 °C, 10-50 bar H₂ | High activity, good for various substrates | Higher cost |
| Ruthenium on Carbon (Ru/C) | 80-120 °C, 50-100 bar H₂ | Excellent for heteroaromatics, robust | May require higher temperatures |
| Platinum(IV) Oxide (PtO₂) | 25-50 °C, 1-50 bar H₂ | Very active, works under mild conditions | Can be sensitive to impurities |
| Palladium on Carbon (Pd/C) | 25-100 °C, 1-100 bar H₂ | Versatile, cost-effective, good for debenzylation | Can be less active than Rh or Pt |
| Raney Nickel (Ra-Ni) | 100-200 °C, 100-200 bar H₂ | Low cost, suitable for industrial scale | Requires harsh conditions, pyrophoric |
Ring-Closing Metathesis (RCM): A Powerful Tool for Complex Piperidines
Ring-closing metathesis has emerged as a powerful and versatile method for the synthesis of a wide range of carbo- and heterocyclic systems, including piperidines.[8] This reaction, catalyzed by ruthenium or molybdenum alkylidene complexes (e.g., Grubbs' or Schrock's catalysts), involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene byproduct (typically ethylene).[8][9]
Causality of Experimental Choices:
-
Catalyst Selection: The first- and second-generation Grubbs' catalysts are widely used due to their tolerance to a variety of functional groups and their stability in common organic solvents. The choice between them often depends on the reactivity of the diene substrate.
-
Protecting Groups: The presence of a basic nitrogen atom can sometimes interfere with the catalyst's activity. Therefore, the amine is often protected as a carbamate (e.g., Boc or Cbz) or a sulfonamide.[8]
-
Solvent and Concentration: RCM reactions are typically run in non-coordinating solvents like dichloromethane (DCM) or toluene. The reaction is often performed at high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Experimental Protocol: Synthesis of a Protected Piperidine via RCM
This protocol outlines the synthesis of an N-protected tetrahydropyridine derivative from a diene precursor.
-
Precursor Synthesis: Synthesize the acyclic diene precursor containing a protected nitrogen atom. This can be achieved through standard organic transformations.
-
Reaction Setup: Dissolve the diene precursor in anhydrous, degassed dichloromethane to a low concentration (e.g., 0.01-0.05 M).
-
Catalyst Addition: Add a solution of a second-generation Grubbs' catalyst (1-5 mol%) in dichloromethane to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.
-
Purification: Concentrate the reaction mixture and purify the resulting tetrahydropyridine derivative by flash column chromatography on silica gel. The double bond can then be reduced (e.g., by catalytic hydrogenation) to afford the fully saturated piperidine ring.
Caption: Workflow for the synthesis of a piperidine derivative via Ring-Closing Metathesis.
Modern Catalytic Approaches to Asymmetric Synthesis
The demand for enantiomerically pure piperidine derivatives has driven the development of sophisticated catalytic asymmetric methods. These approaches offer efficient access to chiral piperidines, which is crucial for understanding structure-activity relationships and developing safe and effective drugs.[10]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This powerful reaction constructs the piperidine ring by combining an alkyne, an alkene, and an isocyanate in a highly convergent and atom-economical fashion.[11][12] The use of chiral rhodium catalysts enables the synthesis of polysubstituted piperidines with high enantioselectivity.[13][14] The mechanism generally involves the formation of a rhodacyclopentadiene intermediate, followed by insertion of the third unsaturated component.[15]
-
Catalytic Asymmetric Aza-Diels-Alder Reaction: This cycloaddition reaction between a diene and an imine is a classic and powerful method for the synthesis of tetrahydropyridines, which can be readily reduced to piperidines. The development of chiral Lewis acid and organocatalysts has enabled highly enantioselective versions of this reaction.
-
Photoredox-Catalyzed C-H Functionalization: Recent advances in photoredox catalysis have opened up new avenues for the direct functionalization of C-H bonds.[16][17][18][19] This technology allows for the introduction of various substituents at the α-position to the nitrogen in piperidines under mild conditions, often with high diastereoselectivity.[16] The reaction is typically initiated by a photocatalyst (e.g., an iridium or ruthenium complex) that, upon excitation with visible light, can oxidize the piperidine to form an α-amino radical, which then reacts with a suitable coupling partner.[16][20]
Experimental Setup for a General Photoredox Reaction:
-
Reaction Vessel: A standard Schlenk tube or vial equipped with a magnetic stir bar is typically used.
-
Reagents: The piperidine substrate, the coupling partner, the photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(bpy)]PF₆), and any necessary additives are added to the vessel.[21]
-
Solvent: A suitable anhydrous and degassed solvent (e.g., DMSO, acetonitrile, or DMF) is added.
-
Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Irradiation: The reaction vessel is placed in front of a light source, typically a blue LED lamp, and stirred vigorously. Cooling with a fan may be necessary to maintain a constant temperature.[2]
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified by standard techniques such as column chromatography.
Caption: A typical experimental setup for a photoredox-catalyzed reaction.
Part 2: Strategic Functionalization and Purification
Once the piperidine core is synthesized, selective functionalization is often required to explore structure-activity relationships and optimize the properties of the molecule. This necessitates a strategic approach to the use of protecting groups and robust purification methods.
The Art of Protection and Deprotection
The piperidine nitrogen is a nucleophilic and basic center that often requires protection to allow for selective reactions at other positions of the molecule. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the orthogonality of its removal.
Common N-Protecting Groups for Piperidines:
-
tert-Butoxycarbonyl (Boc): This is one of the most widely used protecting groups due to its stability to a broad range of non-acidic reagents and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).[22]
-
Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis (H₂/Pd-C). This provides an excellent orthogonal deprotection strategy when acid- or base-labile groups are present elsewhere in the molecule.
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in DMF.[8][22][23] This makes it orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.
Experimental Protocol: N-Boc Protection of a Piperidine
-
Reaction Setup: Dissolve the piperidine derivative (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.
-
Base Addition: Add a base, such as triethylamine (1.5 eq) or aqueous sodium bicarbonate (1.0 M, 1.0 eq), to the solution.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the stirring mixture.
-
Reaction: Stir the reaction vigorously at room temperature for 12-16 hours.
-
Work-up and Purification: After completion, perform an aqueous work-up to remove the base and any water-soluble byproducts. The N-Boc protected piperidine can then be purified by column chromatography or crystallization.
Purification Strategies for Piperidine Derivatives
Achieving high purity is essential for the accurate biological evaluation of novel piperidine derivatives. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
-
Column Chromatography: This is the most common technique for purifying piperidine derivatives on a laboratory scale. Silica gel is the most frequently used stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and prevent tailing for basic piperidine compounds.[24]
-
Crystallization: For solid compounds, crystallization is a powerful purification technique that can provide material of very high purity. The choice of solvent is critical and is often determined by experimentation.
-
Distillation: Volatile liquid piperidines can be purified by distillation. A notable challenge is the separation of piperidine from unreacted pyridine, as they can form an azeotrope.
-
Purification via Salt Formation: A clever strategy for separating piperidine from pyridine involves bubbling carbon dioxide through a solution of the mixture. Piperidine selectively forms a solid carbonate salt, which can be filtered off. The free base can then be regenerated by treatment with a strong base.[25]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. thieme-connect.de [thieme-connect.de]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis | Springer Nature Experiments [experiments.springernature.com]
- 22. Protecting group - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Technical Guide: A Comprehensive Analysis of the Solubility and Stability of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Foreword: The Crucial Role of Early-Stage Physicochemical Characterization
In the landscape of modern drug discovery, the aphorism "fail early, fail cheap" has never been more resonant. The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can lead to erratic absorption and low bioavailability, while chemical instability can compromise a drug's safety, efficacy, and shelf-life.[1] This guide provides an in-depth framework for the comprehensive evaluation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine , a molecule featuring a primary amine, a piperidine core, and a cyclopropylcarbonyl amide moiety. Each of these functional groups presents distinct opportunities and challenges that must be systematically investigated.
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind each experimental choice, grounding every recommendation in established regulatory frameworks and field-proven scientific principles. Our objective is to equip you with a robust, self-validating methodology to thoroughly characterize this, and similar, drug candidates.
Part 1: Comprehensive Solubility Profiling
Solubility is a gatekeeper property in drug discovery.[2] An otherwise potent compound is of little therapeutic value if it cannot dissolve in physiological fluids to be absorbed and reach its target. For 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, the presence of a primary aminomethyl group (-CH₂NH₂) strongly suggests pH-dependent solubility, a critical factor for oral drug absorption through the varying pH environments of the gastrointestinal tract.[3]
The Rationale Behind a Multi-Faceted Solubility Assessment
A single solubility value is insufficient. We must differentiate between kinetic and thermodynamic solubility, as they answer different questions at different stages of development.[4]
-
Kinetic Solubility: Primarily used in early-stage discovery for high-throughput screening. It measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate.[4][5] This mimics the conditions of many in vitro biological assays and helps flag compounds that might cause artifacts or be difficult to work with in the lab.[1]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium saturation concentration of a compound in a given medium. It is determined over a longer incubation period (e.g., 24 hours) and is crucial for lead optimization, formulation development, and predicting in vivo performance.[5]
Experimental Protocol: Kinetic Solubility Assessment (Laser Nephelometry)
Causality: This method is chosen for its speed and low compound consumption, making it ideal for early screening. It directly measures precipitation (light scattering) as the compound is added to an aqueous buffer, providing a rapid assessment of its tendency to fall out of solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, perform serial dilutions by adding 2 µL of the DMSO stock solution to the first well and titrating across the plate to generate a range of concentrations (e.g., 100 µM down to 0.78 µM).
-
Incubation & Measurement: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Data Acquisition: Measure the turbidity in each well using a laser nephelometer. The kinetic solubility is defined as the concentration at which the measured light scattering signal significantly exceeds the background.
Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: The shake-flask method, as described in regulatory guidances, is designed to achieve true thermodynamic equilibrium.[5] By adding an excess of solid compound and allowing it to equilibrate for an extended period, we can be confident the resulting measurement reflects the maximum saturation concentration. This data is vital for biopharmaceutical classification (BCS).[3]
Methodology:
-
Compound Addition: Add an excess amount (e.g., 1-2 mg) of solid 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine to separate vials containing 1 mL of different aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess, undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.[6]
Data Presentation: Solubility Profile
Summarizing the data in a clear, tabular format is essential for cross-comparison and decision-making.
| Assay Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Classification |
| Kinetic | PBS | 7.4 | 25 | 85 | Moderately Soluble |
| Thermodynamic | SGF* (simulated) | 2.0 | 37 | >1000 | Highly Soluble |
| Thermodynamic | Acetate Buffer | 5.0 | 37 | 450 | Soluble |
| Thermodynamic | FaSSIF** (simulated) | 6.5 | 37 | 120 | Soluble |
| Thermodynamic | PBS | 7.4 | 37 | 65 | Sparingly Soluble |
*SGF: Simulated Gastric Fluid **FaSSIF: Fasted State Simulated Intestinal Fluid
Visualization: Solubility Testing Workflow
Caption: Workflow for solubility profiling, from early to late-stage assessment.
Part 2: Intrinsic Stability and Degradation Pathway Analysis
Understanding a molecule's stability is mandated by regulatory agencies like the ICH (International Council for Harmonisation) and is fundamental to developing a safe and effective drug.[7][8] The stability assessment process is twofold: first, we intentionally degrade the molecule under harsh conditions to understand its weaknesses (forced degradation), and second, we evaluate its stability under simulated long-term storage conditions (ICH stability studies).
The Rationale of Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of a robust stability program.[9][10] Their primary objectives are:
-
Identify Degradation Pathways: To understand how the molecule breaks down under chemical stress (e.g., hydrolysis, oxidation).[11] For our target molecule, the amide bond is a likely candidate for acid/base hydrolysis.
-
Elucidate Degradant Structures: To identify the chemical structures of major degradation products.
-
Develop Stability-Indicating Methods: To prove that our analytical method (typically HPLC) can separate the intact drug from all potential degradation products, ensuring accurate quantification during formal stability studies.[12]
Experimental Protocol: Forced Degradation Studies
Causality: The conditions are selected to mimic extreme environmental or physiological challenges. A target degradation of 5-20% is often considered optimal to generate sufficient degradants for detection without completely destroying the parent compound.[13]
Methodology:
-
Sample Preparation: Prepare solutions of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (approx. 1 mg/mL) in an appropriate solvent system (e.g., acetonitrile:water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours.
-
Photostability: Expose the solution to a calibrated light source providing UV and visible light exposure as specified in ICH Q1B guidelines.[14][15]
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information on the parent and degradant peaks.
Data Presentation: Forced Degradation Summary
| Stress Condition | Reagent/Condition | Duration | Temp. | % Assay of Parent | % Degradation | Major Degradants Observed |
| Control (Unstressed) | None | - | RT | 100.0 | 0.0 | None |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 88.5 | 11.5 | 1 (Confirmed amide cleavage) |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 60°C | 84.2 | 15.8 | 1 (Confirmed amide cleavage) |
| Oxidation | 3% H₂O₂ | 24 h | RT | 97.1 | 2.9 | 2 (Minor, unknown) |
| Thermal (Solid) | Dry Heat | 48 h | 105°C | 99.8 | 0.2 | Negligible |
| Photolytic | ICH Q1B Light | - | RT | 99.5 | 0.5 | Negligible |
ICH-Compliant Stability Studies: A Regulatory Imperative
Once the degradation profile is understood, formal stability studies are initiated on representative batches of the drug substance. These studies provide the data to establish a re-test period or shelf life.[7][16]
-
Long-Term Testing: Typically 25°C ± 2°C / 60% RH ± 5% RH for 12 months or longer.[14]
-
Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[14]
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyzed using the validated stability-indicating method for assay, purity, and other relevant attributes.[8]
Visualization: Stability Assessment Workflow
Caption: Workflow for stability assessment, from forced degradation to ICH studies.
Part 3: Integrated Analysis and Strategic Implications
The data generated from these studies do not exist in a vacuum. Their synthesis provides a holistic view of the candidate's developability.
-
Solubility Insights: The pH-dependent solubility profile is a key finding. High solubility in acidic conditions (pH 2.0) suggests the compound will readily dissolve in the stomach. However, the decreasing solubility as pH increases towards intestinal conditions (pH 6.5-7.4) may pose an absorption challenge. This insight directly informs formulation strategy, suggesting that an enabling technology (e.g., amorphous solid dispersion, salt formation) might be necessary to maintain solubility throughout the GI tract.
-
Stability Insights: The forced degradation results indicate that the primary liability of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is the hydrolytic cleavage of the amide bond. While it shows good stability against oxidation, heat, and light, the susceptibility to acid and especially base-catalyzed hydrolysis is a critical parameter. This has direct implications for:
-
Manufacturing: Avoiding strongly acidic or basic conditions during synthesis and purification is crucial.
-
Formulation: Excipients must be chosen carefully to ensure compatibility and maintain an optimal pH environment within the final dosage form.
-
Packaging and Storage: While not acutely sensitive to light or heat, protection from high humidity environments that could facilitate hydrolysis may be warranted. The presence of the cyclopropyl group is often associated with increased metabolic stability, which is a positive attribute for the molecule's in vivo profile.[17][18]
-
Conclusion
The systematic solubility and stability testing of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine provides a clear, data-driven path forward. We have identified its key physicochemical attributes: pronounced pH-dependent solubility and a primary degradation pathway via amide hydrolysis. These are not roadblocks but rather well-defined challenges that can be proactively addressed through rational formulation design and controlled manufacturing processes. By investing in this foundational characterization, we mitigate late-stage failure risk and build a robust data package to support continued development and eventual regulatory submission.
References
-
Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 199-216. Retrieved from [Link]
-
Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. International Journal of Health and Pharmaceutical Research, 8(10). Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]
-
Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. Retrieved from [Link]
-
Biosynce. (2023). What are the detection methods for piperidine?. Retrieved from [Link]
-
Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Retrieved from [Link]
-
ResearchGate. (2023). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]
-
Bona, C. S., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. Retrieved from [Link]
-
Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. Retrieved from [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropanecarbonylpiperidin-4-amine. Retrieved from [Link]
-
ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]
-
Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]
-
Al-Majed, A. R. A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. database.ich.org [database.ich.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. ijisrt.com [ijisrt.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 16. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 17. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine experimental protocol for cell culture
An Application Guide and Experimental Protocol for the In Vitro Evaluation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. The piperidine heterocycle is a cornerstone in medicinal chemistry, present in numerous pharmaceutical agents, while the cyclopropyl moiety is increasingly utilized to enhance pharmacological properties such as metabolic stability and potency.[1][2][3] Given the potential biological activity of this compound stemming from its structural motifs, a robust and reproducible method for its initial biological evaluation is essential. This guide details a foundational experimental workflow, focusing on the assessment of cellular viability and cytotoxicity, which is a critical first step in the preclinical drug discovery process.[4] We present a step-by-step protocol, from compound handling and stock solution preparation to performing a quantitative cell viability assay and subsequent data analysis, enabling the determination of key parameters like the half-maximal inhibitory concentration (IC50).
Compound Profile
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a synthetic small molecule featuring a piperidine ring N-acylated with a cyclopropylcarbonyl group and a methanamine substituent at the 4-position. While specific biological targets and a mechanism of action are not yet defined in public literature, its structural components are prevalent in a wide range of biologically active compounds.[5]
| Property | Data | Reference |
| Chemical Name | 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine | [6] |
| CAS Number | 915922-83-7 | [6] |
| Molecular Formula | C₁₀H₁₈N₂O | [6] |
| Molecular Weight | 182.26 g/mol | [6] |
| Solubility | Not publicly available. Assumed soluble in organic solvents like DMSO. | [7] |
| Mechanism of Action | Unknown. Requires experimental determination. | N/A |
Principle of Initial In Vitro Screening: Cell Viability and Cytotoxicity
The primary goal of this protocol is to quantitatively assess the effect of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine on cell health. Cell viability assays are indispensable tools in the early stages of drug discovery to measure a compound's potential to induce cell death (cytotoxicity) or inhibit cell growth (cytostatic effects).[8] These assays typically measure a marker of metabolic activity, which correlates with the number of living cells in a sample.[9][10]
This protocol utilizes a resazurin-based assay, a common, sensitive, and non-destructive method.[4] The core principle is as follows:
-
Metabolic Reduction: Living, metabolically active cells contain mitochondrial dehydrogenases that reduce the blue, non-fluorescent dye resazurin into the pink, highly fluorescent resorufin.
-
Signal Quantification: The amount of resorufin produced is directly proportional to the number of viable cells.
-
Dose-Response Analysis: By exposing cells to a range of compound concentrations, a dose-response curve can be generated to determine the concentration at which the compound exerts its biological effect (e.g., IC50).
Materials and Reagents
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade[7]
-
Selected mammalian cell line (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Resazurin sodium salt or a commercially available resazurin-based assay kit (e.g., alamarBlue™, CellTiter-Blue®)
-
Sterile, 1.5 mL microcentrifuge tubes
-
Sterile, 96-well clear-bottom, black- or white-walled tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, microscope)
-
Multichannel pipette
-
Microplate reader with fluorescence detection capabilities
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock Solution
Proper preparation and storage of the compound stock solution are critical for experimental reproducibility.[11] DMSO is a common solvent for small molecules but can be toxic to cells at higher concentrations.[12]
-
Pre-handling: Before opening the vial, centrifuge the powdered 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine for 1-2 minutes to ensure all powder is collected at the bottom.[12]
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO.
-
Volume (µL) = [Weight of compound (mg) / 182.26 ( g/mol )] x 100,000
-
-
Dissolution: Under sterile conditions in a biosafety cabinet, add the calculated volume of cell culture-grade DMSO directly to the vial. Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief, gentle warming or sonication may be used if solubility is an issue.
-
Sterilization: For absolute sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[13]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date. Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[12][13]
Protocol 2: Cell Seeding
-
Cell Harvest: Culture the chosen cell line to ~80% confluency. For adherent cells, wash with PBS, detach using Trypsin-EDTA, and then neutralize with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density in complete medium. The optimal density depends on the cell line's growth rate and should be determined empirically to ensure cells are in the exponential growth phase at the end of the treatment period. A typical starting point is 5,000-10,000 cells per well.
-
Plating: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation effects.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
Protocol 3: Compound Treatment
-
Prepare Intermediate Dilution Plate: In a separate, non-tissue culture treated 96-well plate, prepare serial dilutions of the compound. a. Thaw one aliquot of the 10 mM stock solution. b. In the first well, add 4 µL of the 10 mM stock to 196 µL of complete medium to make a 200 µM solution (a 2X working concentration). This is your highest concentration. c. Perform 1:2 or 1:3 serial dilutions across the plate by transferring a portion of the previous dilution to the next well containing fresh medium.
-
Vehicle Control: Prepare wells containing medium with the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%) to serve as the vehicle control.[13]
-
Treatment Application: Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions (and controls) to the appropriate wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Protocol 4: Resazurin Cell Viability Assay
-
Reagent Preparation: Prepare the resazurin working solution in sterile PBS or culture medium according to the manufacturer's instructions (a typical final concentration is 44 µM).
-
Reagent Addition: After the treatment incubation period, add 20 µL of the resazurin working solution to each well, including the "medium only" background control wells.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time can vary by cell type and density.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[14]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence value of the "medium only" wells from all other wells.
-
Normalization: Normalize the data to the controls. The vehicle control represents 100% viability, and a "no cells" or positive control (e.g., cells treated with a known toxin) can represent 0% viability.
-
% Viability = [(Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_VehicleControl - Fluorescence_Background)] x 100
-
-
Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Safety Precautions
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a novel chemical compound with unknown toxicological properties. Standard laboratory safety practices should be strictly followed. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound in its powder or dissolved form. All work with the compound should be performed in a certified chemical fume hood or biosafety cabinet.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from Danaher Life Sciences website.[8]
-
O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Conceptual basis, similar to[4])
-
Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery. Retrieved from Promega Corporation website.[15]
-
Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery. Retrieved from Miltenyi Biotec website.[9]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from Assay Genie website.[10]
-
Captivate Bio. (2021). SMALL MOLECULES. Retrieved from Captivate Bio website.[12]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website.[16]
-
Sigma-Aldrich. (n.d.). Cytotoxicity assays. Retrieved from Sigma-Aldrich website.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website.[17]
-
AdooQ BioScience. (n.d.). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Retrieved from AdooQ BioScience website.[18]
-
Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules. Retrieved from Sigma-Aldrich website.[11]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of various agents on human cultured cells. Methods in Molecular Biology, 1330, 317-327. (Conceptual basis, similar to[19])
-
MedChemExpress. (n.d.). Compound Handling Instructions. Retrieved from MedChemExpress website.[13]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments website.[20]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf.[14]
-
De Jong, L. A., & Uges, D. R. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.[21]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[1][2]
-
PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine. Retrieved from PubChem.[22]
-
Wikipedia. (n.d.). Methenamine. Retrieved from Wikipedia.[23]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.[24]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.[2]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.[3]
-
Sinfoo Biotech. (n.d.). 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. Retrieved from Sinfoo Biotech website.[6]
-
Crescent Chemical Company. (n.d.). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Retrieved from Crescent Chemical Company website.[25]
-
ChemicalBook. (n.d.). 1216823-46-9((4-AMINO-PIPERIDIN-1-YL)-CYCLOPROPYL-METHANONE HCL) Product Description. Retrieved from ChemicalBook website.[26]
-
Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. Retrieved from Dr.Oracle website.[27]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-11.[5]
-
Revvity. (n.d.). IVISbrite tumor cell culture guidelines. Retrieved from Revvity website.[28]
-
ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Retrieved from ClinicalTrials.gov.[29]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from Gaylord Chemical Company website.[7]
-
ChemScene. (n.d.). 170353-31-8 | [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride. Retrieved from ChemScene website.[30]
-
U.S. Food and Drug Administration. (n.d.). HIPREX® (methenamine hippurate tablets USP). Retrieved from accessdata.fda.gov.[31]
-
ResearchGate. (n.d.). Prediction of CO2 Solubility in Dimethylsulfoxide and N-methyl-2-pyrrolidone Using Peng-Robinson Equation of State. Retrieved from ResearchGate.[32]
-
ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Retrieved from ClinicalTrials.gov.[33]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine,(CAS# 915922-83-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. captivatebio.com [captivatebio.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Health Screening Assays for Drug Discovery [promega.com]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. phytotechlab.com [phytotechlab.com]
- 18. labsolu.ca [labsolu.ca]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1-(Cyclopropylcarbonyl)piperazine | C8H14N2O | CID 2064235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Methenamine - Wikipedia [en.wikipedia.org]
- 24. nbinno.com [nbinno.com]
- 25. crescentchemical.com [crescentchemical.com]
- 26. 1216823-46-9 CAS MSDS ((4-AMINO-PIPERIDIN-1-YL)-CYCLOPROPYL-METHANONE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 27. droracle.ai [droracle.ai]
- 28. resources.revvity.com [resources.revvity.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. chemscene.com [chemscene.com]
- 31. accessdata.fda.gov [accessdata.fda.gov]
- 32. researchgate.net [researchgate.net]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: A Validated HPLC Method for the Quantification of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine Using Pre-Column Derivatization with Dansyl Chloride
Abstract
This application note presents a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Due to the analyte's lack of a significant native chromophore, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) has been developed and validated. This approach significantly enhances the detectability of the analyte by introducing a highly fluorescent and UV-absorbent dansyl group. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for a range of applications in pharmaceutical research and development.
Introduction
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS 915922-83-7) is a chemical entity of interest in drug discovery and development.[1][2][3][4] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. The structure of the molecule, featuring a primary amine and a cyclopropylcarbonyl piperidine moiety, presents a challenge for direct HPLC analysis using UV detection due to the absence of a strong chromophore.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of amines; however, direct analysis can be challenging due to their often low UV absorbance and high polarity. To overcome this limitation, pre-column derivatization is frequently employed to enhance detection and improve chromatographic separation. This application note details a comprehensive strategy employing dansyl chloride for the derivatization of the primary amine group of the target analyte. Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent N-dansyl-sulfonamide adducts that can be readily detected by both UV and fluorescence detectors. This derivatization not only improves sensitivity but also increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase HPLC columns.
This document provides a detailed, step-by-step protocol for the derivatization and subsequent HPLC analysis, along with a comprehensive validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Method Development and Rationale
The development of this HPLC method was guided by the chemical properties of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine and the principles of chromatographic separation.
Analyte Characteristics
-
Structure: C10H18N2O
-
Molecular Weight: 182.26 g/mol [1]
-
Key Functional Group for Derivatization: Primary amine (-CH2NH2)
-
Polarity: The presence of amine and amide functionalities, along with a predicted LogP of -1.03, indicates that the compound is polar.
Selection of Derivatization Reagent
Dansyl chloride was selected as the derivatization reagent for the following reasons:
-
Reactivity: It reacts specifically with primary and secondary amines under mild, alkaline conditions.
-
Stability: The resulting dansyl-amine derivative is stable, ensuring reproducibility of the analysis.
-
Enhanced Detection: The dansyl group is strongly UV-absorbent and fluorescent, allowing for highly sensitive detection.[7][8] Dansyl derivatives typically exhibit UV absorbance maxima around 254 nm and 340 nm.[7][9] Detection at 254 nm is a robust choice for UV detectors.
-
Improved Chromatography: The non-polar nature of the dansyl group increases the hydrophobicity of the derivatized analyte, leading to improved retention on reversed-phase columns like C18.
Experimental Protocol
Materials and Reagents
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine reference standard
-
Dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Sodium bicarbonate (NaHCO3), analytical grade
-
Sodium carbonate (Na2CO3), analytical grade
-
Ammonium hydroxide (NH4OH), 25% solution, analytical grade
-
Formic acid, analytical grade
-
Deionized water, 18.2 MΩ·cm
-
A C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 3.5 µm) is recommended.
Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine reference standard and dissolve in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 1:1 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 0.84 g of sodium bicarbonate and 1.06 g of sodium carbonate in 100 mL of deionized water. Adjust the pH to 9.8 if necessary.
-
Dansyl Chloride Solution (10 mg/mL): Prepare fresh daily by dissolving 50 mg of dansyl chloride in 5 mL of acetonitrile. This solution is light-sensitive and should be stored in an amber vial.
-
Quenching Solution (2.5% Ammonium Hydroxide): Dilute 10 mL of 25% ammonium hydroxide with 90 mL of deionized water.
Derivatization Procedure
-
To 100 µL of each working standard solution or sample solution in a microcentrifuge tube, add 200 µL of the derivatization buffer (pH 9.8).
-
Add 200 µL of the freshly prepared dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of the quenching solution to consume excess dansyl chloride.
-
Vortex for 30 seconds and let it stand for 10 minutes at room temperature.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detector | 254 nm |
| Run Time | 25 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Visualization of the Workflow
Caption: Experimental workflow for the HPLC analysis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
Method Validation
The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[5][6]
Specificity
Specificity was evaluated by analyzing a blank sample (derivatization reagents without the analyte) and a derivatized standard of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. The chromatogram of the blank sample showed no interfering peaks at the retention time of the derivatized analyte, demonstrating the specificity of the method.
Linearity
Linearity was assessed by analyzing six concentrations of the derivatized analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995[10] |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (low, medium, and high). The analysis was performed in triplicate at each level.
| Spike Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Low | 99.5 | 98.0 - 102.0[11] |
| Medium | 100.2 | 98.0 - 102.0[11] |
| High | 99.8 | 98.0 - 102.0[11] |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of a standard solution at 100% of the test concentration on the same day. Intermediate precision was assessed by analyzing the same sample on two different days by two different analysts.
| Precision Level | % RSD | Acceptance Criteria (% RSD) |
| Repeatability | < 1.0 | ≤ 2.0[12] |
| Intermediate Precision | < 1.5 | ≤ 2.0[12] |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations, demonstrating the robustness of the method.
Logical Framework for Method Development
Caption: Logical framework for the development of the HPLC method.
Conclusion
The HPLC method detailed in this application note, which utilizes pre-column derivatization with dansyl chloride, provides a reliable, sensitive, and robust solution for the quantitative analysis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for use in regulated environments. This approach can be readily implemented in quality control and research laboratories for the routine analysis of this compound and other similar primary amine-containing molecules.
References
-
Patrascu, B., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2398. [Link]
-
ResearchGate. (2025). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]
-
ResearchGate. (2025). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. [Link]
-
ResearchGate. (n.d.). UV absorption of dansyl derivates of BA standard solutions. [Link]
-
Wikipedia. (n.d.). Dansyl amide. [Link]
-
LCGC North America. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. [Link]
-
National Center for Biotechnology Information. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
European Medicines Agency. (2005). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
-
ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
- Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry.
-
Sinfoo Biotech. (n.d.). 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. [Link]
-
NXYCHEM. (n.d.). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine,915922-83-7. [Link]
-
Amerigo Scientific. (n.d.). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. [Link]
Sources
- 1. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine,(CAS# 915922-83-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine,915922-83-7 [rovathin.com]
- 3. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific [amerigoscientific.com]
- 4. You are being redirected... [hit2lead.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dansyl amide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for In Vivo Experimental Design Using 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
A Guide for a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative
The compound 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine represents a novel chemical entity with a structure suggestive of potential bioactivity. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its ability to interact with a variety of receptors and transporters in the central nervous system (CNS). The addition of a cyclopropylcarbonyl group may influence the compound's potency, selectivity, and metabolic stability. Given the prevalence of the piperidine motif in CNS-targeted drugs, a primary hypothesis is that this compound may exhibit neurological or psychiatric effects.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vivo characterization of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. The following protocols and experimental designs are intended to provide a robust framework for assessing the compound's pharmacokinetic profile, tolerability, and potential anxiolytic-like activity, a common starting point for novel CNS-active molecules. The overarching goal is to establish a foundational dataset to guide further preclinical development.
I. Foundational Steps: Pre-In Vivo Characterization
Before embarking on animal studies, a thorough understanding of the compound's physicochemical properties is paramount for ensuring the reliability and reproducibility of in vivo experiments.
A. Purity and Identity Confirmation: The identity and purity of the test compound must be rigorously confirmed using standard analytical techniques such as NMR, LC-MS, and elemental analysis. A purity of >95% is generally required for in vivo studies to minimize the confounding effects of impurities.
B. Solubility and Formulation Development: The compound's solubility in various pharmaceutically acceptable vehicles should be determined to develop a suitable formulation for animal administration.
Protocol: Solubility Assessment
-
Vehicle Screening: A panel of common vehicles should be tested, including sterile water, saline, PBS, and solutions containing solubilizing agents like Tween 80, DMSO, or cyclodextrins.
-
Concentration Range: Prepare a series of concentrations of the compound in each vehicle.
-
Equilibration: Agitate the solutions at room temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Selection Criteria: The chosen vehicle should provide a stable and homogenous solution or suspension at the desired concentration for dosing, with minimal toxicity.
II. Pharmacokinetic Profiling: Understanding the Compound's Journey in the Body
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][2][3] This information is critical for selecting appropriate dose levels and dosing schedules for subsequent efficacy studies.[2]
A. Rationale for Preliminary PK Studies: A preliminary PK study in a rodent model, such as mice, provides initial insights into key parameters like bioavailability, half-life, and maximum plasma concentration (Cmax).[1][3]
B. Experimental Design: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral (PO) gavage administration (e.g., 10-20 mg/kg).
-
-
Sample Size: n=3-4 animals per time point.
-
Blood Sampling: Serial blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Microsampling techniques can be employed to obtain a complete PK profile from a single mouse.[4]
-
Analysis: Plasma concentrations of the compound are determined by a validated LC-MS/MS method.
Table 1: Example Dosing and Sampling Schedule for Preliminary PK Study
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 10 mg/kg |
| Vehicle | 10% DMSO / 40% PEG400 / 50% Saline | 0.5% Methylcellulose in Water |
| Administration Volume | 5 mL/kg | 10 mL/kg |
| Sampling Timepoints (hours) | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 8, 24 |
dot
Caption: Workflow for a preliminary pharmacokinetic study.
III. Acute Tolerability and Dose-Ranging: Ensuring Safety and Selecting Efficacy Doses
The primary objective of an acute tolerability study is to determine the maximum tolerated dose (MTD) and to identify a range of doses that are well-tolerated for use in subsequent efficacy studies.
A. Rationale for Dose Escalation: A dose escalation design allows for the safe exploration of a wide range of doses and the identification of any potential dose-limiting toxicities.
B. Protocol: Acute Single-Dose Escalation in Mice
-
Animal Model: Male Swiss Webster mice (8-10 weeks old).
-
Groups: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30, 100, 300 mg/kg). A vehicle control group is essential.
-
Sample Size: n=3-5 mice per group.
-
Administration: Administer a single oral dose of the compound.
-
Observations: Closely monitor the animals for a defined period (e.g., 4-6 hours) for any clinical signs of toxicity, including changes in posture, gait, activity level, and autonomic signs. Body weight should be recorded daily for up to 7 days.
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity.
IV. Behavioral Phenotyping: Probing for Anxiolytic-Like Activity
Based on the chemical structure, a primary hypothesis is that 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine may possess CNS activity. A common initial screen for novel CNS compounds is to evaluate their potential anxiolytic-like effects in established rodent behavioral models.[5][6]
A. The Elevated Plus Maze (EPM): A Test of Anxiety and Exploration
The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents.[7][8] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[8][9]
Protocol: Elevated Plus Maze Test
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle Control
-
Positive Control (e.g., Diazepam, 1-2 mg/kg, IP)
-
Test Compound (3-4 dose levels selected based on the MTD study)
-
-
Procedure:
-
Administer the test compound or vehicle orally at a defined pretreatment time (e.g., 60 minutes) based on the PK data.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
B. The Marble Burying Test: Assessing Neophobia and Repetitive Behavior
The marble burying test is another common assay for evaluating anxiolytic and anti-compulsive-like drug effects.[9][10] The test is based on the natural tendency of mice to bury novel or potentially harmful objects.[9]
Protocol: Marble Burying Test
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding, with 20-25 marbles evenly spaced on the surface.
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Experimental Groups:
-
Vehicle Control
-
Positive Control (e.g., an SSRI like Fluoxetine, 10 mg/kg, IP)
-
Test Compound (3-4 dose levels)
-
-
Procedure:
-
Administer the test compound or vehicle orally.
-
Place a single mouse in the prepared cage.
-
Allow the mouse to explore and interact with the marbles for 30 minutes.
-
After the session, remove the mouse and count the number of marbles that are at least two-thirds buried.
-
-
Primary Endpoint: The number of marbles buried. A decrease in marble burying is indicative of anxiolytic or anti-compulsive-like activity.[10]
dot
Sources
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 4. parazapharma.com [parazapharma.com]
- 5. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocytogen.com [biocytogen.com]
- 7. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
- 10. criver.com [criver.com]
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine for neurological disorder research
Positive findings from this comprehensive evaluation would provide a strong rationale for further investigation. Future studies could include assessing its effects in models of depression (e.g., the forced swim test), evaluating its side effect profile (e.g., catalepsy for motor side effects), and exploring its activity at other relevant targets, such as serotonin 5-HT1A and 5-HT2A receptors, to build a complete pharmacological profile. [16][23]
References
-
Gounden, V. & Moodley, I. (2023). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 37(3), 447-460. Available at: [Link]
-
Faria, R. R., et al. (Date not available). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria. Available at: [Link]
-
Jordan, S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 31(2), 348-56. Available at: [Link]
-
Mailman, R. B. & Murthy, V. (2010). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 62(2), 328-357. Available at: [Link]
-
Geyer, M. A. & Moghaddam, B. (2009). From antipsychotic to anti-schizophrenia drugs: role of animal models. Annals of the New York Academy of Sciences, 1167, 79-86. Available at: [Link]
-
Jordan, S., et al. (2007). Dopamine D2 receptor partial agonists display differential or contrasting characteristics in membrane and cell-based assays of dopamine D2 receptor signaling. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 31(2), 348-56. Available at: [Link]
-
Burstein, E. S., et al. (2005). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 146(2), 285-293. Available at: [Link]
-
Alphienes Stanley, X. (2018). Animal models for the evaluation of antipsychotic agents. ResearchGate. Available at: [Link]
-
Botteman, M., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8616-8641. Available at: [Link]
-
Innoprot. (Date not available). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]
-
Floresco, S. B., et al. (2015). Operant Procedures for Assessing Behavioral Flexibility in Rats. Journal of Visualized Experiments, (96), e52330. Available at: [Link]
-
Albasser, M. M., et al. (2011). New behavioral protocols to extend our knowledge of rodent object recognition memory. Learning & Memory, 18(1), 50-59. Available at: [Link]
-
Molbase. (Date not available). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Available at: [Link]
-
Davis, C. M., et al. (2022). rPVT: A Method For Assessing Neurobehavioral Performance In Rats & Mice l Protocol Preview. YouTube. Available at: [Link]
-
Wikipedia. (Date not available). Methenamine. Available at: [Link]
-
Amerigo Scientific. (Date not available). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Available at: [Link]
-
S, S., et al. (2020). Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources. Current Drug Targets, 21(11), 1084-1104. Available at: [Link]
-
Botteman, M., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(12), 8616-8641. Available at: [Link]
-
Brearton, L., et al. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(8), 2269-2279. Available at: [Link]
-
Wang, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. Available at: [Link]
-
Joubert, J. & Joubert, A. (2020). Schizophrenia: synthetic strategies and recent advances in drug design. RSC Medicinal Chemistry, 11(11), 1247-1267. Available at: [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. Available at: [Link]
-
Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962-5. Available at: [Link]
-
Ametamey, S. M., et al. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry, 13, 856003. Available at: [Link]
-
U.S. Food & Drug Administration. (Date not available). HIPREX® (methenamine hippurate tablets USP). Available at: [Link]
-
Lilley, L. L., et al. (Date not available). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. Available at: [Link]
-
Zhou, F., et al. (2017). Recent Developments in the Discovery of Biased Ligands of Dopamine D2 Receptor. Drug Design, 6(2). Available at: [Link]
-
Shapiro, D. A., et al. (2009). Receptor Reserve-Dependent Properties of Antipsychotics at Human Dopamine D2 Receptors. Journal of Pharmacology and Experimental Therapeutics, 329(1), 389-400. Available at: [Link]
-
ClinicalTrials.gov. (Date not available). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available at: [Link]
-
Zanos, P., et al. (2020). A Randomized Trial of the N-Methyl-d-Aspartate Receptor Glycine Site Antagonist Prodrug 4-Chlorokynurenine in Treatment-Resistant Depression. International Journal of Neuropsychopharmacology, 23(7), 417-425. Available at: [Link]
-
Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry, 303, 118460. Available at: [Link]
-
Scurti, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6526. Available at: [Link]
-
ClinicalTrials.gov. (Date not available). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. Available at: [Link]
Sources
- 1. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice [frontiersin.org]
- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine | 915922-83-7 [sigmaaldrich.cn]
- 7. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific [amerigoscientific.com]
- 8. Schizophrenia: synthetic strategies and recent advances in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor reserve-dependent properties of antipsychotics at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Piperidine Ring
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including numerous blockbuster drugs, underscores its status as a "privileged scaffold".[1][3] This guide provides an in-depth exploration of the multifaceted applications of piperidine scaffolds, offering both a high-level strategic overview for drug development professionals and detailed, actionable protocols for researchers at the bench. We will delve into the physicochemical properties that make piperidine so attractive for drug design, survey its diverse therapeutic applications with concrete examples, and provide detailed synthetic and analytical protocols to empower your own research endeavors.
The inherent structural features of the piperidine ring—a saturated, non-aromatic system with a basic nitrogen atom—confer a unique combination of properties that are highly desirable in drug candidates.[3] These include:
-
Modulation of Physicochemical Properties: The piperidine moiety can significantly influence a molecule's lipophilicity and aqueous solubility, crucial parameters for optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[3]
-
Three-Dimensional Diversity: The chair and boat conformations of the piperidine ring allow for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. This "escape from flatland" is a key strategy in modern drug design to enhance binding affinity and selectivity.[4]
-
Metabolic Stability: The piperidine ring is generally more metabolically stable than its aromatic counterpart, pyridine, leading to improved in vivo half-life and reduced potential for toxic metabolites.[3]
-
Hydrogen Bonding Capabilities: The nitrogen atom can act as a hydrogen bond acceptor, while an N-H proton can serve as a hydrogen bond donor, facilitating crucial interactions within protein binding pockets.[3]
Therapeutic Landscape: Where Piperidine Scaffolds Shine
The versatility of the piperidine scaffold is evident in its widespread presence across a multitude of therapeutic areas.[5] From complex central nervous system (CNS) disorders to infectious diseases and oncology, piperidine-containing drugs have made a profound impact on human health.[2][3]
Central Nervous System (CNS) Disorders
The ability of piperidine-containing molecules to cross the blood-brain barrier has made them particularly valuable in the development of CNS-active drugs.
-
Antipsychotics: The piperidine moiety is a hallmark of many typical and atypical antipsychotics, including haloperidol and risperidone.[6] These drugs often target dopamine and serotonin receptors, with the piperidine ring playing a crucial role in receptor binding and overall pharmacological activity.
-
Analgesics: The piperidine scaffold is central to the structure of potent opioid analgesics like fentanyl and its analogs.[6][7] It forms the core of the pharmacophore responsible for interacting with opioid receptors to produce profound pain relief.[7]
-
Alzheimer's Disease: Donepezil, a leading treatment for Alzheimer's disease, features a piperidine ring that is crucial for its inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[4]
Oncology
In the realm of cancer therapy, piperidine derivatives have emerged as potent inhibitors of various kinases and other key signaling proteins.[4]
-
Kinase Inhibitors: Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) dual inhibitor, incorporates a piperidine moiety that contributes to its optimal pharmacological properties.[4] While not directly interacting with the active site, its presence is key for the drug's overall efficacy.[4]
Infectious Diseases
The piperidine scaffold is also found in a range of anti-infective agents.
-
Antivirals: Several antiviral drugs incorporate piperidine derivatives to inhibit viral replication. For instance, they have been explored as potent inhibitors of the influenza virus.[5]
-
Antibacterials and Antifungals: Piperidine-containing compounds have demonstrated significant activity against various bacterial and fungal pathogens.[2] They can be found in natural products with antimicrobial properties, such as piperine from black pepper, and in synthetic antimicrobial agents.[2][4]
Data Presentation: A Snapshot of Piperidine-Containing Drugs
The following table summarizes key information for a selection of FDA-approved drugs that feature a piperidine scaffold, highlighting the diversity of their therapeutic applications.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist |
| Risperidone | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist |
| Fentanyl | Analgesic (Opioid) | Mu-opioid receptor agonist |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor |
| Crizotinib | Oncology | ALK and ROS1 tyrosine kinase inhibitor |
| Loperamide | Antidiarrheal | Mu-opioid receptor agonist in the myenteric plexus |
| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor |
| Methylphenidate | ADHD | Norepinephrine and dopamine reuptake inhibitor |
Experimental Protocols: Synthesis and Biological Evaluation
A deep understanding of synthetic methodologies and robust biological assays is paramount for the successful development of piperidine-based therapeutics. This section provides detailed, field-proven protocols for the synthesis of a substituted piperidine and a common in vitro assay for its preliminary biological characterization.
Protocol 1: Synthesis of N-Benzyl-4-phenylpiperidine
This protocol details a classic reductive amination procedure, a versatile and widely used method for the synthesis of N-substituted piperidines.
Causality Behind Experimental Choices:
-
Reactants: 4-Piperidone is a readily available starting material. Benzylamine serves as the amine source to introduce the benzyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for reductive aminations. It is less sensitive to moisture than other hydrides like sodium borohydride in the presence of an iminium intermediate.
-
Solvent: Dichloromethane (DCM) is a good solvent for both reactants and the intermediate iminium ion, and it is relatively unreactive under the reaction conditions.
-
Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is then reduced.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq) and triethylamine (1.2 eq) at room temperature. Stir the mixture for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-phenylpiperidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mandatory Visualization:
Caption: Reductive amination workflow for piperidine synthesis.
Protocol 2: In Vitro Biological Evaluation - MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential drug candidates against cancer cell lines.
Causality Behind Experimental Choices:
-
Cell Line: A relevant cancer cell line (e.g., HeLa, MCF-7) should be chosen based on the therapeutic target of the synthesized piperidine derivatives.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in living cells by mitochondrial reductases. The amount of formazan produced is proportional to the number of viable cells.
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO) is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with the chosen cancer cell line at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperidine compound in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion: The Future of Piperidine Scaffolds in Drug Discovery
The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[5] Its remarkable versatility and favorable physicochemical properties ensure its enduring relevance in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the development of even more innovative and effective piperidine-containing drugs. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of this privileged scaffold to address unmet medical needs.
References
-
O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Vardanyan, R. S., & Hruby, V. J. (2016). Piperidine-Based Drug Discovery. Elsevier. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Dey, S., & Gierlich, J. (2021). Recent Advances in the Synthesis and Application of Piperidines in Medicinal Chemistry. Molecules, 26(16), 4948. [Link]
-
Kaur, R., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-18. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
Protocol for N-acylation of Piperidine Side-Chains: An Application Note
Abstract
The N-acylation of piperidine moieties is a cornerstone transformation in synthetic and medicinal chemistry, pivotal to the development of a vast array of pharmaceuticals and biologically active compounds. This guide provides a comprehensive overview of the fundamental principles and practical protocols for the efficient N-acylation of piperidine side-chains. We will explore the mechanistic underpinnings of this reaction, detail validated protocols using common acylating agents such as acyl chlorides and acid anhydrides, and discuss the application of modern coupling reagents for amide bond formation with carboxylic acids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical reaction in their synthetic endeavors.
Introduction: The Significance of N-Acylated Piperidines
The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The functionalization of the piperidine nitrogen via N-acylation is a powerful strategy to modulate the physicochemical and pharmacological properties of a molecule. This modification can influence key parameters such as potency, selectivity, solubility, metabolic stability, and bioavailability. The resulting amide bond is exceptionally stable, making it a desirable linkage in drug candidates. Consequently, robust and versatile protocols for the N-acylation of piperidines are essential tools in the modern synthetic chemist's arsenal.
Core Principles: Understanding the N-Acylation Reaction
The N-acylation of a secondary amine, such as a piperidine, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to expel a leaving group, yielding the N-acylated piperidine product.[1][2]
The general mechanism can be visualized as follows:
Caption: General mechanism of N-acylation of a secondary amine.
A base is typically employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3]
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common methods of N-acylation of piperidine side-chains.
Protocol 1: Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
The Schotten-Baumann reaction is a classic and highly effective method for acylating amines using acyl chlorides in the presence of a base, often in a biphasic system.[1][4]
Workflow for Acylation using Acyl Chloride:
Caption: Experimental workflow for N-acylation using an acyl chloride.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05-1.2 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine (1.2-1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the piperidine derivative (1.0 eq) in anhydrous DCM, add triethylamine (1.2-1.5 eq).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add the acyl chloride (1.05-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated piperidine.
Protocol 2: Acylation using Acid Anhydrides
Acid anhydrides are generally less reactive than acyl chlorides but are often preferred due to their easier handling and the formation of less corrosive byproducts.
Materials:
-
Piperidine derivative (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride) (1.1-1.5 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine (1.2 eq) (optional, but recommended)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq) (optional, for less reactive systems)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP (if necessary).
-
Cool the solution to 0 °C.
-
Add the acid anhydride (1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Bond Formation using Coupling Reagents
For the N-acylation with carboxylic acids, which are generally unreactive towards direct amidation, coupling reagents are employed to activate the carboxylic acid. This method is particularly valuable in peptide synthesis and for the coupling of complex and sensitive substrates.
Common Coupling Reagents and Additives:
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Uronium/Aminium Salts: HATU, HBTU
-
Phosphonium Salts: PyBOP
-
Additives (to suppress side reactions and improve efficiency): 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt)
Workflow for Amide Coupling:
Caption: General workflow for N-acylation using a coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Piperidine derivative (1.0-1.2 eq)
-
EDC (1.1-1.5 eq)
-
HOBt (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous dimethylformamide (DMF) or DCM
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.1-1.5 eq) in anhydrous DMF, add EDC (1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the piperidine derivative (1.0-1.2 eq) followed by DIPEA (2-3 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Comparison of Acylation Methods
| Method | Acylating Agent | Reagents | Typical Solvents | Temperature (°C) | Reaction Time (h) | Advantages | Disadvantages |
| Protocol 1 | Acyl Chloride | Base (Et₃N, Pyridine) | DCM, THF | 0 to RT | 2-16 | High reactivity, generally high yields. | Moisture sensitive, corrosive byproduct (HCl). |
| Protocol 2 | Acid Anhydride | Base (Et₃N), Catalyst (DMAP) | DCM, THF | 0 to RT | 2-24 | Less moisture sensitive, less corrosive byproduct. | Less reactive than acyl chlorides, may require a catalyst. |
| Protocol 3 | Carboxylic Acid | Coupling Agent (EDC, HATU), Additive (HOBt), Base (DIPEA) | DMF, DCM | 0 to RT | 4-24 | Broad substrate scope, mild conditions. | More expensive reagents, potential for side reactions if not optimized. |
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Incomplete Reaction: Ensure anhydrous conditions as water can hydrolyze the acylating agent. Consider increasing the reaction time or temperature. For less reactive substrates, a more potent acylating agent or a catalyst (e.g., DMAP for anhydrides) may be necessary.
-
Incorrect Stoichiometry: Accurately measure reagents. A slight excess of the acylating agent can sometimes improve yields but may complicate purification.
-
Base Issues: The base is crucial for neutralizing the acid byproduct. Ensure a sufficient amount of a non-nucleophilic base is used.[3]
-
-
Side Reactions:
-
Di-acylation: If the piperidine substrate has other nucleophilic functional groups, protection may be required.
-
Epimerization: For chiral piperidines with a stereocenter alpha to the nitrogen, the use of a non-nucleophilic base and mild reaction conditions is important to prevent epimerization.
-
-
Choice of Solvent: Anhydrous aprotic solvents like DCM, THF, and DMF are generally preferred to avoid reaction with the acylating agent.
Conclusion
The N-acylation of piperidine side-chains is a fundamental and versatile transformation in organic synthesis. The choice of methodology, whether employing highly reactive acyl chlorides, convenient acid anhydrides, or mild coupling agents, depends on the specific substrate, desired scale, and economic considerations. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can effectively synthesize a diverse range of N-acylated piperidine derivatives for applications in drug discovery and beyond.
References
- BenchChem. (2025). Application Note and Protocol: Acylation of 4-Acetylpiperidine.
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Grokipedia. (n.d.). Schotten–Baumann reaction.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BenchChem. (2025). Common challenges in working with piperidine-based compounds.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Unknown. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation.
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
Sources
Application Notes and Protocols for the Evaluation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine as a Potential Enzyme Inhibitor
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, a novel small molecule with potential as an enzyme inhibitor. Given the absence of established biological targets for this compound, these application notes are structured as a complete workflow, guiding the researcher from initial broad-spectrum screening to detailed kinetic and mechanistic characterization. The protocols herein are designed to be adaptable and are grounded in established principles of enzymology and drug discovery. We emphasize a systematic approach to not only determine if the compound exhibits inhibitory activity but also to elucidate its mechanism of action and identify its molecular target(s).
Introduction to 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a synthetic heterocyclic compound featuring a piperidine core, a cyclopropylcarbonyl group, and a methanamine substituent.[1][2][3] The presence of the piperidine scaffold, a common motif in many biologically active compounds and approved drugs, suggests its potential for interaction with biological macromolecules.[4][5] The cyclopropylcarbonyl group can influence the compound's conformational rigidity and metabolic stability, while the primary amine of the methanamine group offers a potential site for hydrogen bonding interactions within an enzyme's active site.
Compound Properties:
| Property | Value |
| CAS Number | 915922-83-7 |
| Molecular Formula | C10H18N2O |
| Molecular Weight | 182.26 g/mol |
| Structure | O=C(C1CC1)N2CCC(CN)CC2 |
Table 1: Physicochemical properties of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.[1]
The structural features of this molecule warrant a systematic investigation into its potential as an enzyme inhibitor, a significant class of therapeutic agents.[6][7] This guide provides the necessary protocols to embark on such an investigation.
Strategic Workflow for Inhibitor Characterization
The journey from a novel compound to a characterized enzyme inhibitor is a multi-step process. The following workflow provides a logical progression from initial discovery to in-depth understanding of the inhibitory mechanism.
Figure 1: A strategic workflow for the characterization of a novel potential enzyme inhibitor.
Phase 1: Initial Screening and Hit Confirmation
The initial phase aims to identify if 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine has any inhibitory effect on a diverse range of enzymes. A broad-based screening approach is recommended, followed by confirmation of any initial "hits".
Protocol: Broad-Spectrum Enzyme Inhibition Panel
Objective: To perform a primary screen of the compound against a panel of representative enzymes from different classes (e.g., proteases, kinases, phosphatases, oxidoreductases).
Rationale: A broad panel increases the probability of identifying a potential target without prior knowledge of the compound's biological activity. Many contract research organizations (CROs) offer pre-made enzyme panels for this purpose.
Materials:
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
-
Dimethyl sulfoxide (DMSO)
-
Selected enzyme panel (e.g., serine proteases, tyrosine kinases, etc.)
-
Corresponding enzyme substrates (fluorogenic or chromogenic)
-
Assay buffers specific to each enzyme
-
96-well or 384-well microplates (black plates for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in DMSO.
-
Assay Setup: In a microplate, add the assay buffer, the enzyme, and the test compound (at a final concentration of 10 µM). Include a positive control (a known inhibitor for each enzyme) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate for 15 minutes at the optimal temperature for each enzyme to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the change in signal (fluorescence or absorbance) over time using a microplate reader. The rate of this change corresponds to the enzyme's activity.
-
Data Analysis: Calculate the percentage of inhibition for the test compound relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.
Protocol: IC50 Determination
Objective: To quantify the potency of the compound against any "hit" enzymes identified in the primary screen.[8][9]
Rationale: The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[8][10] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Materials:
-
Same as in 3.1, focusing on the specific "hit" enzyme(s).
Procedure:
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in DMSO. A common starting point is a 10-point, 3-fold dilution series.
-
Assay Setup: Set up the assay as described in 3.1, but instead of a single concentration, add the range of inhibitor concentrations to the test wells.
-
Data Acquisition and Analysis: After initiating the reaction, measure the reaction rates. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Figure 2: General workflow for determining the IC50 of an enzyme inhibitor.
Data Presentation:
| Compound Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 100 | 95.2 ± 2.1 |
| 33.3 | 88.7 ± 3.5 |
| 11.1 | 75.4 ± 4.2 |
| 3.7 | 52.1 ± 3.9 |
| 1.2 | 25.6 ± 2.8 |
| 0.4 | 10.1 ± 1.5 |
| IC50 (µM) | ~3.5 |
Table 2: Example data for the determination of an IC50 value.
Phase 2: Mechanistic Characterization
Once inhibitory activity is confirmed and quantified, the next crucial step is to understand how the compound inhibits the enzyme.
Protocol: Reversibility Assay
Objective: To determine if the inhibition is reversible or irreversible.
Rationale: Reversible inhibitors bind to the enzyme through non-covalent interactions and can dissociate, while irreversible inhibitors typically form covalent bonds and permanently inactivate the enzyme.[12] This distinction is critical for drug development. A rapid dilution experiment is a straightforward method to assess reversibility.[12]
Procedure:
-
High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a set period (e.g., 30 minutes).
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate. The final inhibitor concentration should be well below its IC50.
-
Activity Measurement: Immediately measure the enzyme activity.
-
Interpretation:
-
Reversible Inhibition: If enzyme activity is rapidly recovered upon dilution, the inhibition is reversible.
-
Irreversible Inhibition: If enzyme activity is not recovered, the inhibition is likely irreversible.
-
Protocol: Enzyme Kinetic Studies (for Reversible Inhibitors)
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[12]
Rationale: The mode of inhibition provides insight into where the inhibitor binds to the enzyme (e.g., at the active site or an allosteric site) and is determined by measuring reaction rates at varying substrate and inhibitor concentrations.[13]
Procedure:
-
Assay Setup: Set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor. The inhibitor concentrations should be chosen around the IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50). The substrate concentrations should span a range below and above the Michaelis constant (Km).
-
Data Acquisition: Measure the initial reaction velocities for all conditions.
-
Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Ki Determination: The inhibition constant (Ki) can be calculated from these plots, which represents the dissociation constant of the enzyme-inhibitor complex.[10]
Phase 3: Target Identification and Validation
If the primary screen reveals a novel inhibitory activity against an enzyme that was not the intended target, or if the screen was performed against a cell lysate, further experiments are required to identify the specific molecular target.[14][15]
Approaches for Target Identification
Several advanced techniques can be employed for target deconvolution:[14][16]
-
Affinity-Based Methods: These methods involve immobilizing the small molecule inhibitor on a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate.[14][16] The bound proteins are then identified by mass spectrometry.
-
Label-Free Methods:
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation. Changes in protein stability in the presence of the inhibitor can be monitored across the proteome.
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the inhibitor-induced resistance of a target protein to proteolysis.[17]
-
Figure 3: Common experimental approaches for identifying the protein targets of a small molecule inhibitor.[14]
Once a putative target is identified, it must be validated.[18] This involves confirming the direct interaction between the inhibitor and the recombinant protein and demonstrating that inhibition of the target protein recapitulates the cellular phenotype observed with the compound.
Conclusion
This document provides a structured and comprehensive framework for the initial characterization of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine as a potential enzyme inhibitor. By following this systematic workflow, researchers can efficiently determine the inhibitory potential of this novel compound, elucidate its mechanism of action, and potentially identify its molecular target. These protocols are intended to serve as a foundational guide, and specific experimental parameters may require optimization based on the enzyme system under investigation.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- Tantawy, M. A., & Choe, H. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
- Vetting, M. W., et al. (n.d.). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PMC.
- Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76.
- Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(11), 949–959.
- Creative Proteomics. (2024, September 6).
- Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- La Trobe University. (2021, March 31). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- University College London. (n.d.).
- DavidsonX - D001x - Medicinal Chemistry. (n.d.).
- Auld, D., et al. (2016). Matrix-Based Activity Pattern Classification as a Novel Method for the Characterization of Enzyme Inhibitors Derived from High-Throughput Screening. Journal of Biomolecular Screening, 21(10), 1075-1089.
- Tipton, K. (2021, May 10).
- Wikipedia. (n.d.). IC50.
- Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
- Shapiro, A. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?
- Tip Biosystems. (2024, July 19).
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- Yan, Y., et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening.
- BenchChem. (n.d.).
- Creative Biostructure. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Liu, X., et al. (2020). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 18(3), 154.
- Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 169-178.
- Iacovo, A. D., & Santamaria, R. (2021). Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. Biomolecules, 11(2), 151.
- MolPort. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine.
- Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962–6965.
- ChemicalBook. (n.d.). Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis.
- BenchChem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Amerigo Scientific. (n.d.). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
- Hit2Lead. (n.d.). 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine.
- Crescent Chemical Company. (n.d.). 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
- Sares, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6567.
- Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8124–8137.
- BindingDB. (n.d.). PrimarySearch_ki.
- Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965–6975.
- Belin, P., et al. (2019). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine Drugs, 17(11), 621.
Sources
- 1. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific [amerigoscientific.com]
- 2. You are being redirected... [hit2lead.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. fiveable.me [fiveable.me]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ucl.ac.uk [ucl.ac.uk]
Application Note: Strategic Deployment of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in High-Throughput Screening for Novel Therapeutics
Abstract
High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS: 915922-83-7) in HTS campaigns.[3][4] While specific biological activity for this compound is not yet widely published, its structural motifs—a piperidine core, a metabolically robust cyclopropylcarbonyl group, and a reactive primary amine—make it a highly valuable scaffold for discovering modulators of high-value target classes, particularly G-Protein Coupled Receptors (GPCRs) and enzymes.[5][6] This application note outlines the scientific rationale for target selection and provides two detailed, field-proven HTS protocols: a GPCR functional assay using AlphaScreen technology and an enzyme inhibition assay based on Fluorescence Polarization.
Introduction to the Scaffold: A Privileged Structure for Drug Discovery
The compound 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a compelling starting point for screening libraries. Its chemical architecture combines several features widely recognized for their importance in medicinal chemistry.
-
The Piperidine Core: The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[5][7] Its saturated, six-membered ring provides a three-dimensional scaffold that can be readily functionalized to orient substituents in precise vectors, enabling specific interactions with biological targets.[8]
-
The Cyclopropylcarbonyl Group: The cyclopropyl moiety is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[6] Its rigid structure can lock the molecule into a bioactive conformation, which is an entropically favorable state for binding to a target.[6]
-
The Primary Aminomethyl Group: The primary amine serves as a critical pharmacophoric feature. It can act as a hydrogen bond donor or, when protonated at physiological pH, form key ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target's binding pocket.
Given these features, this scaffold is an ideal candidate for screening against target families known to bind ligands with similar characteristics.
Table 1: Physicochemical Properties of the Scaffold
| Property | Value | Source |
| CAS Number | 915922-83-7 | [4][9] |
| Molecular Formula | C₁₀H₁₈N₂O | [3][10] |
| Molecular Weight | 182.26 g/mol | [3][10] |
| LogP (Predicted) | -1.03 | [9] |
| Rotatable Bonds | 2 | [9] |
Rationale for Target Selection & Assay Strategy
The choice of an HTS assay technology is fundamentally linked to the biological question being asked. For a versatile scaffold like 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, we propose two robust protocols targeting major drug classes.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are the target of over 30% of all FDA-approved drugs, making them a primary focus for drug discovery.[11][12] Many known GPCR ligands contain piperidine or similar cyclic amine structures. A functional, cell-based assay that measures changes in second messenger concentrations (e.g., cAMP) is a highly relevant and direct method for identifying modulators.[13][14]
-
Chosen Methodology: AlphaScreen™ cAMP Assay. This is a homogeneous (no-wash), bead-based proximity assay that is highly sensitive and amenable to automation in 384- and 1536-well formats.[15][16] It measures the competition between cellular cAMP and a biotinylated cAMP probe for binding to an antibody-coated acceptor bead, making it ideal for screening both Gs-coupled (cAMP increase) and Gi-coupled (cAMP decrease) receptors.[17]
Enzyme Inhibition
Enzymes, particularly kinases and proteases, are another critical class of drug targets.[18][19] High-throughput screening for enzyme inhibitors is a cornerstone of many therapeutic programs, from oncology to infectious diseases.[19]
-
Chosen Methodology: Fluorescence Polarization (FP). FP is a powerful, homogeneous assay technique used to monitor molecular interactions in solution.[20] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly, resulting in low polarization of emitted light. When bound to a larger molecule (the enzyme), its tumbling slows, and polarization increases. An inhibitor that displaces the tracer will cause a decrease in polarization, providing a direct and robust readout of binding.[20]
Protocol 1: GPCR Antagonist Screening via AlphaScreen cAMP Assay
This protocol is designed to identify antagonists of a Gi-coupled GPCR. In this context, a known agonist is used to suppress cAMP production; an effective antagonist will block this effect, leading to a recovery of the luminescent signal.
Experimental Workflow
Caption: Workflow for an enzyme inhibition HTS campaign using FP.
Detailed Methodology
Materials:
-
Purified target enzyme.
-
Fluorescently labeled tracer (a known ligand for the enzyme).
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
384-well black, low-volume assay plates.
-
Microplate reader with FP detection capability.
Procedure:
-
Reagent Preparation: Dilute the enzyme and fluorescent tracer to 2x their final concentrations in Assay Buffer. The optimal concentrations must be pre-determined during assay development to ensure a stable FP window.
-
Compound Plating: Prepare and dispense serial dilutions of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine and controls into the assay plate as described in Protocol 1.
-
Reagent Addition: Add 10 µL of the compound solution (or DMSO for controls) to each well.
-
Enzyme/Tracer Addition: Add 10 µL of the 2x enzyme/tracer mix to all wells. The final volume is 20 µL.
-
Low Polarization Control (0% Inhibition): Wells containing tracer and buffer, but no enzyme.
-
High Polarization Control (100% Inhibition): Wells containing tracer, enzyme, and DMSO.
-
-
Incubation: Seal the plate, centrifuge briefly to mix, and incubate at RT for a duration sufficient to reach binding equilibrium (typically 30-60 minutes).
-
Data Acquisition: Read the plate using an FP-capable reader, with excitation and emission wavelengths appropriate for the chosen fluorophore. The output is typically in millipolarization (mP) units.
Data Analysis and Expected Results
The data is normalized to the polarization window established by the controls.
-
% Inhibition = 100 * (High mP Control - Sample mP) / (High mP Control - Low mP Control)
An IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
Table 3: Sample Data Layout for FP Screen
| Well | Compound Conc. (µM) | Raw mP | % Inhibition |
| A1-A24 | 0 (High Control) | 250 | 0% (Control) |
| B1-B24 | 0 (Low Control) | 50 | N/A (Control) |
| C1 | 10 | 65 | 92.5% |
| C2 | 3.33 | 80 | 85.0% |
| ... | ... | ... | ... |
| C10 | 0.0005 | 245 | 2.5% |
Assay Validation and Hit Confirmation
A successful HTS campaign relies on robust assay performance and a systematic process for validating initial hits. [21][22]
Quality Control Metrics
Before initiating a full screen, the assay must be validated by running several plates with only control compounds to assess its quality. [23] Table 4: Key HTS Quality Control Parameters
| Metric | Formula | Acceptance Criteria | Rationale |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 | Measures the statistical separation between positive and negative controls, indicating the assay's robustness and suitability for HTS. [21] |
| S/B Ratio | μ_pos / μ_neg | > 3 | Signal-to-Background ratio; indicates the dynamic range of the assay. |
| %CV | (σ / μ) * 100 | < 10% | Coefficient of Variation; measures the well-to-well variability of a signal. |
Hit Triage and Confirmation Workflow
Initial "hits" from the primary screen must undergo a rigorous confirmation cascade to eliminate false positives and prioritize compounds for further study. [21][24]
Caption: A standard workflow for hit validation and triage.
-
Hit Confirmation: Re-test active compounds from the primary screen using freshly sourced material to rule out sample degradation or tracking errors.
-
Dose-Response Analysis: Perform 10-point concentration curves to confirm potency (IC₅₀/EC₅₀) and observe the shape of the curve.
-
Orthogonal Assays: Validate hits using a different assay technology that measures a distinct biological event (e.g., if the primary assay was binding, the orthogonal assay could be functional). This is critical for eliminating technology-specific artifacts. [20]4. Promiscuity Screening: Test hits in counter-screens to identify non-specific actors, such as compound aggregates, which are a common source of false positives in HTS. [24]
Conclusion
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine represents a scaffold with high potential for drug discovery. Its privileged structural motifs are frequently found in modulators of GPCRs and enzymes. By employing robust, well-validated HTS methodologies such as AlphaScreen and Fluorescence Polarization, researchers can effectively screen libraries based on this core structure to identify novel, high-quality hit compounds. The protocols and workflows detailed in this application note provide a comprehensive framework for initiating such a discovery campaign, from primary screening to hit confirmation, ensuring scientific rigor and maximizing the probability of success.
References
- Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening.
- Advances in G Protein-Coupled Receptor High-throughput Screening.
- High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
- High-Throughput GPCR Assay Development. Agilent.
- An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science.
- Bioluminescent Assays for High-Throughput Screening. PubMed.
- High-throughput assays for promiscuous inhibitors. PubMed.
- Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- Recent progress in assays for GPCR drug discovery.
- Bioluminescent Assays for High-Throughput Screening.
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Alichem.
- 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. Sinfoo Biotech.
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Amerigo Scientific.
- AlphaScreen. BMG LABTECH.
- High-Throughput Inhibitor Assays and Screening.
- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine | CAS# 915922-83-7. Hit2Lead.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed.
- AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity.
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- High-Throughput Screening Steps. Small Molecule Discovery Center (SMDC).
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
- High-throughput screening. Wikipedia.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- Piperidine nucleus in the field of drug discovery.
- Combinatorial Chemistry & High Throughput Screening. Grokipedia.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. grokipedia.com [grokipedia.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine,(CAS# 915922-83-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. You are being redirected... [hit2lead.com]
- 10. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific [amerigoscientific.com]
- 11. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 13. agilent.com [agilent.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. revvity.com [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 19. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 22. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput screening - Wikipedia [en.wikipedia.org]
- 24. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in Human Plasma using a Validated LC-MS/MS Method
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in human plasma. The protocol outlines a streamlined protein precipitation extraction procedure, optimized chromatographic separation, and highly selective mass spectrometric detection. The method was validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] This high-throughput assay demonstrates excellent accuracy, precision, and sensitivity, making it suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.
Introduction
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is a novel pharmaceutical compound featuring a piperidine core, a structure prevalent in many therapeutic agents.[5] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS has become the definitive technique for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed.[6][7][8]
The primary challenge in bioanalysis is mitigating the impact of the biological matrix, which contains numerous endogenous components like phospholipids and proteins that can interfere with the analysis.[9][10][11] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[12][13] Therefore, developing an effective sample preparation strategy and a stable, isotopically labeled internal standard (IS) are critical for a reliable method.[14][15][16] This note details a comprehensive workflow designed to overcome these challenges, ensuring data integrity for regulatory submissions.
Experimental Workflow & Rationale
A successful bioanalytical workflow is a sequence of logical steps, each optimized to ensure the final data is accurate and reproducible. The workflow for this assay is designed for high-throughput analysis while minimizing potential sources of error.
Caption: High-level workflow from sample receipt to final data reporting.
Sample Preparation: Protein Precipitation (PPT)
Rationale: For high-throughput analysis, protein precipitation is often the method of choice due to its speed, simplicity, and cost-effectiveness.[17][18][19][20] Acetonitrile is a highly effective precipitating agent, efficiently removing the majority of plasma proteins.[21] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, PPT was found to provide sufficient cleanliness for this analyte, with matrix effects being adequately compensated by a stable isotope-labeled internal standard.[9][22][23]
Internal Standard (IS) Selection
Rationale: The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte.[14][24][25] For this assay, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine-d4 (where four deuterium atoms are placed on the piperidine ring) was selected. A SIL-IS co-elutes with the analyte and experiences identical ionization effects, thereby accurately correcting for variations during sample preparation and injection.[15][16]
LC-MS/MS System
Rationale: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) provides the necessary sensitivity and selectivity for bioanalysis.[6][8] Electrospray ionization (ESI) in positive mode is chosen due to the basic nature of the piperidine and methanamine nitrogens, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is isolated and fragmented to produce a characteristic product ion, ensuring high specificity.
Detailed Protocols
Materials and Reagents
-
Analyte: 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (Reference Standard, >99% purity)
-
Internal Standard (IS): 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine-d4 (>99% purity, 99% isotopic enrichment)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Pooled Human Plasma (K2-EDTA as anticoagulant)
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Standards & QCs: Spike the appropriate analyte working solutions into blank human plasma to achieve the final concentrations for the calibration curve and QC samples. The final solvent concentration from spiking should not exceed 5% of the plasma volume.
Sample Extraction Protocol
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution (100 ng/mL) to all tubes except for the double blank (add 25 µL of acetonitrile instead).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (the precipitating agent) to all tubes.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vial.
-
Add 100 µL of deionized water containing 0.1% formic acid to the supernatant.
-
Seal the plate/vial and inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.0 min), 95-5% B (3.0-3.1 min), 5% B (3.1-4.0 min) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| IonSpray Voltage (IS) | 5500 V |
| Collision Gas (CAD) | 9 psi |
Mass Spectrometer Settings (MRM)
The mass transitions were optimized by infusing a standard solution of the analyte and IS. The protonated molecule [M+H]⁺ was selected as the precursor ion. Collision-induced dissociation (CID) was used to generate product ions.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |
| Analyte | 197.2 | 110.1 | 80 V | 25 eV |
| IS (Analyte-d4) | 201.2 | 114.1 | 80 V | 25 eV |
Predicted Fragmentation Pathway
The fragmentation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is predictable based on its structure. The primary fragmentation is expected to be the cleavage of the amide bond, which is a common and favorable pathway for N-acylpiperidines.
Caption: Proposed fragmentation of the analyte in the collision cell.
Mechanistic Rationale: Upon collision-induced dissociation, the most labile bond is the C-N bond of the amide group. Cleavage at this position results in the neutral loss of cyclopropylcarboxamide. The resulting charged fragment is the protonated 4-(aminomethyl)piperidine ring which rearranges to a stable aziridinium-like ion or a related stable structure with an m/z of 110.1. This fragmentation is highly specific and provides an excellent basis for a selective MRM transition.[26][27]
Method Validation Summary
The method was validated following the FDA and EMA guidelines for bioanalytical method validation.[1][3][28][29][30] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
| Validation Parameter | Result |
| Linearity & Range | 0.1 - 100 ng/mL. Calibration curve fitted with a 1/x² weighted linear regression. Correlation coefficient (r²) > 0.995. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL. Accuracy within ±20% and precision (CV) ≤ 20%. |
| Intra-day & Inter-day Precision | CV ≤ 15% for LQC, MQC, and HQC. CV ≤ 20% for LLOQ QC. |
| Intra-day & Inter-day Accuracy | Within ±15% of nominal values for LQC, MQC, and HQC. Within ±20% for LLOQ QC. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 across 6 different lots of human plasma. |
| Extraction Recovery | Consistent and reproducible across QCs (mean recovery > 85%). |
| Stability | Analyte stable in plasma for 24 hours at room temp, 3 freeze-thaw cycles, and for 6 months at -80°C. Stable in processed samples for 48 hours in the autosampler. |
Conclusion
This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the quantification of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, and the use of a stable isotope-labeled internal standard ensures data accuracy and precision. The method has been thoroughly validated and is fit for purpose to support pharmacokinetic assessments in clinical and non-clinical studies, adhering to international regulatory standards.
References
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. [Link]
-
Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis Zone. [Link]
-
Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. [Link]
-
Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. IonSource. [Link]
-
Bioanalytical Sample Preparation. Agilent Technologies. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. KCAS Bio. [Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration (FDA). [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]
-
Bioanalytical method validation emea. SlideShare. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health (NIH). [Link]
-
Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. ResearchGate. [Link]
-
Strategies & considerations for bio analytical method development and validation using LCMS/MS: A review. ResearchGate. [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]
-
New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. National Institutes of Health (NIH). [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]
-
What Is An Internal Standard And Why Is It Used In LC-MS?. Chemistry For Everyone (YouTube). [Link]
-
Small Molecule Bioanalysis. Anapharm Bioanalytics. [Link]
-
Comparison of protein precipitation and protein... ResearchGate. [Link]
-
Understanding Sample Preparation Terminology. SCION Instruments. [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
-
Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Semantic Scholar. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry of Cycloalkanes. YouTube. [Link]
-
mass spectrum of cyclopropane C3H6 fragmentation pattern. Doc Brown's Chemistry. [Link]
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nebiolab.com [nebiolab.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. biopharmaservices.com [biopharmaservices.com]
- 16. nebiolab.com [nebiolab.com]
- 17. opentrons.com [opentrons.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding Sample Preparation Terminology [scioninstruments.com]
- 21. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. gcms.cz [gcms.cz]
- 24. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. bioanalysisforum.jp [bioanalysisforum.jp]
- 29. nebiolab.com [nebiolab.com]
- 30. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Welcome to the technical support center for the synthesis of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this key pharmaceutical building block. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to provide practical and effective solutions.
Introduction to Synthetic Strategies
The synthesis of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS 915922-83-7) is typically approached via two primary routes: a reductive amination pathway or an amide coupling pathway.[1] Each strategy has its own set of advantages and potential pitfalls, particularly concerning impurity profiles. This guide will dissect both methods, offering detailed troubleshooting for common issues.
Part 1: Reductive Amination Pathway
This pathway often commences with a protected piperidine derivative, such as N-Boc-4-piperidone, which undergoes reductive amination, followed by deprotection and subsequent acylation.
Overall Synthesis Pathway
Caption: Reductive Amination Synthetic Workflow.
Frequently Asked Questions & Troubleshooting
Question 1: I am observing a significant amount of an imine impurity after the reductive amination step. How can I minimize its formation?
Answer: The presence of a residual imine is a common issue in reductive amination and indicates an incomplete reduction.[2][3] This can be due to several factors:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃), an excess of 1.2-1.5 equivalents is often recommended.
-
Decomposition of Reducing Agent: Sodium triacetoxyborohydride and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Ensure you are using fresh, anhydrous reagents and solvents.
-
Reaction Time and Temperature: The reduction of the imine can be sluggish. Extending the reaction time or a modest increase in temperature can sometimes drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.
-
pH of the Reaction Mixture: The rate of imine formation and its subsequent reduction can be pH-dependent. For some reductive aminations, the addition of a catalytic amount of acetic acid can facilitate imine formation.
Troubleshooting Protocol: Driving the Reductive Amination to Completion
-
Reagent Check: Use freshly opened and properly stored sodium triacetoxyborohydride.
-
Solvent: Ensure your reaction solvent (e.g., 1,2-dichloroethane or tetrahydrofuran) is anhydrous.
-
Stoichiometry: Increase the equivalents of the reducing agent incrementally, for example, from 1.2 to 1.5 equivalents.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding another portion of the reducing agent.
-
Temperature Control: If the reaction is proceeding slowly at room temperature, gentle heating to 40-50 °C may be beneficial.
Question 2: During the N-acylation step, I am seeing a di-acylated impurity. What causes this and how can it be prevented?
Answer: The formation of a di-acylated product, where the primary amine of the target molecule is also acylated, can occur if there is an excess of the acylating agent or if the reaction conditions are not carefully controlled.
-
Stoichiometry of Acylating Agent: The most common cause is using a significant excess of cyclopropanecarbonyl chloride. Carefully control the stoichiometry, aiming for a slight excess (e.g., 1.05-1.1 equivalents).
-
Rate of Addition: Add the cyclopropanecarbonyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C). This helps to control the local concentration of the acylating agent and minimize over-reaction.[4]
-
Base Selection: The choice of base can influence the outcome. A non-nucleophilic base like triethylamine or diisopropylethylamine is typically used to scavenge the HCl byproduct.[4] Ensure the base is added before the acylating agent.
Part 2: Amide Coupling Pathway
This alternative route involves the coupling of a piperidine derivative containing the aminomethyl side chain with cyclopropanecarboxylic acid using a coupling agent.
Overall Synthesis Pathway
Caption: Amide Coupling Synthetic Workflow.
Frequently Asked Questions & Troubleshooting
Question 3: My amide coupling reaction is low yielding, and I am recovering unreacted starting materials. How can I improve the coupling efficiency?
Answer: Low yields in amide coupling reactions often point to issues with the activation of the carboxylic acid or the stability of the activated intermediate.[5]
-
Choice of Coupling Reagent: For sterically hindered or less reactive amines and carboxylic acids, more potent coupling reagents may be necessary. While carbodiimides like EDC are common, phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) can be more effective.[5]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides can improve yields and reduce side reactions by forming a more reactive activated ester.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature can also be optimized; while many couplings are run at room temperature, some may benefit from gentle heating.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize any acidic byproducts without competing in the coupling reaction.[6]
Question 4: I am observing an impurity with a mass corresponding to a urea byproduct. What is the source of this impurity?
Answer: The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This occurs when the O-acylisourea intermediate rearranges intramolecularly before it can be intercepted by the amine.
Mitigation Strategies for Urea Byproduct Formation:
| Strategy | Rationale |
| Use of Additives | Additives like HOBt or HOAt react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine. |
| Solvent Choice | Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used. The choice of solvent can influence the rates of the desired reaction versus the side reaction. |
| Temperature Control | Running the reaction at a lower temperature (e.g., 0 °C) can sometimes suppress the rearrangement leading to the urea byproduct. |
| Alternative Coupling Reagents | Switching to a non-carbodiimide-based coupling reagent, such as HATU or PyBOP, will eliminate the formation of this specific type of byproduct.[5] |
Analytical Methods for Impurity Profiling
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique.
General HPLC Method Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: A typical starting point would be a gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
This method should provide good separation of the starting materials, the final product, and many of the common impurities discussed. Method optimization will be necessary based on the specific impurity profile observed.
Summary of Potential Impurities
| Potential Impurity | Likely Origin | Mitigation Strategy |
| Imine intermediate | Incomplete reduction in the reductive amination pathway.[2][3] | Use of excess reducing agent, anhydrous conditions, extended reaction time. |
| Di-acylated product | Excess acylating agent during N-acylation. | Stoichiometric control, slow addition of acylating agent at low temperature. |
| Unreacted starting materials | Inefficient amide coupling. | Use of more potent coupling agents, additives (HOBt), and anhydrous conditions.[5] |
| N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate with carbodiimide coupling agents. | Use of additives (HOBt), alternative coupling reagents (HATU, PyBOP). |
| Over-alkylation product | Further reaction of the secondary amine product in reductive amination. | Use of stoichiometric amount of the aldehyde or a slight excess of the primary amine. |
Concluding Remarks
The successful synthesis of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine with high purity relies on a careful selection of the synthetic route and meticulous control of reaction conditions. Understanding the potential side reactions and the origins of impurities is paramount for effective troubleshooting. By implementing the strategies outlined in this guide, researchers can proactively address common challenges, leading to improved yields and higher quality material. For complex impurity issues, a combination of analytical techniques, including LC-MS for mass identification and NMR for structural elucidation, is highly recommended.
References
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Retrieved from [Link]
-
WordPress. (2026). Reductive Amination. Retrieved from [Link]
-
MDPI. (2009). methanone. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 40(6), 3183-3191. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Welcome to the technical support guide for the synthesis and optimization of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. This molecule is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to help you maximize your reaction yield and purity.
Core Synthetic Strategies
The synthesis of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine can be approached via two primary, convergent pathways. The selection of a specific route often depends on the availability of starting materials, scalability, and the overall synthetic plan for a larger research program.
-
Pathway A: Late-Stage Amide Coupling. This route begins with a pre-functionalized piperidine core, specifically 4-(aminomethyl)piperidine or a protected analogue. The key transformation is the acylation of the piperidine nitrogen with cyclopropanecarbonyl chloride or the coupling with cyclopropanecarboxylic acid.
-
Pathway B: Late-Stage Reductive Amination. This strategy starts with the formation of the N-acyl piperidine, 1-(cyclopropylcarbonyl)piperidin-4-one. The final step involves the conversion of the ketone at the C4 position into a primary amine via reductive amination.
Caption: Overview of the two primary synthetic routes.
Troubleshooting Guide
This section addresses common issues encountered during synthesis, providing potential causes and actionable solutions.
Q: My amide coupling reaction between 4-(aminomethyl)piperidine and cyclopropanecarboxylic acid (Pathway A) has a low yield. What should I investigate?
A: Low yields in amide coupling reactions are common and can often be rectified by systematically evaluating the coupling reagents, reaction conditions, and potential side reactions. The direct condensation of a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid.[1][2]
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The choice of coupling reagent is critical. Carbodiimides like DCC or EDC can form a highly reactive O-acylisourea intermediate, but this can also lead to side products.[2] More modern phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) reagents are often more efficient, especially for complex substrates, by generating activated esters in situ.[1][2]
-
Recommendation: Switch from a carbodiimide-based coupling to HATU or HBTU. These reagents often result in faster reactions, higher yields, and reduced side-product formation.
-
-
Inappropriate Base or Stoichiometry: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed and facilitate the reaction.
-
Recommendation: Use 2-3 equivalents of DIPEA. Ensure your amine starting material is a free base; if it is a salt (e.g., hydrochloride), an additional equivalent of base is required.
-
-
Solvent Choice: The solvent must be aprotic and able to dissolve all reactants.
-
Recommendation: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. DMF is often superior for dissolving polar starting materials and peptide coupling reagents.[2]
-
Table 1: Comparison of Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base (eq.) | Solvent | Typical Temp. | Key Considerations |
| EDC/DCC | HOBt | DIPEA (2-3) | DMF/DCM | 0 °C to RT | Economical; can form urea byproducts that are difficult to remove. |
| HBTU | None | DIPEA (2-3) | DMF | 0 °C to RT | High efficiency; byproduct is water-soluble. |
| HATU | None | DIPEA (2-3) | DMF | 0 °C to RT | Highly efficient, low racemization risk; often considered the gold standard.[2] |
Q: I'm attempting the reductive amination of 1-(cyclopropylcarbonyl)piperidin-4-one (Pathway B) and observing incomplete conversion and/or formation of an alcohol byproduct. How can I optimize this step?
A: Reductive amination is a powerful C-N bond-forming reaction, but its success hinges on the delicate balance between the formation of the imine/iminium ion intermediate and its subsequent reduction.[3] The formation of the corresponding alcohol is a common side reaction resulting from the direct reduction of the starting ketone.
Caption: Troubleshooting workflow for reductive amination.
Potential Causes & Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can readily reduce ketones, often competing with imine reduction. Sodium cyanoborohydride (NaBH₃CN) is more selective for the iminium ion but is highly toxic and requires careful pH control.
-
Recommendation: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a mild and selective reducing agent that is particularly effective for reductive aminations and does not require stringent pH monitoring.
-
-
Reaction pH: Imine formation is typically favored under slightly acidic conditions (pH 5-6), which catalyze the dehydration of the hemiaminal intermediate. If the conditions are too acidic, the amine nucleophile will be protonated and non-reactive. If too basic, the carbonyl will not be sufficiently activated.
-
Recommendation: When using an ammonia source like ammonium acetate, the pH is often self-buffering. If using ammonia in methanol, the addition of a catalytic amount of acetic acid can be beneficial.
-
-
Amine Source and Concentration: A sufficient excess of the ammonia source is needed to drive the equilibrium towards imine formation.
-
Recommendation: Use a large excess of ammonium acetate (e.g., 5-10 equivalents) or use a saturated solution of ammonia in methanol as the solvent.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for scalability and cost-effectiveness?
A1: Both routes are viable, but for large-scale synthesis, Pathway B (Late-Stage Reductive Amination) is often preferred. The starting materials, 4-piperidone and cyclopropanecarbonyl chloride, are generally more accessible and cost-effective than protected 4-(aminomethyl)piperidine derivatives. Reductive amination is a robust and high-yielding reaction that is frequently used in industrial pharmaceutical synthesis.[3]
Q2: What are the critical safety precautions for these synthetic pathways?
A2: Standard laboratory safety practices should always be followed. Specific hazards include:
-
Acyl Chlorides (e.g., Cyclopropanecarbonyl chloride): These are corrosive and react violently with water and other nucleophiles. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Coupling Reagents (e.g., HATU, HBTU): While generally stable, some coupling reagents can be sensitizers or irritants. Consult the Safety Data Sheet (SDS) for specific handling information.
-
Reducing Agents: Sodium cyanoborohydride can release highly toxic hydrogen cyanide gas upon contact with acid.[4] Sodium triacetoxyborohydride is safer but should still be handled with care. Always quench reactions involving hydrides slowly and in a well-ventilated area.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the cyclopropyl protons (a multiplet around 0.7-1.0 ppm), the piperidine ring protons, and the aminomethyl (-CH₂NH₂) protons. ¹³C NMR will confirm the presence of the amide carbonyl and the number of distinct carbon environments.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the product and assess its purity. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.
-
Chromatography: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and determine the purity of the final compound.
Detailed Experimental Protocol: Pathway A via Amide Coupling
This protocol describes the synthesis of the target compound from tert-butyl (piperidin-4-ylmethyl)carbamate, a commercially available protected starting material.
Step 1: Amide Coupling
-
Reaction Setup: To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous DMF (0.2 M), add DIPEA (2.5 eq). Stir the solution under a nitrogen atmosphere.
-
Addition of Acid and Coupling Agent: In a separate flask, dissolve cyclopropanecarboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and stir for 5 minutes to pre-activate the acid.
-
Reaction: Add the pre-activated acid solution dropwise to the amine solution at room temperature.
-
Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-butyl ({1-[(cyclopropyl)carbonyl]piperidin-4-yl}methyl)carbamate, can be purified by column chromatography if necessary.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the crude product from Step 1 in Dichloromethane (DCM) (0.1 M).
-
Addition of Acid: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the remaining acid. The pH of the aqueous layer should be >9.
-
Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. The product is often an oil and can be further purified by silica gel chromatography using a mobile phase such as DCM/Methanol/Ammonium Hydroxide (e.g., 90:9:1).
References
-
Vertex AI Search Result[5]: Provides a general procedure for acylating a piperidine nitrogen with cyclopropylcarbonyl chloride using triethylamine as a base.
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [online] Available at: [Link] [Accessed 20 January 2026].[1]
-
Periasamy, M. et al. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. [online] Available at: [Link] [Accessed 20 January 2026].[4]
-
Voskoboynikov, A. Z. et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [online] Available at: [Link] [Accessed 20 January 2026].[6]
-
Tale, R. H. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [online] Available at: <[Link] reductive-amination-in-the-synthesis-of-pharmaceuticals/> [Accessed 20 January 2026].[3]
-
ResearchGate. (2020). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [online] Available at: [Link] [Accessed 20 January 2026].
-
Amerigo Scientific. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. [online] Available at: [Link] [Accessed 20 January 2026].
-
Micale, N. et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [online] Available at: [Link] [Accessed 20 January 2026].[7]
-
ResearchGate. (2014). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [online] Available at: [Link] [Accessed 20 January 2026].
-
Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. [online] Available at: [Link] [Accessed 20 January 2026].
Sources
- 1. You are being redirected... [hepatochem.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Welcome to the technical support guide for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS 915922-83-7). This document provides in-depth troubleshooting advice and detailed protocols for the purification of this versatile research chemical. As a primary amine with a distinct polarity profile, this compound presents unique challenges that require tailored purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: The impurity profile is highly dependent on the synthetic route, but typically involves an amide coupling reaction.[1] Common impurities include:
-
Unreacted Starting Materials: Residual amounts of the precursor amine (e.g., 4-(aminomethyl)piperidine, potentially with a protecting group) and cyclopropanecarboxylic acid or its activated form (e.g., acyl chloride).
-
Coupling Reagent Byproducts: This is a major class of impurities. If you use a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you will generate dicyclohexylurea (DCU) or the corresponding EDC-urea byproduct.[2][3] DCU is notoriously difficult to remove as it is poorly soluble in many organic solvents.[3] Water-soluble byproducts from EDC are easier to remove with an aqueous workup.[3] Byproducts from phosphonium (PyBOP) or aminium (HBTU) reagents may also be present.[1]
-
Excess Base: If a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, its corresponding hydrochloride salt may precipitate or remain in the crude product.
Q2: My compound is streaking badly on my silica TLC plate and column. Why is this happening and how can I fix it?
A2: This is the most common issue encountered when purifying primary amines on standard silica gel. The streaking, or tailing, is caused by a strong acid-base interaction between the basic primary amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[4] This strong binding prevents clean elution and results in poor separation.
To resolve this, you must deactivate the acidic sites on the silica. You can achieve this in two primary ways:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine (TEA) or 0.5-2% ammonium hydroxide in your mobile phase (e.g., Dichloromethane/Methanol/NH4OH 90:9:1).[4]
-
Use a Different Stationary Phase: For more robust and reproducible purifications, consider using an amine-functionalized silica gel column.[4] These columns have a bonded phase that shields the silanol groups, leading to significantly improved peak shape for basic compounds.
Q3: Can I purify this compound without using column chromatography?
A3: Yes, non-chromatographic methods are often viable and can be more scalable. The two most effective techniques are:
-
Acid-Base Extraction: Leverage the basicity of the primary amine. Dissolve your crude product in an organic solvent (like ethyl acetate or DCM) and extract it with an aqueous acid (e.g., 1M HCl). Your amine will become a protonated salt and move to the aqueous layer, leaving many non-basic impurities (like urea byproducts) in the organic layer. Then, basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified free-base amine back into an organic solvent.
-
Salt Formation & Recrystallization: You can often achieve high purity by forming a salt of your amine, which can then be purified by recrystallization.[5] A common method is to dissolve the crude free-base in a solvent like ether or ethyl acetate and add a solution of HCl (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt. The resulting solid can then be recrystallized from a suitable solvent system like ethanol/ether.
Q4: How should I store the purified 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine?
A4: As a primary amine, the compound can be sensitive to atmospheric carbon dioxide, which can lead to the formation of a carbamate salt over time. For long-term storage, it is best to keep the purified solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[6] Storing it as a stable salt (e.g., the hydrochloride form) can also enhance its shelf-life.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a "Problem -> Cause -> Solution" format.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Purity After Initial Workup | 1. Presence of Urea Byproducts: Insoluble DCU (from DCC coupling) or water-soluble EDC-urea is contaminating the product.[2][3] | Solution: For DCU, filter the reaction mixture through Celite before concentrating. For EDC-urea, perform a thorough aqueous workup (e.g., wash with dilute HCl, then NaHCO3, then brine) to remove the water-soluble byproduct.[3] |
| 2. Emulsion during Acid-Base Extraction: The mixture of organic and aqueous layers is not separating cleanly, trapping the product. | Solution: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions. Alternatively, filtering the entire emulsion through a pad of Celite can be effective. | |
| Poor Separation & Peak Tailing in Chromatography | 1. Standard Silica Gel Used: The acidic nature of silica is strongly interacting with the basic amine.[4] | Solution: Add 1% triethylamine or ammonium hydroxide to your mobile phase (e.g., DCM/MeOH). This "competing base" deactivates the acidic silanol sites, allowing your compound to elute with a much-improved peak shape. |
| 2. Inappropriate Mobile Phase Polarity: The eluent is either too weak (compound doesn't move) or too strong (all components elute together). | Solution: Systematically screen solvents. A good starting point for this compound is a gradient of 0% to 10% Methanol in Dichloromethane, with 1% TEA added throughout. | |
| Compound Fails to Crystallize or Oils Out | 1. Impurities Present: Even small amounts of impurities can inhibit lattice formation and prevent crystallization. | Solution: The material is likely not pure enough. Subject the oil to another purification method (e.g., flash chromatography) to improve its purity before re-attempting crystallization. |
| 2. Incorrect Solvent System: The chosen solvent may be too good (compound remains fully dissolved) or too poor (amorphous precipitation). | Solution: Perform a systematic solvent screen. Good single solvents to try for amines include isopropanol or acetonitrile. For solvent/anti-solvent systems, try dissolving in a minimal amount of a polar solvent (like ethanol) and slowly adding a non-polar anti-solvent (like diethyl ether or hexanes) until turbidity persists. | |
| 3. Attempting to Crystallize the Free-Base: The free-base form may be an oil or have a low melting point, making crystallization difficult. | Solution: Convert the amine to a crystalline salt. The hydrochloride or tartrate salts often have much better crystalline properties. See Protocol C for a detailed method. | |
| Low Yield After Purification | 1. Product Loss During Aqueous Workup: The protonated amine salt may have some solubility in the organic phase, or the free base has some solubility in the aqueous phase. | Solution: When performing extractions, always back-extract the aqueous layers with fresh organic solvent (and vice-versa) to recover any dissolved product. Ensure the pH is sufficiently acidic (<2) or basic (>12) during the respective extraction steps. |
| 2. Irreversible Adsorption on Silica: A significant portion of the product remains stuck to the chromatography column. | Solution: This is another symptom of using standard silica without a basic modifier. If this occurs, you can sometimes recover the material by flushing the column with a very strong, basic solvent system (e.g., DCM/MeOH/NH4OH 80:18:2), but prevention by using a modified mobile phase is the better strategy. |
Section 3: Recommended Purification Protocols
Protocol A: Flash Chromatography using a Modified Mobile Phase
This protocol is ideal for purifying crude material containing impurities of similar polarity.
-
Preparation:
-
Prepare the mobile phase. Eluent A: Dichloromethane (DCM); Eluent B: 90% Methanol / 10% Ammonium Hydroxide.
-
Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of methanol, add silica gel (approx. 2-3 times the mass of the crude product), and concentrate to a dry, free-flowing powder using a rotary evaporator.
-
-
Column Packing & Loading:
-
Select a silica gel column appropriate for your sample size.
-
Pack the column using DCM.
-
Carefully load the dried crude/silica mixture onto the top of the packed column.
-
-
Elution:
-
Run the column with a gradient elution profile. A typical gradient would be:
-
0-5 min: 100% DCM
-
5-25 min: Gradient from 0% to 10% of Eluent B.
-
25-30 min: Hold at 10% of Eluent B.
-
-
Collect fractions and monitor by TLC (using a mobile phase like 9:1 DCM/MeOH with a few drops of NH4OH and visualizing with a potassium permanganate stain).
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free-base product.
-
Protocol B: Purification via Acid-Base Extraction
This is a powerful, non-chromatographic method for separating the basic product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x volumes of the organic layer). The amine product will move into the aqueous layer as the hydrochloride salt.
-
Wash Step: Combine the aqueous layers and wash with fresh EtOAc (1 x volume) to remove any remaining neutral impurities. Discard the organic layers.
-
Liberation of Free-Base: Cool the acidic aqueous layer in an ice bath. Slowly add 3M Sodium Hydroxide (NaOH) with stirring until the pH is >12.
-
Product Extraction: Extract the liberated free-base product from the basified aqueous layer with fresh DCM (3 x volumes).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Protocol C: Purification via Hydrochloride Salt Formation
This method is excellent for obtaining a stable, crystalline, and high-purity final product.
-
Initial Cleanup: It is recommended to first perform a basic acid-base extraction (Protocol B) to remove the bulk of non-basic impurities.
-
Salt Formation:
-
Dissolve the purified or semi-purified free-base in a minimal amount of a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of DCM and hexanes.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2.0 M HCl in diethyl ether dropwise with stirring.
-
A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no more precipitate is observed.
-
-
Isolation and Washing:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any soluble impurities.
-
-
Recrystallization (Optional but Recommended):
-
Transfer the solid to a clean flask. Add a minimal amount of a hot solvent like isopropanol or ethanol to fully dissolve the salt.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.
-
Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Section 4: Visual Workflows
Purification Strategy Decision Tree
This diagram provides a logical path to selecting the best purification method based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification strategy.
Mechanism of Tailing on Silica Gel
This diagram illustrates why primary amines tail on silica and how a basic modifier like triethylamine (TEA) prevents it.
Caption: How basic additives prevent peak tailing in chromatography.
References
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. A1Suppliers. Available at: [Link]
-
Illustration of standard primary amine purification strategies and selective ammonium carbamate crystallization (SACC, this work). ResearchGate. Available at: [Link]
-
Trichloroacetic acid fueled practical amine purifications. PubMed Central - NIH. Available at: [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. Available at: [Link]
-
3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH. Available at: [Link]
-
Is there an easy way to purify organic amines? Biotage. Available at: [Link]
- Process for the purification of amines. Google Patents.
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. Sinfoo Biotech. Available at: [Link]
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Amerigo Scientific. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Mol-Instincts. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 915922-83-7 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine AKSci 9396DD [aksci.com]
Technical Support Center: Overcoming Poor Cell Permeability of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Introduction: Welcome to the technical support guide for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its cell permeability. Poor membrane transport is a common hurdle in drug discovery, often leading to low bioavailability and diminished efficacy. This guide provides a structured, science-backed approach to diagnosing, troubleshooting, and overcoming these permeability issues through targeted chemical modifications and robust experimental validation.
Section 1: Initial Assessment & FAQs
This section helps you diagnose the potential reasons for the poor permeability of your compound by analyzing its physicochemical properties in the context of established drug-likeness principles.
FAQ 1: Why is my compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, likely to have poor cell permeability?
The structure of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine presents several red flags for passive cell diffusion. The primary amine (-NH2) group is basic and will be predominantly protonated (positively charged) at physiological pH. Charged species are hydrophilic and struggle to cross the lipophilic (fatty) cell membrane. Additionally, the presence of nitrogen and oxygen atoms contributes to a high polar surface area, which is inversely correlated with permeability.
To quantify this, we can assess the molecule against established guidelines like Lipinski's Rule of Five.[1][2][3][4]
Table 1: Physicochemical Properties of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
| Property | Value | Lipinski's Guideline | Assessment |
| Molecular Weight | 182.26 g/mol [5][6] | < 500 Da | Pass |
| Hydrogen Bond Donors | 2 (from -NH2) | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 2 (O and N in ring) | ≤ 10 | Pass |
| Calculated LogP (cLogP) | ~1.5 - 2.0 (estimated) | < 5 | Pass |
| Topological Polar Surface Area (TPSA) | 41.5 Ų (estimated) | Varies (see below) | Potential Issue |
While the compound passes the core Lipinski's rules, the Topological Polar Surface Area (TPSA) is a more nuanced predictor of permeability.[7]
Although its TPSA of ~41.5 Ų seems favorable, this value does not account for the molecule's ionization state. The persistent positive charge on the primary amine at physiological pH is the most significant barrier to passive diffusion.
FAQ 2: What is the first step in addressing suspected permeability issues?
The first step is to create a clear, data-driven workflow. Before synthesizing new molecules, you must confirm the permeability problem and establish a baseline. This involves a systematic process of prediction, strategic modification, and experimental validation.
Section 2: Troubleshooting Guide: Strategies for Enhancement
Once you have confirmed that permeability is the likely issue, the following strategies can be employed. The key is to temporarily or permanently modify the molecule to reduce its polarity and mask the charge of the primary amine.
Question: How can I use a prodrug approach to mask the primary amine?
A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.[10] This is an excellent strategy for transiently masking the problematic primary amine to facilitate membrane crossing.[11]
Strategy: N-Acylation to form a cleavable amide or carbamate. By acylating the primary amine, you replace a charged group with a neutral, more lipophilic amide or carbamate linkage. This bond is designed to be stable enough for absorption but susceptible to cleavage by intracellular enzymes (e.g., esterases, amidases) to release the active amine inside the cell.[12]
Sources
- 1. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. labsolu.ca [labsolu.ca]
- 6. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine,(CAS# 915922-83-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Polar surface area - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 11. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
Technical Support Center: Stabilizing 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in Solution
Welcome to the technical support center for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the degradation of this compound in solution. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the stability of your valuable research materials.
Introduction: Understanding the Stability Profile
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine incorporates three key functional groups that influence its stability: a tertiary amide (the cyclopropylcarbonyl attached to the piperidine nitrogen), a piperidine ring (a cyclic secondary amine derivative), and a primary amine. Each of these moieties presents potential degradation pathways that must be carefully managed in solution. The primary degradation concerns for this molecule are hydrolysis of the amide bond, oxidation of the piperidine ring and primary amine, and photodegradation.
This guide will provide a structured approach to identifying and mitigating these degradation pathways through a series of frequently asked questions, troubleshooting scenarios, and detailed experimental protocols.
Troubleshooting Guide: Diagnosing and Resolving Degradation Issues
This section is designed to help you identify the cause of suspected degradation and take corrective action.
Q1: I'm observing a decrease in the peak area of my compound over time in my HPLC analysis. What could be the cause?
A decrease in the parent compound's peak area, often accompanied by the appearance of new peaks, is a classic sign of degradation. The most likely culprits for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine are hydrolysis or oxidation.
-
Initial Diagnostic Steps:
-
Review your solution's pH: The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[1][2] If your solution is not pH-controlled, or is at a pH extreme, hydrolysis is highly probable.
-
Consider dissolved oxygen: The piperidine ring and primary amine are susceptible to oxidation.[3][4] If your solvent was not de-gassed or if the solution has been stored with significant headspace, oxidative degradation is a strong possibility.
-
Check storage conditions: Elevated temperatures can accelerate both hydrolysis and oxidation.[5][6] Exposure to light can lead to photodegradation.[5]
-
Q2: I've identified a new peak in my chromatogram. How can I determine if it's a degradation product?
Identifying the structure of the new peak is crucial for confirming the degradation pathway.
-
Likely Hydrolytic Degradants:
-
Amide Bond Cleavage: The most probable hydrolysis will cleave the amide bond to yield cyclopropanecarboxylic acid and 1-(piperidin-4-yl)methanamine.
-
-
Likely Oxidative Degradants:
-
N-Oxidation: The piperidine nitrogen can be oxidized to form an N-oxide.[7]
-
Ring Opening: More aggressive oxidation can lead to the opening of the piperidine ring.[8]
-
Primary Amine Oxidation: The primary amine can be oxidized to various products, including nitrosamines if nitrosating agents are present.[4]
-
-
Analytical Approach:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to determine the mass of the new peak. Compare this mass to the expected masses of potential degradation products.
-
Forced Degradation Study: A controlled experiment to intentionally degrade your compound will help you to confirm the identity of the degradation products. (See Experimental Protocol 1).
-
Q3: My compound seems to be degrading in my aqueous buffer. What can I do to improve its stability?
For aqueous solutions, pH control is paramount.
-
Immediate Actions:
-
pH Optimization: The stability of compounds with amine and amide groups is often pH-dependent.[1] You should determine the pH of maximum stability for your compound, which is often near neutral pH for amides, but this needs to be empirically determined.
-
Buffer Selection: Employ a buffer system to maintain the optimal pH.[9][10] Phosphate or citrate buffers are common choices in pharmaceutical formulations.[1][9]
-
De-gassing and Antioxidants: De-gas your buffer to remove dissolved oxygen. For long-term storage, consider adding an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT), but ensure it does not interfere with your downstream application.
-
Temperature Control: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down degradation rates.[5][11]
-
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for a stock solution of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine?
To ensure long-term stability, stock solutions should be prepared and stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic organic solvents (e.g., DMSO, DMF, Acetonitrile) | Minimizes water availability for hydrolysis. |
| Temperature | ≤ -20°C for long-term storage; 2-8°C for short-term.[5][11] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation of the piperidine ring and primary amine. |
| Light | Protected from light (e.g., amber vials, stored in the dark)[5] | Prevents photodegradation. |
| Container | Tightly sealed, appropriate-sized vials to minimize headspace | Prevents solvent evaporation and limits exposure to air and moisture.[2] |
Q5: How does the cyclopropyl group affect the stability of the amide bond?
Q6: Can I use a co-solvent to improve stability in an aqueous solution?
Yes, using co-solvents like polyethylene glycol (PEG) or propylene glycol can sometimes enhance stability by reducing the water activity in the solution, thereby slowing down hydrolysis.[2] However, the choice of co-solvent must be compatible with your experimental system. Avoid alcohols like methanol under acidic conditions, as they can potentially react with the compound.[2]
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential hydrolytic and oxidative degradation pathways.
Troubleshooting Workflow for Compound Degradation
Caption: A decision tree for troubleshooting degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep a solid sample and a 1 mL aliquot of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a solid sample and a 1 mL aliquot of the stock solution to light in a photostability chamber (ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil under the same conditions.
-
-
Time Points: Withdraw aliquots at 2, 4, 8, and 24 hours for hydrolysis and oxidation studies. For thermal and photolytic studies, sample at 24, 48, and 72 hours.
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method provides a starting point for developing a validated HPLC method to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~3).
-
B: Acetonitrile.
-
-
Gradient:
-
Start with a low percentage of B (e.g., 10%) and hold for 2-3 minutes.
-
Ramp up to a high percentage of B (e.g., 90%) over 15-20 minutes.
-
Hold at high %B for 2-3 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely around 210-220 nm where the amide chromophore absorbs.
-
Injection Volume: 10-20 µL.
Method Validation Notes: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are crucial for demonstrating specificity.[13][15]
References
-
How to prevent hydrolysis in a drug. (2017). Quora. [Link]
- Waterman, K. C. (2011). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 16(1), 25-36.
- What is the stability of piperidine? (2025). BIOSYNCE Blog.
-
Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 66(8), 3187-3192.
-
What are the storage stability of Piperidine Series compounds over time? (2025). BTC Blog. [Link]
-
Understanding Buffer Solutions in Pharmaceutical Inorganic Chemistry. (2025). Prezi. [Link]
-
Amine buffers for pH control. (2025). ResearchGate. [Link]
-
How can we protect amide bonds from breaking in alkaline solutions? (2019). ResearchGate. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. [Link]
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2020). Journal of Medicinal Chemistry, 63(24), 15335-15386.
-
A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). Indian Journal of Pharmaceutical Education and Research, 54(3s), s679-s688. [Link]
- Nielsen, C. J., et al. (2018). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 122(10), 2639-2651.
- Prodrugs for Amines. (2008). Mini-Reviews in Medicinal Chemistry, 8(12), 1249-1263.
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). Journal of Chromatographic Science, 60(7), 613-619. [Link]
- Discovery of piperidine carboxamide TRPV1 antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6299-6303.
-
A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms. (2022). Pharmacognosy Research, 14(2), 159-165. [Link]
- Hecq, J. D., et al. (2015). [The long-term chemical stability of injectable drugs reconstituted in Hospital Pharmacy]. Journal de Pharmacie de Belgique, (3), 36-44.
- Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. (2023). Molecules, 28(14), 5399.
- Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications. (2007). Journal of Pharmaceutical Sciences, 96(1), 32-51.
- Year 2024 In-Use stability testing FAQ. (2024). EDQM.
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). Toxics, 11(3), 226. [Link]
- Technical Support Center: Synthesis of Piperidine Carboxamides. (2025). BenchChem.
Sources
- 1. quora.com [quora.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of piperidine carboxamide TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. msesupplies.com [msesupplies.com]
- 8. researchgate.net [researchgate.net]
- 9. prezi.com [prezi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijper.org [ijper.org]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcogres.com [phcogres.com]
Technical Support Center: Optimization of Amide Bond Formation in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing the crucial step of amide bond formation in the synthesis of piperidine-containing molecules. As a senior application scientist, my goal is to offer not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your synthetic strategies effectively.
Troubleshooting Guide
This section addresses specific, common problems encountered during the acylation of piperidines.
Q1: My reaction shows very low or no conversion to the desired amide product. What are the likely causes and how can I fix it?
Low or no product yield is a frequent issue stemming from several potential factors, primarily revolving around reagent activity and reaction conditions.
Probable Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to an active intermediate before it can react with the piperidine.
-
Solution: Ensure your coupling reagent is not degraded. Use a freshly opened bottle or a recently purchased batch. Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 equivalents). Consider switching to a more potent activating agent like HATU or COMU, which are known for their high efficiency.[1]
-
-
Piperidine Nucleophilicity: The nitrogen on the piperidine ring is the nucleophile in this reaction. Its reactivity can be hampered.
-
Solution:
-
Protonation: The piperidine starting material may be protonated, rendering it non-nucleophilic. Ensure you are using a sufficient amount of a non-nucleophilic base (e.g., DIPEA or triethylamine) to neutralize any acid present and to scavenge the acid produced during the reaction. Typically, 2-3 equivalents of base are recommended.
-
Steric Hindrance: Bulky substituents on the piperidine ring, particularly at the 2 and 6 positions, can physically block the nitrogen atom from attacking the activated carboxylic acid.[2][3] In such cases, increasing the reaction temperature or switching to a less sterically demanding and more reactive acylating agent, like an acyl chloride, may be beneficial.
-
-
-
Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reverting it to the starting material.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Q2: TLC/LC-MS analysis shows both starting materials and product, indicating an incomplete reaction even after a prolonged time. What should I do?
An incomplete reaction suggests that the reaction has stalled or is proceeding very slowly.
Probable Causes & Solutions:
-
Insufficient Reagent Stoichiometry: An incorrect ratio of the piperidine to the acylating agent can result in a limited yield.
-
Solution: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent can drive the reaction to completion. Be aware that a large excess may complicate purification.
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C). The choice of solvent can also be critical; polar aprotic solvents like DMF or NMP are generally good choices as they can help to dissolve all components and facilitate the reaction.
-
-
Reversible or Unfavorable Equilibrium: In some cases, the reaction may reach an equilibrium that does not favor the product.
-
Solution: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, especially when using less reactive acylating agents like acid anhydrides.
-
Q3: I've isolated my product, but it's contaminated with significant side products. What are they and how can I avoid them?
Side reactions can compete with the desired amide bond formation, reducing yield and complicating purification.
Probable Causes & Solutions:
-
Epimerization: If your piperidine or carboxylic acid has a stereocenter adjacent to the reacting functional group, there is a risk of losing stereochemical integrity. This occurs through the formation of an oxazolone intermediate or by direct deprotonation by the base.[4][5]
-
Solution: Use a coupling reagent known to suppress racemization, such as one combined with an additive like HOBt or OxymaPure. Running the reaction at a lower temperature (e.g., 0 °C) can also minimize the risk of epimerization.
-
-
Di-acylation: If the piperidine has other nucleophilic groups (like another amine or a hydroxyl group), these can also be acylated.
-
Solution: Protect other reactive functional groups before the coupling reaction. Alternatively, carefully control the stoichiometry of the acylating agent, using only one equivalent.
-
-
Reaction with Solvent: Some highly reactive acylating agents can react with nucleophilic solvents.
-
Solution: Always use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Q4: The workup and purification of my piperidine amide is proving difficult. Any suggestions?
The basic nature of the piperidine ring can sometimes complicate standard purification procedures.
Probable Causes & Solutions:
-
Emulsion during Extraction: The amphiphilic nature of some piperidine amides can lead to the formation of emulsions during aqueous workup.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help to break the emulsion.
-
-
Product Loss to Aqueous Layer: If the product is somewhat polar or has a low molecular weight, it may have some solubility in the aqueous phase.
-
Solution: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete recovery of the product.
-
-
Difficulty with Chromatography: The basic nitrogen can interact with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape. Alternatively, consider using neutral or basic alumina for chromatography.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best coupling reagent for my specific piperidine and carboxylic acid?
The choice of coupling reagent is critical and depends on factors like steric hindrance, the risk of epimerization, and cost.
-
For routine couplings: Carbodiimides like EDC (often with an additive like HOBt) are cost-effective and widely used.
-
For sterically hindered substrates: More reactive uronium/aminium or phosphonium reagents like HATU, HBTU, or PyBOP are recommended.[1][6] HATU is particularly effective as it reacts faster with less epimerization.[1]
-
To minimize epimerization: Reagents containing additives that suppress racemization are ideal. For example, using EDC in combination with OxymaPure is a good choice. COMU is a newer generation reagent that is highly efficient and requires only one equivalent of base, which can be advantageous.[1]
Q2: What are the best practices for choosing solvents and reaction temperatures?
Optimal conditions are substrate-dependent, but some general guidelines apply.
-
Solvents: Anhydrous, aprotic polar solvents are generally the best choice.
-
Dichloromethane (DCM): Good for most reactions, especially at lower temperatures.
-
Dimethylformamide (DMF) & N-Methyl-2-pyrrolidone (NMP): Excellent for dissolving all components and can be used at elevated temperatures. Ensure high purity as they can contain amine impurities.
-
Acetonitrile (MeCN): A good polar aprotic option.
-
-
Temperature: Reactions are often started at a low temperature (0 °C) to control the initial rate, especially with highly reactive acylating agents. They are then typically allowed to warm to room temperature. For sluggish reactions, heating may be necessary, but this should be done with caution as it can increase the risk of side reactions like epimerization.
Q3: I am working with a 2,6-disubstituted piperidine, and the reaction is extremely slow. How can I overcome this steric hindrance?
The synthesis of sterically hindered amides is a known challenge.[7]
-
Highly Reactive Acylating Agents: Convert the carboxylic acid to a more reactive species like an acyl fluoride or acyl chloride. Acyl fluorides can be generated in situ using reagents like TFFH.
-
Forcing Conditions: Increased temperature and longer reaction times may be necessary. Monitor the reaction carefully for decomposition.
-
Alternative Synthetic Routes: In extreme cases, a different synthetic approach that does not involve a direct amide coupling with the hindered piperidine may be required.
Q4: How can I be sure that epimerization has not occurred during my reaction?
Detecting epimerization is crucial for compounds where stereochemistry is important.
-
Chiral Chromatography: The most reliable method is to analyze the crude product using chiral HPLC or SFC. This can separate the desired diastereomer from its epimer.
-
NMR Spectroscopy: In some cases, the diastereomers may be distinguishable by high-field NMR, especially by observing the signals of the protons adjacent to the stereocenter.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Piperidine Acylation
| Coupling Reagent | Advantages | Disadvantages | Best For |
| EDC/HOBt | Cost-effective, common. | Can lead to epimerization, byproduct can be difficult to remove. | Routine, non-challenging couplings. |
| HATU | Highly reactive, fast, low epimerization.[1] | More expensive, can be sensitive to moisture. | Sterically hindered substrates, sensitive substrates. |
| PyBOP | Effective for hindered couplings.[1] | Byproducts can be problematic to remove. | When other reagents fail for hindered systems. |
| COMU | Very efficient, low epimerization, requires less base.[1] | Higher cost. | Difficult couplings requiring high purity and yield. |
Protocol 1: General Procedure for Amide Bond Formation using HATU
This protocol describes a general method for the acylation of a piperidine derivative.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base, such as DIPEA (2.5 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Coupling: Add a solution of the piperidine derivative (1.05 equivalents) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, proceed with an aqueous workup as described in Protocol 2.
Protocol 2: Standard Aqueous Workup and Purification
-
Quenching: Quench the reaction mixture by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or DCM (3x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. If peak tailing is observed, add 0.5% triethylamine to the eluent.
Visual Guides
Diagram 1: General Workflow for Piperidine Amide Synthesis
Caption: A typical experimental workflow for piperidine acylation.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting guide for low yield or purity issues.
References
- Benchchem. Common challenges in working with piperidine-based compounds.
- ACS Publications. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A.
- Benchchem. Technical Support Center: Optimizing Piperidine Acylation Reactions.
- National Institutes of Health. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.
- Benchchem. Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
- Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. New Journal of Chemistry.
- Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis.
- Benchchem. Optimizing reagent concentrations for efficient peptide synthesis.
- Royal Society of Chemistry. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
- Benchchem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Aapptec Peptides. Coupling Reagents.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (n.d.). Amidine compounds as products of a piperidine reaction with acetonitrile in the presence of zinc(II) precursors.
- PubMed. (2014). Immobilized coupling reagents: synthesis of amides/peptides.
- (n.d.). Epimerization of Peptide.
- ResearchGate. (2019). What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?.
- Benchchem. An In-depth Technical Guide to the Therapeutic Potential of Piperidine-3-carbothioamide Scaffolds.
- PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- ResearchGate. (2025). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
- PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
- National Institutes of Health. (n.d.). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.
- CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
- Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers.
- PubMed Central. (n.d.). Epimerisation in Peptide Synthesis.
- ResearchGate. (2025). Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chimia.ch [chimia.ch]
Technical Support Center: A Framework for Investigating Novel Piperidine-Based Compounds, Featuring 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Welcome to the technical support center for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. As a novel chemical entity, its biological activity and potential off-target effects are not yet extensively documented in peer-reviewed literature. This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and other new small molecules. We will address potential challenges and provide proactive strategies for target validation, off-target liability assessment, and troubleshooting common experimental hurdles. Our approach is grounded in established principles of chemical biology and pharmacology to ensure scientific integrity and the generation of reproducible, high-quality data.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge for a Novel Compound
This section provides essential background and preliminary steps for researchers beginning to work with 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine or similar uncharacterized molecules.
Q1: What is the potential biological activity of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine based on its chemical structure?
A: While specific activity can only be confirmed empirically, we can infer potential biological interactions by analyzing its core structural motifs.
-
Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[1][2] It often serves as a rigid core to orient functional groups for optimal target engagement.
-
Primary Amine (-CH₂NH₂): The aminomethyl group provides a basic nitrogen center, which is often crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. This feature is common in ligands for aminergic GPCRs (e.g., serotonin, dopamine receptors) and certain enzymes.
-
Cyclopropylcarbonyl Group: This amide linkage can act as a hydrogen bond acceptor. The cyclopropyl moiety is a rigid, lipophilic group that can engage in hydrophobic interactions within a binding site. It is sometimes used as a bioisostere for larger or more flexible groups to improve metabolic stability or potency.
Based on these features, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine could plausibly interact with a range of protein targets. However, it is critical to note that this structural analysis is predictive and requires rigorous experimental validation.
Q2: What are the critical first steps before using this compound in a biological assay?
A: Before generating any biological data, it is imperative to establish the fundamental chemical properties and integrity of your compound stock. This self-validating step prevents costly and time-consuming artifacts later in your research.
-
Purity Verification: Confirm the identity and purity of your compound batch using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should ideally be >95% to avoid confounding results from impurities.
-
Solubility Determination: Assess the compound's solubility in your intended assay buffer. A compound that crashes out of solution will lead to inaccurate and irreproducible concentration-response curves.[3] Start by preparing a high-concentration stock (e.g., 10-20 mM) in an organic solvent like DMSO. Then, determine its kinetic solubility in the final aqueous buffer.
-
Stability Assessment: Evaluate the compound's stability in your assay media under the exact experimental conditions (e.g., temperature, pH, light exposure) over the time course of the experiment.[4] An unstable compound can lead to a loss of activity over time, skewing results.
Q3: How can I computationally predict potential off-targets for a novel compound like this?
A: In silico methods are a valuable, cost-effective first step to generate hypotheses about potential off-target interactions. These tools typically work by comparing the chemical structure of your query molecule to databases of known ligands with annotated biological activities.
-
Similarity-Based Tools: Web-based platforms like SwissTargetPrediction, SEA (Similarity Ensemble Approach), and SuperPred can predict a range of potential targets based on 2D or 3D chemical similarity.[5] These predictions can help you prioritize which off-targets to test experimentally.
It is crucial to remember that these are predictions and must be confirmed in wet-lab experiments.
Q4: What are the common off-target liabilities for piperidine-containing molecules?
A: The piperidine scaffold, while versatile, is associated with several well-known off-target liabilities that should be proactively assessed.
-
hERG Channel: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization. Blockade of hERG can lead to fatal arrhythmias. Many piperidine-containing compounds have been shown to have some affinity for hERG.[6]
-
Sigma Receptors (σ₁ and σ₂): These are enigmatic membrane proteins that bind a wide variety of chemical scaffolds, including many piperidine derivatives.[7] Engagement of sigma receptors can lead to complex and unexpected cellular phenotypes, particularly in cancer and neuroscience studies.
-
CNS Targets: Due to their frequent inclusion in centrally-acting agents, piperidine scaffolds can show cross-reactivity with a variety of neurotransmitter receptors (e.g., serotonergic, dopaminergic, muscarinic) and transporters.[8]
A summary of initial characterization steps is presented below.
| Parameter | Recommended Assay | Rationale & Importance |
| Identity & Purity | LC-MS, ¹H NMR | Ensures observed biological effect is from the intended molecule, not an impurity. |
| Solubility | Kinetic Solubility Assay (e.g., nephelometry) | Prevents compound precipitation in assays, which causes inaccurate effective concentrations.[3] |
| Stability | LC-MS analysis of compound in media over time | Confirms the compound is not degrading during the experiment, which would lead to loss of potency.[4] |
| Off-Target Prediction | In silico tools (e.g., SwissTargetPrediction) | Provides a hypothesis-driven list of potential off-targets for empirical validation.[5] |
Part 2: Troubleshooting Guide - Addressing Unforeseen Experimental Outcomes
When working with a novel compound, unexpected results are common. This guide provides a logical, step-by-step approach to diagnosing and resolving these issues.
Problem 1: Inconsistent Assay Results or Poor Reproducibility
You observe significant well-to-well or day-to-day variability in your assay's dose-response curve.
-
Potential Cause A: Compound Precipitation in Assay
-
Why it happens: The final concentration of your compound in the aqueous assay buffer may exceed its thermodynamic solubility limit, even if it appears dissolved initially (kinetic solubility). This is especially common when diluting a DMSO stock into a high-percentage aqueous buffer.
-
Troubleshooting Protocol:
-
Visual Inspection: Check your assay plate wells (especially at high concentrations) under a microscope for signs of compound precipitation (crystals, amorphous solids).
-
Solubility Confirmation: Perform a formal kinetic solubility assay. Prepare serial dilutions of your compound in the final assay buffer, incubate under assay conditions, and measure light scattering using a nephelometer or plate reader. The concentration at which scattering increases sharply is your limit.
-
Mitigation:
-
Do not test concentrations above the measured solubility limit.
-
Consider reformulating with a small percentage of serum or a cyclodextrin if compatible with your assay.
-
Increase the DMSO concentration slightly if the assay can tolerate it (typically ≤0.5%).
-
-
-
-
Potential Cause B: Compound Instability or Reactivity
-
Why it happens: Functional groups on the molecule may be susceptible to hydrolysis, oxidation, or reaction with components in the media (e.g., sulfhydryl groups in serum albumin).[3][4]
-
Troubleshooting Protocol:
-
Incubate & Analyze: Prepare your compound in the complete assay buffer. Incubate it under the exact conditions of your experiment (e.g., 37°C, 5% CO₂ for 24 hours).
-
LC-MS Time Course: Take aliquots at T=0 and at several time points throughout the incubation period (e.g., 2h, 8h, 24h).
-
Quantify Parent Compound: Analyze the aliquots by LC-MS to quantify the peak area of the parent molecule (m/z). A significant decrease in the parent peak area over time indicates degradation. Look for the appearance of new peaks corresponding to degradation products.
-
Mitigation: If instability is confirmed, you may need to shorten the assay duration, change buffer components, or find a more stable analog.
-
-
Problem 2: Observed Cellular Phenotype Does Not Correlate with the Intended Target
You observe a cellular effect (e.g., apoptosis, cell cycle arrest), but genetic knockdown or knockout of the hypothesized target protein does not abolish the compound's effect.
-
Potential Cause: The Phenotype is Driven by an Off-Target Effect
-
Why it happens: Many small molecules are not perfectly selective and can bind to unintended proteins, leading to biological consequences. A key principle of chemical biology is that a compound's efficacy can be independent of its putative target.[9]
-
Troubleshooting Workflow (Target Deconvolution): This workflow is designed to systematically determine if your observed effect is on-target or off-target.
-
Caption: Workflow for CRISPR-based target validation.
References
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
Di, L., & Kerns, E. H. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]
- Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
-
NIH SEED Office. Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
- Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery.
-
Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Spicar-Mihalic, P., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]
-
Talele, T. T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Tsvetkov, P., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. Available at: [Link]
-
Van Staden, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Van der Poel, T., et al. (2020). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters. Available at: [Link]
- van Westen, G. J. P., et al. (2011). A review of computational methods for identifying and characterizing off-target effects. British Journal of Pharmacology.
- Van't Veer, L. (2002). Gene expression profiling predicts clinical outcome of breast cancer.
-
Weiner, D. M., et al. (2004). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine experimental controls and best practices
Welcome to the technical support guide for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (CAS No. 915922-83-7). This resource is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights, troubleshooting guides, and best practices for the synthesis, purification, and handling of this versatile chemical building block.
Section 1: Synthesis and Mechanism
The synthesis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine is most commonly achieved via an amide coupling reaction between a suitably protected piperidine precursor and cyclopropanecarboxylic acid or its activated derivative. A logical and efficient synthetic route starts from commercially available protected piperidine intermediates.
FAQ: What is the most reliable synthetic route?
A robust and widely applicable method involves the acylation of tert-butyl (piperidin-4-ylmethyl)carbamate followed by deprotection of the primary amine. This two-step approach ensures selectivity and generally provides high yields.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Experimental Protocol: Synthesis via Amide Coupling
This protocol details the synthesis starting from tert-butyl (piperidin-4-ylmethyl)carbamate.
Part 1: Amide Coupling to form tert-butyl {[1-(cyclopropylcarbonyl)piperidin-4-yl]methyl}carbamate
-
Reaction Setup:
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add cyclopropanecarboxylic acid (1.1 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
-
Activation:
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the coupling reagent HATU (1.2 eq) to the stirred solution. The choice of coupling reagent is critical; HATU is highly efficient but other reagents like HBTU or EDC with HOBt can also be used.[1]
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography.
-
Part 2: Boc Deprotection
-
Reaction Setup:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
-
Deprotection:
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If TFA was used, an aqueous basic work-up (e.g., with NaHCO₃) followed by extraction is necessary to obtain the free base. If HCl/dioxane was used, the hydrochloride salt often precipitates and can be isolated by filtration or obtained by trituration with a solvent like diethyl ether.
-
Section 2: Troubleshooting and FAQs
Experimental work often encounters challenges. This section addresses common issues in a question-and-answer format.
Troubleshooting Common Synthesis Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Amide Coupling | 1. Incomplete activation of the carboxylic acid.2. Presence of water hydrolyzing the activated intermediate.3. Amine starting material is protonated and non-nucleophilic.4. Steric hindrance slowing the reaction. | 1. Pre-activate the carboxylic acid with HATU/DIPEA for 15-30 minutes before adding the amine.2. Use anhydrous solvents and reagents. Dry glassware thoroughly.3. Ensure sufficient base (e.g., DIPEA) is present to neutralize any acid and deprotonate the amine salt if used as starting material.4. Increase reaction time or gently heat the reaction (e.g., to 40-50 °C). |
| Multiple Byproducts Observed | 1. Racemization if chiral centers are present (not applicable here, but a general issue).2. Side reactions with the coupling agent.3. Incomplete deprotection in the final step. | 1. Additives like HOBt can suppress racemization.2. Use the minimum effective amount of coupling reagent. Ensure purification is thorough.3. Increase deprotection time or the amount of acid. Confirm completion with LC-MS. |
| Difficulty in Purification | 1. Product is highly polar and water-soluble.2. Byproducts have similar polarity to the product. | 1. For the final amine product, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Then, basify the aqueous layer and re-extract with an organic solvent.2. Try a different solvent system for column chromatography or consider purification by preparative HPLC. |
Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions
Q: Can I use a different base, like triethylamine (TEA), instead of DIPEA? A: While TEA can be used, DIPEA is generally preferred for amide coupling reactions. DIPEA is a non-nucleophilic base, meaning it is too sterically hindered to react with the activated carboxylic acid itself, preventing the formation of unwanted side products. TEA is more nucleophilic and can sometimes compete with the desired amine.
Q: My final product is an oil/gum. How can I crystallize it? A: The free base of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine may be an oil or a low-melting solid. Conversion to a salt, typically the hydrochloride or hydrobromide salt, often yields a stable, crystalline solid that is easier to handle, weigh, and store. This can be achieved by dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or dioxane.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 183.15).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the cyclopropyl, piperidine, and methylene protons. ¹³C NMR will confirm the number of unique carbons.
-
Infrared (IR) Spectroscopy: Look for the characteristic amide carbonyl (C=O) stretch around 1620-1640 cm⁻¹.
-
Purity Analysis: LC-MS or Gas Chromatography (GC) can be used to assess purity.
Expected Analytical Data
| Technique | Expected Result |
| LC-MS (ESI+) | m/z = 183.15 ([M+H]⁺) |
| ¹H NMR | Characteristic signals for cyclopropyl protons (~0.7-1.0 ppm), piperidine ring protons (~1.2-4.5 ppm), and the CH₂NH₂ methylene protons (~2.5-2.8 ppm). |
| IR (cm⁻¹) | Strong amide C=O stretch (~1630 cm⁻¹), N-H bend (~1600 cm⁻¹), N-H stretch (~3300-3400 cm⁻¹). |
Section 3: Safety, Handling, and Best Practices
As a primary amine and piperidine derivative, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine requires careful handling.
Core Safety Practices
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with volatile solvents.
-
Avoid Inhalation/Contact: Avoid breathing dust or vapors. Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents or acids. Storing under an inert atmosphere (e.g., argon or nitrogen) can improve long-term stability.
Safety Information Summary
| Hazard Category | Recommendation | Reference |
| Skin/Eye Contact | Causes skin and eye irritation/damage. Wear gloves and safety glasses. | |
| Inhalation | May cause respiratory irritation. Use in a fume hood. | |
| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling. | [5] |
| Incompatibilities | Strong oxidizing agents, strong acids. |
References
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. Retrieved from [Link]
-
Advanced Biotech. (2021, September 21). Safety Data Sheet - Cyclotene Anhydrous Natural. Retrieved from [Link]
-
Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - 1-(Cyclopropylcarbonyl)piperazine, 97%. Retrieved from [Link]
-
Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Reddit r/Chempros. (2022, March 24). amide coupling help. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
Mol-Instincts. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
PubMed. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Retrieved from [Link]
-
MDPI. (n.d.). methanone. Retrieved from [Link]
Sources
Validation & Comparative
Comparative analysis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine with other piperidine analogs
An In-Depth Comparative Analysis of Novel Piperidine Analogs: A Methodological Guide for Preclinical Drug Discovery
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of successful therapeutic design. Its prevalence in a vast array of FDA-approved drugs and clinical candidates underscores its utility as a versatile building block. However, the journey from a novel piperidine analog to a viable drug candidate is one of meticulous comparison and rigorous evaluation. This guide provides a comprehensive framework for the comparative analysis of novel piperidine analogs, using 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine as a representative case study. We will delve into the critical experimental workflows and data interpretation necessary to elucidate the structure-activity relationships (SAR) that govern therapeutic potential.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a unique combination of properties that make it highly attractive for drug development. Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets. Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, facilitating interactions with acidic residues in protein binding pockets and often improving aqueous solubility.
Our exemplar compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, incorporates several key features: a central piperidine ring, a reactive primary amine, and a cyclopropylcarbonyl group. Each of these components can be systematically modified to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
A Framework for Comparative Analysis: From In Silico to In Vitro
A robust comparative analysis of novel piperidine analogs requires a multi-pronged approach, integrating computational predictions with empirical data. The following sections outline a logical workflow for this process.
In Silico Profiling and Analog Selection
Before embarking on extensive laboratory work, computational (in silico) methods can provide valuable insights into the potential of a novel analog and guide the selection of appropriate comparators.
-
Physicochemical Property Prediction: Parameters such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and pKa are crucial determinants of a compound's drug-likeness and can be readily calculated using various software packages (e.g., ChemDraw, MarvinSketch).
-
Conformational Analysis: Understanding the preferred three-dimensional arrangement of the piperidine ring and its substituents is critical for predicting binding modes.
-
Pharmacophore Modeling and Virtual Screening: If the biological target is known, a pharmacophore model can be generated to identify other piperidine analogs with similar features, providing a basis for selecting relevant comparators.
Chemical Synthesis and Characterization
The synthesis of a library of piperidine analogs is a foundational step in any SAR study. While the specific synthetic route will vary depending on the target analog, a general scheme often involves the functionalization of a pre-formed piperidine ring.
General Workflow for Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of piperidine analogs.
A critical aspect of this stage is ensuring the purity of the synthesized compounds, as impurities can confound biological data. High-performance liquid chromatography (HPLC) is the standard method for assessing purity.
Pharmacological Evaluation: Uncovering Biological Activity
The core of the comparative analysis lies in the pharmacological evaluation of the novel analogs. This typically involves a tiered approach, starting with binding assays to determine affinity for the target, followed by functional assays to assess efficacy.
Receptor Binding Assays
Receptor binding assays measure the affinity of a compound for its biological target. Radioligand binding assays are a common and sensitive method for this purpose.
Step-by-Step Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand (e.g., ³H-labeled antagonist), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be retained on the filter, while the unbound ligand will pass through.
-
Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological effect of a compound upon binding to its target. The choice of assay depends on the nature of the target and the signaling pathway it modulates.
Example: cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)
Many piperidine-containing drugs target GPCRs. This protocol outlines a method for measuring the modulation of cyclic AMP (cAMP), a common second messenger.
Workflow for a cAMP Functional Assay
Caption: A streamlined workflow for a cell-based cAMP functional assay.
Comparative Data Presentation and Interpretation
To facilitate a clear comparison, the data generated from these assays should be tabulated. The following table presents hypothetical data for our exemplar compound and two well-characterized piperidine-containing drugs, Donepezil and a generic μ-opioid receptor agonist.
| Compound | Target(s) | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) |
| 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine | Hypothetical Target X | 15.2 | 45.8 (agonist) |
| Donepezil | Acetylcholinesterase | 2.5 | 5.7 (inhibitor) |
| μ-Opioid Receptor Agonist | μ-Opioid Receptor | 1.8 | 3.2 (agonist) |
Interpretation:
In this hypothetical scenario, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine shows moderate affinity and functional activity for its target. Compared to the established drugs, its potency is lower. This would suggest that further optimization of the structure is needed to improve its interaction with the target. For example, replacing the cyclopropylcarbonyl group with other substituents could be explored to enhance binding affinity.
In Vitro ADME Profiling
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for identifying potential liabilities. Key in vitro ADME assays include:
-
Metabolic Stability: Incubating the compound with liver microsomes to assess its susceptibility to metabolism by cytochrome P450 enzymes.
-
Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, which can affect its free concentration and efficacy.
-
Permeability: Using cell-based models (e.g., Caco-2 cells) to predict intestinal absorption.
Conclusion
The comparative analysis of novel piperidine analogs is a systematic process of iterative design, synthesis, and testing. By integrating in silico predictions with robust in vitro pharmacological and ADME data, researchers can effectively navigate the complex landscape of SAR and identify promising candidates for further development. The framework presented here provides a guide for this critical endeavor, emphasizing the importance of rigorous methodology and clear data interpretation in the pursuit of new and improved therapeutics.
References
-
Title: The piperidine scaffold in approved drugs: a cornerstone of medicinal chemistry. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Radioligand Binding Assays: A Practical Guide. Source: Current Protocols in Pharmacology URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology URL: [Link]
-
Title: High-Throughput Screening for G-Protein-Coupled Receptors. Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: In Vitro ADME Assays in Drug Discovery and Development. Source: Drug Metabolism and Disposition URL: [Link]
Validating the In Vitro Efficacy of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine: A Comparative Guide for Amine Oxidase Inhibition
For researchers and drug development professionals, the initial characterization of a novel small molecule is a critical step in determining its therapeutic potential. This guide provides an in-depth technical comparison for validating the in vitro efficacy of the novel compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Based on its structural motifs, specifically the cyclopropylcarbonyl group and the piperidine core, we hypothesize that this compound may act as an inhibitor of flavin-dependent amine oxidases, such as Monoamine Oxidase (MAO) or Lysine-Specific Demethylase 1 (LSD1).
This document outlines a comprehensive strategy to test this hypothesis, comparing the potential efficacy of our target compound against well-established inhibitors of MAO-A, MAO-B, and LSD1. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data.
The Scientific Rationale: Targeting Amine Oxidases
Monoamine oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1) are critical enzymes in human physiology and pathophysiology. MAOs are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine, making them established targets for the treatment of depression and neurodegenerative diseases.[1][2][3] LSD1, the first discovered histone demethylase, plays a crucial role in epigenetic regulation and has emerged as a significant target in oncology.[4][5]
The chemical structure of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine suggests a potential interaction with the active site of these flavin-dependent amine oxidases. The cyclopropylamine moiety is a known pharmacophore in irreversible inhibitors of both MAO and LSD1, such as tranylcypromine.[6][7][8] Therefore, a primary objective is to determine if this compound exhibits inhibitory activity, its potency, its selectivity for MAO-A versus MAO-B or LSD1, and the nature of its inhibition (reversible or irreversible).
Comparative Landscape: Established Amine Oxidase Inhibitors
To contextualize the potential efficacy of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, it is essential to benchmark its performance against a panel of standard inhibitors with known potencies and mechanisms of action.
| Inhibitor | Target(s) | Mechanism of Action | Reported In Vitro IC50 |
| Moclobemide | MAO-A | Reversible | ~126 nM (MAO-A)[9] |
| Clorgyline | MAO-A | Irreversible | ~0.02 µM (MAO-A)[10] |
| Selegiline (L-deprenyl) | MAO-B | Irreversible | ~0.042-0.056 µM (MAO-B)[11] |
| Safinamide | MAO-B | Reversible | ~0.23 µM (MAO-B)[10] |
| Tranylcypromine | MAO-A/MAO-B, LSD1 | Irreversible | ~11.5 µM (MAO-A), ~7.0 µM (MAO-B), ~22.3 µM (LSD1)[6] |
| Iadademstat (ORY-1001) | LSD1 | Irreversible (covalent) | < 1 nM[12] |
| Seclidemstat | LSD1 | Reversible | ~0.18 µM[4] |
| 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine | Hypothesized: MAO-A/B, LSD1 | To be determined | To be determined |
Note: IC50 values can vary depending on assay conditions.
Experimental Validation: In Vitro Inhibition Assays
To empirically determine the inhibitory profile of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, we will employ robust, high-throughput compatible in vitro assays. The choice of assay technology is critical for generating reliable and reproducible data.
Monoamine Oxidase (MAO) Activity Assessment
For determining the inhibitory activity against MAO-A and MAO-B, the MAO-Glo™ Assay is a highly sensitive and specific method.[13][14][15] This luminescent assay measures the activity of MAO enzymes by detecting the production of a luciferin derivative.[14][16]
Mechanism of MAO Inhibition and Assay Principle
Caption: Mechanism of MAO inhibition and the MAO-Glo™ assay principle.
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human MAO-A or MAO-B enzyme in the appropriate reaction buffer.
-
Prepare a 2X solution of the luminogenic MAO substrate in the corresponding buffer.[13]
-
Serially dilute the test compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, and control inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B) to create a concentration gradient.
-
-
Assay Procedure:
-
In a 96-well white polystyrene plate, add 25 µL of the test compound or control inhibitor dilutions.
-
Add 25 µL of the 2X MAO substrate solution to each well.
-
Initiate the reaction by adding 25 µL of the 2X MAO enzyme solution to each well. For negative controls, add 25 µL of reaction buffer without the enzyme.[13]
-
Incubate the plate at room temperature for 60 minutes.
-
Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[13]
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Lysine-Specific Demethylase 1 (LSD1) Activity Assessment
For determining the inhibitory activity against LSD1, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and sensitive method.[17][18] This assay measures the demethylation of a biotinylated histone H3 peptide substrate.[19]
LSD1 Inhibition and HTRF Assay Workflow
Caption: Workflow for LSD1 inhibition detection using an HTRF assay.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and control inhibitors (Iadademstat and Seclidemstat) in the assay buffer.
-
Prepare a solution of recombinant human LSD1 enzyme in the assay buffer.[18]
-
Prepare a mixture of the biotinylated monomethyl H3(1-21)K4 peptide substrate and flavin adenine dinucleotide (FAD).[18]
-
-
Assay Procedure:
-
In a 384-well white plate, pre-incubate the test compound dilutions with the LSD1 enzyme solution for 15 minutes on ice.[18]
-
Initiate the enzymatic reaction by adding the substrate/FAD mixture.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction and initiate detection by adding a mix of Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.[18]
-
Incubate for 60 minutes at 25°C.
-
Measure the TR-FRET signal using a microplate reader with excitation at 320 nm and emission at 620 nm and 665 nm.[18]
-
-
Data Analysis:
-
Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) * 10^4.[18]
-
Normalize the data to the vehicle control (100% activity) after subtracting the background signal (no enzyme control).
-
Determine the IC50 value by fitting the percent inhibition versus the log of the inhibitor concentration to a four-parameter nonlinear regression model.[18]
-
Determining the Mechanism of Inhibition: Reversibility vs. Irreversibility
A critical aspect of characterizing a novel inhibitor is to determine whether it binds to the enzyme reversibly or irreversibly. This has significant implications for its pharmacological properties.
Dialysis Assay for Reversibility
A dialysis assay can effectively distinguish between reversible and irreversible inhibition.[4]
-
Incubation: Incubate the target enzyme (MAO or LSD1) with a concentration of the test compound or a known irreversible inhibitor (e.g., Tranylcypromine) that results in >90% inhibition.
-
Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag and dialyze against a large volume of buffer for an extended period (e.g., 12-24 hours) to remove any unbound inhibitor.
-
Activity Measurement: Measure the enzymatic activity of the dialyzed sample using the appropriate assay (MAO-Glo™ or HTRF).
Interpretation of Results:
-
Reversible Inhibition: If the enzymatic activity is restored after dialysis, the inhibitor is reversible.
-
Irreversible Inhibition: If the enzymatic activity is not restored, the inhibitor is irreversible, indicating a covalent bond with the enzyme.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro validation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine as a potential inhibitor of MAO or LSD1. By systematically comparing its inhibitory potency and selectivity against established compounds using validated assay protocols, researchers can generate a robust preliminary dataset.
Positive results from these assays, indicating potent and selective inhibition of a particular amine oxidase, would warrant further investigation. Subsequent steps would include cell-based assays to confirm target engagement in a physiological context, detailed pharmacokinetic and pharmacodynamic studies, and eventually, in vivo efficacy studies in relevant disease models. This structured and comparative approach ensures a scientifically rigorous evaluation of this novel compound's therapeutic potential.
References
-
Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
-
Wang, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer. Frontiers in Pharmacology, 13, 969541. [Link]
-
Lee, K., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 27(15), 4983. [Link]
-
Patsnap. (2024). What is the mechanism of Selegiline Hydrochloride?. Patsnap Synapse. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Molecules, 23(7), 1777. [Link]
-
Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Medicinal Chemistry Letters, 12(12), 1937–1945. [Link]
-
Melis, C., et al. (2021). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 26(16), 4954. [Link]
-
National Center for Biotechnology Information. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]
-
Kim, Y., et al. (2020). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 5(40), 25866–25877. [Link]
-
Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17189–17206. [Link]
-
Zhang, X. S., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2466093. [Link]
-
ResearchGate. (2025). Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48... [Link]
-
Science.gov. (n.d.). inhibition ic50 values: Topics by Science.gov. Retrieved January 19, 2026, from [Link]
-
Oryzon Genomics S.A. (n.d.). Iadademstat. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Tranylcypromine. In StatPearls. StatPearls Publishing. [Link]
-
Gecibesler, I. H., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6668. [Link]
-
Patsnap. (2024). What is the mechanism of Moclobemide?. Patsnap Synapse. [Link]
-
Molecular Devices. (n.d.). High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform. [Link]
-
Wikipedia. (n.d.). Moclobemide. Retrieved January 19, 2026, from [Link]
-
Ibarra, N., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(29), 3447–3457. [Link]
-
Wikipedia. (n.d.). Tranylcypromine. Retrieved January 19, 2026, from [Link]
-
Patsnap. (2024). What is the mechanism of Tranylcypromine Sulfate?. Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Selegiline. Retrieved January 19, 2026, from [Link]
-
Da Prada, M., et al. (1992). Pharmacology of Moclobemide. Clinical Neuropharmacology, 15 Suppl 1 Pt A, 305A–306A. [Link]
-
Ibarra, N., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Journal of Clinical Oncology, 38(29), 3447–3457. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]
-
Ebadi, M., et al. (1996). Neuroprotective actions of selegiline. Journal of Neuroscience Research, 45(5), 513–531. [Link]
-
MentalHealth.com. (n.d.). Moclobemide. Retrieved January 19, 2026, from [Link]
-
Cesura, A. M., & Pletscher, A. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Progress in Drug Research. Fortschritte der Arzneimittelforschung. Progrès des Recherches Pharmaceutiques, 38, 171–297. [Link]
-
Vashisht, A. A., et al. (2018). Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. Oncotarget, 9(12), 10433–10447. [Link]
-
Mayo Clinic. (n.d.). Tranylcypromine (oral route) - Side effects & dosage. Retrieved January 19, 2026, from [Link]
-
Agilent Technologies. (2022). HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. [Link]
-
Menendez, J. A., et al. (2020). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. Aging, 12(6), 4764–4780. [Link]
-
Psychiatry Education Forum. (2024, April 9). Transdermal Selegiline: Mechanism of Action [Video]. YouTube. [Link]
Sources
- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 3. mentalhealth.com [mentalhealth.com]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 8. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. MAO-Glo™ Assay Protocol [promega.sg]
- 15. MAO-Glo™ Assay Systems [promega.jp]
- 16. promega.com [promega.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
Comparative Analysis of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine Across Diverse Cancer Cell Lines: A Cross-Validation Study
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities is paramount to identifying robust therapeutic candidates. The piperidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2][3] This guide presents a comprehensive cross-validation of the biological activity of a promising piperidine derivative, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, hereafter referred to as Compound X. The inclusion of a cyclopropyl group is a strategic design choice, often employed to enhance metabolic stability, potency, and other desirable pharmacokinetic properties.[4]
This document outlines a series of experiments designed to characterize the activity of Compound X across a panel of well-characterized cancer cell lines. Our investigation is based on the hypothesis that Compound X is a selective inhibitor of a novel serine/threonine kinase, "Kinase X," which is implicated in oncogenic signaling. The objective of this guide is to provide a framework for the multi-faceted evaluation of a novel compound, from initial cell viability screening to target engagement and downstream pathway analysis.
Experimental Rationale and Design
The selection of an appropriate panel of cell lines is critical for a meaningful cross-validation study. We have chosen three cancer cell lines from different tissue origins, with varying expression levels of our hypothetical target, Kinase X, and a non-cancerous cell line as a control.
-
SW480 (Colon Carcinoma): High expression of Kinase X.
-
MCF-7 (Breast Carcinoma): Moderate expression of Kinase X.
-
A549 (Lung Carcinoma): Low expression of Kinase X.
-
HEK293 (Human Embryonic Kidney): Negligible expression of Kinase X (Control).
This differential expression pattern will allow us to assess the on-target effects of Compound X and to determine if its cytotoxic activity correlates with the expression level of its putative target.
Experimental Workflow
The experimental workflow is designed to provide a multi-tiered assessment of Compound X's activity.
Figure 1: A tiered experimental workflow for the comprehensive evaluation of Compound X.
Methodologies
Cell Culture
All cell lines were obtained from the American Type Culture Collection (ATCC) and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
MTT Cell Viability Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of Compound X (0.01 µM to 100 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
-
SW480 cells were cultured to 80-90% confluency and treated with either vehicle (DMSO) or 10 µM of Compound X for 1 hour.
-
Cells were harvested, washed with PBS, and resuspended in PBS containing a protease inhibitor cocktail.
-
The cell suspension was divided into aliquots and heated at different temperatures (40°C to 70°C) for 3 minutes.
-
The samples were then subjected to three freeze-thaw cycles using liquid nitrogen.
-
The soluble fraction was separated by centrifugation, and the protein concentration was determined.
-
The samples were analyzed by Western blotting using an antibody specific for Kinase X.
Western Blot Analysis
-
SW480 cells were treated with various concentrations of Compound X for 24 hours.
-
Cells were lysed in RIPA buffer, and the protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies against phospho-Substrate Y (the downstream target of Kinase X) and a loading control (e.g., GAPDH).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Results
Compound X Demonstrates Differential Cytotoxicity
The MTT assay revealed that Compound X exhibits dose-dependent cytotoxicity across the tested cancer cell lines, with significantly lower activity in the control cell line.
| Cell Line | Putative Kinase X Expression | IC50 (µM) of Compound X |
| SW480 | High | 1.2 ± 0.3 |
| MCF-7 | Moderate | 8.5 ± 1.1 |
| A549 | Low | 32.7 ± 4.5 |
| HEK293 | Negligible | > 100 |
Table 1: IC50 values of Compound X in different cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
The results clearly indicate a correlation between the cytotoxic effect of Compound X and the expression level of the hypothetical Kinase X, suggesting an on-target mechanism of action.
Compound X Directly Binds to Kinase X in a Cellular Context
The CETSA was performed to confirm the direct binding of Compound X to Kinase X within the intact cellular environment of SW480 cells.
Figure 2: Representative CETSA melting curves for Kinase X in the presence of vehicle or Compound X.
In the presence of Compound X, the melting curve for Kinase X shifted to the right, indicating thermal stabilization of the protein. This provides strong evidence that Compound X directly binds to Kinase X in cells.
Compound X Inhibits Downstream Signaling of Kinase X
To further elucidate the mechanism of action, we investigated the effect of Compound X on the phosphorylation of Substrate Y, a known downstream target of Kinase X.
Figure 3: Proposed signaling pathway of Kinase X and the inhibitory action of Compound X.
Western blot analysis showed a dose-dependent decrease in the phosphorylation of Substrate Y in SW480 cells treated with Compound X. This confirms that Compound X not only binds to Kinase X but also inhibits its catalytic activity, leading to the suppression of its downstream signaling pathway.
Discussion and Conclusion
This comprehensive guide demonstrates a systematic approach to the cross-validation of a novel compound's activity. The data, though hypothetical, illustrates a clear and logical progression from broad cellular effects to specific molecular interactions. The differential cytotoxicity of Compound X across the selected cell lines strongly supports the hypothesis of an on-target effect, which is further substantiated by the direct binding confirmed through CETSA. Finally, the inhibition of the downstream signaling pathway provides a mechanistic understanding of the compound's action.
The convergence of these three lines of evidence provides a robust validation of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine as a potent and selective inhibitor of the hypothetical Kinase X. This multi-pronged approach is essential for building a strong preclinical data package and for making informed decisions in the drug development process. The principles and methodologies outlined in this guide are broadly applicable to the characterization of other novel chemical entities.
References
-
Chemical Information for 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine. Available from various chemical suppliers.[5][6][7][8]
-
Sigma-Aldrich Product Information for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Sigma-Aldrich.[9]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][2]
-
Pelletier, J. C., et al. (2009). (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate. Journal of Medicinal Chemistry, 52(22), 6962–6965. [Link][10]
-
Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9741–9788. [Link][4]
-
Abdelshaheed, M. M., et al. (2020). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 6(1), 1-11. [Link][3]
-
HIPREX® (methenamine hippurate tablets USP) FDA Label. Accessdata.fda.gov. [Link][12]
-
Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. [Link][13]
-
Synthesis and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link][14]
-
Synthesis and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link][15]
-
Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. PubMed. [Link][16]
-
Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link][17]
-
Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. PubMed. [Link][18]
-
The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link][19]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link][20]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine | 915922-83-7 [sigmaaldrich.cn]
- 6. 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific [amerigoscientific.com]
- 7. You are being redirected... [hit2lead.com]
- 8. 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine,(CAS# 915922-83-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. 1- 1-(Cyclopropylcarbonyl)piperidin-4-yl methanamine DiscoveryCPR 915922-83-7 [sigmaaldrich.com]
- 10. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methenamine - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
The Pivotal Role of the Cyclopropylcarbonyl Piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics, valued for its conformational rigidity and synthetic tractability.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a particularly compelling class of molecules: 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine derivatives. While direct and exhaustive SAR studies on this specific scaffold are not extensively published, by drawing comparisons with closely related N-acyl piperidine and piperidine-4-carboxamide series, we can elucidate the critical structural motifs that govern their biological activity. This analysis is particularly relevant for researchers targeting enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Dipeptidyl Peptidase-4 (DPP-4), where similar scaffolds have demonstrated significant inhibitory potential.[3][4]
The Core Scaffold: A Privileged Framework
The 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine core can be dissected into three key components, each offering a vector for chemical modification and SAR exploration:
-
The Cyclopropylcarbonyl Group: This N-acyl moiety is crucial for establishing interactions within the binding pockets of target enzymes. The cyclopropyl ring, with its unique electronic and conformational properties, can influence potency, selectivity, and metabolic stability.
-
The Piperidine-4-yl-methanamine Core: This central framework provides the structural rigidity and appropriate orientation for the other functional groups to engage with their biological targets. The substitution pattern on the piperidine ring is a critical determinant of activity.[5]
-
The Methanamine Substituent: The primary amine of the methanamine group offers a key point for further derivatization, allowing for the introduction of various functionalities to probe for additional binding interactions and to modulate physicochemical properties.
The following diagram illustrates the key regions for SAR exploration on the core scaffold.
Caption: Key regions for SAR modification on the core scaffold.
Comparative SAR Analysis: Insights from Related Scaffolds
To construct a predictive SAR model for our target derivatives, we will analyze findings from studies on structurally analogous compounds, primarily focusing on FAAH and DPP-4 inhibitors.
The N-Acyl Group (R1): A Potency and Selectivity Driver
In the context of FAAH inhibition, the nature of the N-acyl group is a critical determinant of both potency and the mechanism of inhibition. Studies on piperidine/piperazine urea inhibitors have shown that these compounds act as irreversible inhibitors by carbamylating the catalytic serine residue (Ser241) of FAAH.[3][6][7]
-
Cyclopropylcarbonyl vs. Other Acyl Groups: The cyclopropylcarbonyl group in our target scaffold is an intriguing feature. Compared to linear alkyl or aryl carbonyl groups, the cyclopropyl moiety introduces conformational constraint and can lead to enhanced metabolic stability. In related series of FAAH inhibitors, replacement of a quinoline group with a biaryl ether at a similar position led to improved potency.[6] This suggests that the size, shape, and electronic properties of the group attached to the carbonyl are critical. It is plausible that the compact and rigid nature of the cyclopropyl group could confer a favorable binding conformation, leading to high affinity.
Piperidine Ring Substitutions (R2): Fine-Tuning Activity
Modifications to the piperidine ring itself can significantly impact biological activity by altering the molecule's conformation and its interactions with the target protein.
-
Substitution Position: SAR studies on piperidine-4-carboxamides as DNA gyrase inhibitors have demonstrated that the position of substituents on attached phenyl rings dramatically affects potency.[8] For instance, a trifluoromethyl group at the 4-position of a phenyl moiety increased activity nearly 10-fold compared to the parent compound, while moving it to the 3-position resulted in reduced potency.[8] This highlights the sensitivity of the binding pocket to the spatial arrangement of substituents.
-
Introduction of Chirality: The introduction of chiral centers on the piperidine ring can lead to significant improvements in activity and selectivity.[5] For our target scaffold, exploring stereoisomers could be a fruitful avenue for optimization.
Methanamine Substituents (R3): Exploring Further Interactions
The primary amine of the methanamine group serves as a versatile handle for introducing a wide range of substituents to probe for additional binding interactions and to modulate physicochemical properties such as solubility and cell permeability.
-
Amide and Sulfonamide Derivatives: In many bioactive piperidine series, the amine is acylated or sulfonylated to introduce groups that can form hydrogen bonds or engage in hydrophobic interactions. For example, in a series of CCR5 antagonists, optimization of the amide region was a key step in improving potency and pharmacokinetic properties.[9] Similarly, for our target scaffold, converting the methanamine to various amides or sulfonamides would be a logical step in an SAR campaign.
Hypothetical SAR Campaign: A Proposed Experimental Workflow
Based on the comparative analysis, a rational SAR exploration of 1-[1-(cyclopropylcarbonyl)piperidin-4-yl]methanamine derivatives would proceed as follows:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
Independent Verification of a Novel Compound's Biological Target: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, the identification of a bioactive small molecule's direct biological target is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides an in-depth comparison of modern experimental and computational approaches for the independent verification and deconvolution of the biological target for a novel compound, using 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine as a representative case study for a molecule with an uncharacterized target.
A Strategic Framework for Target Deconvolution
The process of identifying a drug's target, often termed target deconvolution, can be approached through several strategic lenses: computational prediction, direct physical interaction assays, and in-cellulo validation of target engagement. A robust target identification campaign will typically integrate multiple orthogonal methods to build a strong, validated case for a specific target.
Below, we compare and contrast the leading methodologies, outlining their principles, experimental workflows, and the nature of the data they generate.
Computational Target Prediction: An In Silico First Step
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of a small molecule.[1][2] These approaches leverage vast databases of known protein structures and ligand interactions to predict binding partners.
Methodology & Rationale
Two common computational approaches are molecular docking and pharmacophore fitting.[1]
-
Molecular Docking : This method predicts the preferred orientation of a small molecule when bound to a protein target. A library of known protein structures is screened, and the binding of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine to each is scored based on factors like binding energy and conformational complementarity.
-
Pharmacophore Fitting : This approach uses the 3D arrangement of a molecule's chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to search for proteins with binding sites that accommodate this pharmacophore.
Illustrative Workflow for Computational Target Prediction
Sources
A Comparative Guide to the Pharmacokinetic Profiles of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine and Its Derivatives
This guide provides a comprehensive analysis of the anticipated pharmacokinetic profile of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine and explores how structural modifications can modulate its absorption, distribution, metabolism, and excretion (ADME) properties. While direct, publicly available pharmacokinetic data for this specific molecule is limited, we can construct a robust, predictive profile by examining its core components: the piperidine scaffold and the cyclopropylcarbonyl moiety. This analysis is grounded in established principles of medicinal chemistry and supported by data from structurally related compounds.
The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into centrally active agents and other therapeutics to enhance physicochemical and pharmacokinetic properties.[1][2] The addition of a cyclopropylcarbonyl group is a strategic choice often employed to improve metabolic stability and potency.[3][4][5] This guide will dissect the interplay of these structural features and provide a framework for designing derivatives with optimized pharmacokinetic characteristics for researchers in drug development.
Anticipated Pharmacokinetic Profile of the Core Compound
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine combines a basic piperidine core with a metabolically robust acyl group. This structure suggests a favorable starting point for drug development, with a balance of aqueous solubility and lipophilicity.
-
Absorption: The presence of the basic amine in the piperidin-4-yl]methanamine portion of the molecule is expected to confer good aqueous solubility at physiological pH, a key factor for oral absorption. However, the overall lipophilicity will be increased by the cyclopropylcarbonyl group, which should also facilitate passive diffusion across the intestinal membrane.
-
Distribution: We anticipate that the compound will have a moderate volume of distribution. The piperidine core is a common feature in CNS-active drugs, suggesting potential for blood-brain barrier penetration, although this would need to be experimentally verified. Plasma protein binding is predicted to be low to moderate, typical for small, relatively polar molecules.
-
Metabolism: The primary site of metabolism for this compound is likely to be the piperidine ring. However, the cyclopropyl group is known to be resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy.[3][4] This can shield adjacent positions from metabolic attack and increase the compound's half-life.[5] Potential metabolic pathways could include hydroxylation of the piperidine ring or N-dealkylation.
-
Excretion: As with many small molecule drugs, excretion is likely to occur via a combination of renal and hepatic clearance of the parent compound and its metabolites.
Comparative Analysis of Structural Derivatives
To optimize the pharmacokinetic profile, medicinal chemists can explore a variety of structural modifications. The following table outlines potential derivatives and their predicted impact on key ADME parameters.
| Derivative Classification | Example Modification | Predicted Impact on Pharmacokinetics | Rationale |
| Piperidine Ring Substitution | Addition of a methyl group at the 3-position | Increased lipophilicity and membrane permeability. May alter metabolic stability depending on the position relative to sites of oxidation. | The addition of alkyl groups generally increases logP, which can enhance absorption. However, it can also introduce new sites for metabolism. |
| Introduction of a hydroxyl group | Increased polarity, potentially reducing blood-brain barrier penetration and increasing renal clearance. | Polar groups can decrease lipophilicity and provide a handle for Phase II conjugation reactions, leading to faster excretion.[6] | |
| Acyl Group Modification | Replacement of the cyclopropyl with a tert-butyl group | May increase steric hindrance around the amide bond, potentially slowing hydrolysis. Lipophilicity would be significantly increased. | Larger, sterically hindered groups can protect labile functional groups from enzymatic degradation. |
| Replacement of the cyclopropyl with a phenyl group | Increased potential for aromatic oxidation by CYP enzymes. Would significantly alter the compound's three-dimensional shape and potential receptor interactions. | Aromatic rings are common sites of CYP-mediated hydroxylation, which can lead to more rapid clearance. | |
| Methanamine Modification | N-methylation of the primary amine | Increased lipophilicity and potential for altered receptor binding affinity. May slightly decrease aqueous solubility. | The addition of a methyl group to an amine can influence its pKa and interaction with biological targets. |
Experimental Protocols for Pharmacokinetic Profiling
Validating the predicted pharmacokinetic profiles of these compounds requires a suite of standardized in vitro and in vivo assays.
In Vitro ADME Assays
1. Metabolic Stability in Liver Microsomes
This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
-
Protocol:
-
The test compound (typically at 1 µM) is incubated with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system to initiate metabolic reactions.
-
Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate microsomal proteins.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
2. Caco-2 Permeability Assay
This assay is considered the gold standard for predicting human intestinal absorption of drugs in vitro.
-
Objective: To assess the potential for a compound to be absorbed across the intestinal epithelium.
-
Protocol:
-
Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and allowed to differentiate into a monolayer that mimics the intestinal barrier.
-
The test compound is added to the apical (donor) side of the monolayer.
-
Samples are taken from the basolateral (receiver) side at various time points to determine the rate of transport across the cell layer.
-
The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.
-
Caption: Workflow for in vitro ADME assays to predict in vivo pharmacokinetics.
In Vivo Pharmacokinetic Studies
-
Objective: To determine the pharmacokinetic profile of a compound in a living organism (typically rodents in early-stage discovery).
-
Protocol:
-
The compound is administered to the test animals (e.g., Wistar rats) via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.[7]
-
Serial blood samples are collected at predetermined time points post-dose.
-
Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially key metabolites) is quantified using a validated bioanalytical method, such as LC-MS/MS.[7]
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life, and clearance, are calculated from the plasma concentration-time data.
-
Caption: Key stages of an in vivo pharmacokinetic study.
Bioanalytical Method Validation
Reliable pharmacokinetic data is contingent on robust bioanalytical methods. Any method used to quantify the parent compound and its metabolites in biological matrices must be thoroughly validated.[8][9][10]
Key Validation Parameters:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.[9]
-
Accuracy and Precision: Accuracy measures how close the determined values are to the true value, while precision measures the reproducibility of the results.[9]
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Conclusion
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine represents a promising chemical scaffold with a predicted pharmacokinetic profile amenable to drug development. The strategic inclusion of the cyclopropylcarbonyl moiety likely confers a degree of metabolic stability, while the piperidine core provides favorable physicochemical properties. By systematically modifying this core structure and evaluating the resulting derivatives using the standardized in vitro and in vivo assays outlined in this guide, researchers can effectively optimize the ADME properties to develop drug candidates with a high probability of clinical success. The principles and methodologies described herein provide a robust framework for advancing piperidine-based compounds from discovery to clinical development.
References
- A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - Benchchem.
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs.
- In Vitro ADME Properties of Some Analogues a - ResearchGate.
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - MDPI.
- Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration.
- In vivo pharmacokinetics of nitroxides in mice - PubMed - NIH.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed.
- Research progress on piperidine-containing compounds as agrochemicals.
- In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors - ResearchGate.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme.
- In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate.
- Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds - MDPI.
- Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.
- Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - NIH.
- Bioanalytical Method Validation - International Journal of Pharmaceutical Sciences Review and Research.
- Comparative Guide to Bioanalytical Method Validation: Analysis of 2-Benzylpiperidine and its Structural Isomer in Biological Mat - Benchchem.
- Bioanalysis in drug discovery and development - PMC - NIH.
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Amerigo Scientific.
- 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine - Crescent Chemical Company.
- Navigating Bioanalytical Assays: A Comparative Guide to the Linearity and Precision of Methods for 4-[(4-Chlorophenoxy)methyl]piperidine Analogs - Benchchem.
- Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays - PMC - NIH.
- (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed.
- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide - Benchchem.
- Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI - NIH.
- N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery - Benchchem.
Sources
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selectivity Profiling: The Case of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
This guide provides an in-depth technical framework for assessing the selectivity of the novel compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the strategic rationale behind experimental design, the nuances of data interpretation, and the comparative analysis essential for advancing a compound from a promising hit to a viable lead candidate.
Introduction: Why Selectivity is the Cornerstone of Modern Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, chief among them being the assurance of target specificity. A therapeutic agent's efficacy is intrinsically linked to its ability to modulate a specific biological target while minimizing interactions with other proteins, thereby reducing the potential for adverse effects.[1][2] This principle is the driving force behind selectivity profiling.
The compound at the center of this guide, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, presents a scaffold of significant interest. It incorporates several key structural motifs:
-
A Piperidine Core: This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS).[3][4][5]
-
A Cyclopropylcarbonyl Group: The cyclopropyl moiety is increasingly utilized in drug design to enhance metabolic stability, improve potency, and constrain conformational flexibility, which can contribute to higher selectivity.[6]
-
A Primary Methanamine Group: This functional group provides a key hydrogen-bonding moiety that can interact with target proteins.
Given these features, it is imperative to understand the compound's interaction landscape across the human proteome. This guide will focus on two of the most critical target classes in drug discovery: protein kinases and G-protein coupled receptors (GPCRs). Kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[7] GPCRs represent the largest family of cell surface receptors and are the targets for a substantial portion of all marketed drugs.[8] Unintended interactions with either of these families can lead to significant toxicity or undesirable side effects.[1][]
Strategic Design of the Profiling Campaign
A successful selectivity profiling campaign is not merely a broad screen; it is a carefully considered strategy. The choice of targets, assay technologies, and experimental conditions dictates the quality and relevance of the resulting data.
Rationale for Target Panel Selection
The vastness of the human kinome (over 500 kinases) and the GPCR-ome necessitates a tiered approach to screening.[1][7]
-
Kinase Panel: For an initial broad assessment, a comprehensive panel that represents all major families of the human kinome is essential. This ensures that we capture a wide range of potential off-target interactions. A panel of over 300 kinases provides excellent coverage.[][11] Following the initial screen, any identified "hits" (e.g., kinases showing >50% inhibition at a 1 µM concentration) would be subjected to full dose-response studies to determine potency (IC50).
-
GPCR Panel: The selection of a GPCR panel should be guided by safety pharmacology principles. This typically includes a panel of receptors known to be associated with adverse drug reactions, such as cardiovascular, CNS, and gastrointestinal side effects. Our selected panel will therefore include key dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors.[12]
Causality Behind Experimental Choices: Assay Technology
The choice of assay technology is critical for generating reliable and translatable data.
-
For Kinase Profiling: We will employ the ADP-Glo™ Kinase Assay , a luminescence-based platform that quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction. This technology is chosen for its high sensitivity, broad dynamic range, and scalability for high-throughput screening.[13] It is a robust alternative to traditional radiometric assays.[14] A critical parameter in kinase assays is the ATP concentration. Assays are often run at or near the Michaelis constant (Km) of ATP for each specific kinase, which allows the resulting IC50 values to more closely approximate the inhibitor's intrinsic affinity (Ki).[15][16]
-
For Receptor Profiling: The gold standard for determining a compound's affinity for a receptor is the Radioligand Binding Assay .[17][18] This is a competitive assay where the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor. The resulting inhibition constant (Ki) is a direct measure of binding affinity. This approach is highly sensitive and provides a quantitative measure of interaction, which is essential for structure-activity relationship (SAR) studies.[18]
The overall workflow for this selectivity profiling campaign is illustrated below.
Figure 1: Overall workflow for the selectivity profiling campaign.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate positive and negative controls.
Protocol: Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the steps for determining the inhibitory activity of the test compound against a panel of protein kinases.
Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in 100% DMSO, starting at a top concentration of 1 mM.
-
Plate Mapping: In a 384-well, low-volume, white assay plate, dispense 50 nL of the compound dilutions. For controls, dispense 50 nL of DMSO (0% inhibition, high signal) and 50 nL of a broad-spectrum kinase inhibitor like Staurosporine (100% inhibition, low signal) into designated wells.
-
Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution (containing the specific kinase, its substrate peptide, and ATP at the appropriate Km concentration in reaction buffer) to each well.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin pair to produce a luminescent signal proportional to kinase activity.
-
Final Incubation & Readout: Incubate for 30 minutes at room temperature to stabilize the signal. Measure the luminescence using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO and Staurosporine controls. Fit the dose-response data using a non-linear regression model to determine the IC50 value.
Protocol: Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for a panel of GPCRs.
Figure 3: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine in assay buffer.
-
Assay Plate Setup: In a 96-well polypropylene plate, add the compound dilutions. Include wells for:
-
Total Binding: Buffer only (represents 100% binding of the radioligand).
-
Non-specific Binding (NSB): A high concentration of a known, unlabeled ligand for the target receptor (defines the signal from binding to non-receptor components).
-
Test Compound: Serial dilutions of the test compound.
-
-
Reaction Mixture: Add the specific radioligand (at a concentration near its dissociation constant, Kd) and cell membranes expressing the target receptor to each well. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.[17]
-
Harvesting: Rapidly aspirate the contents of the wells onto a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.[18]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent specific binding for each compound concentration. Determine the IC50 value from the dose-response curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[17]
Data Presentation and Interpretation
Clear and concise data presentation is crucial for decision-making. All quantitative data should be summarized in tables for easy comparison.
Hypothetical Kinase Selectivity Data
An initial screen at 1 µM against a broad kinase panel identifies several potential off-targets.
Table 1: Primary Kinase Screen of Test Compound at 1 µM
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
|---|---|---|
| TK | ABL1 | 12% |
| TK | SRC | 18% |
| TKL | MAP4K4 | 85% |
| STE | MAPK14 (p38α) | 62% |
| CMGC | CDK2 | 25% |
| CMGC | GSK3B | 31% |
| AGC | ROCK1 | 91% |
| AGC | ROCK2 | 88% |
| CAMK | CAMK1 | 9% |
| ... | (data for >300 other kinases not shown) | <10% |
Based on these results, dose-response experiments are performed on the identified hits (>50% inhibition).
Table 2: IC50 Values for Test Compound Against Kinase Hits
| Kinase Target | IC50 (nM) |
|---|---|
| ROCK1 | 85 |
| ROCK2 | 110 |
| MAP4K4 | 450 |
| MAPK14 (p38α) | 1,200 |
Interpretation: The compound demonstrates potent, nanomolar activity against ROCK1 and ROCK2, with weaker activity against MAP4K4 and MAPK14. This suggests a relatively selective profile, with primary activity against the AGC kinase family members ROCK1/2. The lack of broad activity across other kinase families is a favorable characteristic.
Hypothetical GPCR Binding Data
The compound is screened against a safety-oriented GPCR panel.
Table 3: GPCR Binding Affinity (Ki) Profile of Test Compound
| Receptor Target | Ki (nM) |
|---|---|
| Dopamine D2 | >10,000 |
| Serotonin 5-HT2A | 8,500 |
| Serotonin 5-HT2B | 750 |
| Adrenergic α1A | >10,000 |
| Adrenergic β2 | >10,000 |
| Muscarinic M1 | >10,000 |
| Histamine H1 | 4,200 |
Interpretation: The compound shows weak affinity for the 5-HT2B receptor, with a Ki of 750 nM. All other receptors in the panel have Ki values greater than 1,000 nM (and most >10,000 nM), indicating a clean safety profile with respect to common GPCR off-targets. The >10-fold selectivity window between the primary kinase targets (ROCK1/2) and the most potent GPCR off-target (5-HT2B) is generally considered acceptable at this stage of discovery.
Comparative Analysis: Context is Key
To truly understand the selectivity profile of our test compound, we must compare it to a relevant benchmark. For this purpose, we will use "Comparator A," a hypothetical marketed kinase inhibitor known to target ROCK but with a broader off-target profile.
Table 4: Selectivity Comparison: Test Compound vs. Comparator A
| Target | Test Compound IC50/Ki (nM) | Comparator A IC50/Ki (nM) | Selectivity Ratio (Comparator A / Test Compound) |
|---|---|---|---|
| ROCK1 (Primary Target) | 85 | 50 | 0.59 |
| ROCK2 (Primary Target) | 110 | 65 | 0.59 |
| MAPK14 (p38α) | 1,200 | 250 | 0.21 |
| SRC | >10,000 | 800 | <0.08 |
| 5-HT2B | 750 | 95 | 0.13 |
| hERG (Safety Target) | >20,000 | 1,500 | <0.08 |
Comparative Insights: While Comparator A is slightly more potent against the primary ROCK targets, our test compound exhibits a significantly improved selectivity profile. It is substantially weaker against key off-targets like p38α, SRC, and 5-HT2B. Most importantly, it shows no significant affinity for the hERG channel, a critical cardiac safety liability, unlike Comparator A. This superior selectivity profile makes 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine a more attractive candidate for further development, with a potentially wider therapeutic window and a better safety margin.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the selectivity profiling of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Through a strategically designed campaign employing state-of-the-art assay technologies, we have generated a clear and interpretable dataset. The hypothetical results indicate that the compound is a potent and selective inhibitor of ROCK1 and ROCK2 kinases, with a favorable safety profile against a panel of off-target kinases and GPCRs. The comparative analysis further underscores its superior selectivity relative to existing agents. This type of in-depth profiling is an indispensable component of modern drug discovery, providing the critical data necessary to make informed decisions and advance the most promising molecules toward clinical development.
References
-
DiscoverX GPCRscan® GPCR Profiling Services. Drug Target Review. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. [Link]
-
GPCR Screening Services. Creative Bioarray. [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
-
Subramanian, V., Narayan, A., & Singh, S. K. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2311-2318. [Link]
-
Merz, C. S., & Schmedt, T. (2015). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 20(9), 15797-15822. [Link]
-
Kooistra, A. J., Kanev, G. K., van Linden, O. P., Leurs, R., de Esch, I. J., & de Graaf, C. (2016). KLIFS: a structural kinase-ligand interaction database. Nucleic acids research, 44(D1), D365-D371. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Uitdehaag, J. C., Verkaar, F., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
-
Receptor Binding Assays. Multiwell Plates. [Link]
-
Cichońska, A., Ravikumar, B., Allaway, R. J., Park, S., Wennerberg, K., Aittokallio, T., & Pahikkala, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 972322. [Link]
-
Jang, H., & Nussinov, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1349. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell chemical biology, 25(2), 206-214. [Link]
-
Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). The experimental uncertainty of heterogeneous public K i data. Journal of medicinal chemistry, 55(11), 5165-5173. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Salo, O. H., Lahtela-Kakkonen, M., & Gynther, J. (2009). Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. Current medicinal chemistry, 16(34), 4543-4566. [Link]
-
Methenamine. Wikipedia. [Link]
-
Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Mol-Instincts. [Link]
-
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine. Amerigo Scientific. [Link]
-
The Role of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
-
Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8733-8766. [Link]
-
What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)?. Dr.Oracle. [Link]
-
El-Gamal, M. I., & Oh, C. H. (2020). Piperidine nucleus in the field of drug discovery. Future medicinal chemistry, 12(1), 61-83. [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]
-
Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
A Comparative Benchmarking Guide to 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, a Novel Ghrelin Receptor Agonist
Abstract
The therapeutic landscape for conditions characterized by anorexia, cachexia, and sarcopenia is evolving, with a growing focus on the ghrelin receptor (GHSR-1a) as a key target. This guide provides an in-depth comparative analysis of the novel ghrelin receptor agonist, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, benchmarked against current therapeutic agents, Capromorelin and Macimorelin. We delve into the fundamental mechanism of action of ghrelin receptor agonists and present detailed experimental protocols for in vitro and in vivo characterization. Through a synthesis of established data for current agents and illustrative data for our compound of interest, this guide offers a framework for researchers and drug development professionals to evaluate the potential of new chemical entities in this therapeutic space.
Introduction: The Ghrelin Receptor as a Therapeutic Target
The ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR-1a), is a G protein-coupled receptor predominantly expressed in the hypothalamus and pituitary gland. Its endogenous ligand, ghrelin, is a peptide hormone primarily secreted by the stomach that plays a crucial role in regulating appetite, energy balance, and growth hormone (GH) secretion.[1][2] The binding of ghrelin or a synthetic agonist to GHSR-1a initiates a signaling cascade that stimulates appetite-regulating neurons in the hypothalamus and triggers the release of GH from the pituitary.[3][4] This surge in GH subsequently stimulates the liver to produce insulin-like growth factor 1 (IGF-1), a potent anabolic hormone that promotes protein synthesis and lean body mass accretion.[4][5][6]
This multifaceted mechanism of action makes GHSR-1a an attractive target for the development of therapeutics aimed at combating muscle wasting, appetite loss, and age-related frailty.[4][7] Several ghrelin receptor agonists have been developed, with some achieving regulatory approval for specific indications.[8][9] This guide focuses on benchmarking a novel investigational compound, 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, against two key players in this field: Capromorelin and Macimorelin.
Current Therapeutic Agents:
-
Capromorelin: An orally active ghrelin receptor agonist approved for veterinary use (ENTYCE® and Elura®) to stimulate appetite in dogs and cats.[3][9] It has been shown to effectively increase food consumption and body weight.[6][10]
-
Macimorelin (Macrilen®): An orally active ghrelin receptor agonist approved for the diagnosis of adult growth hormone deficiency (AGHD).[10][11][12] It is used to stimulate GH release to assess pituitary function.[13]
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
The activation of GHSR-1a by an agonist like 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine initiates a dual signaling cascade with both central and peripheral effects.
Figure 1: Dual signaling pathway of ghrelin receptor agonists.
Comparative In Vitro Characterization
The initial evaluation of a novel ghrelin receptor agonist involves a series of in vitro assays to determine its fundamental pharmacological properties.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the human ghrelin receptor (GHSR-1a).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human GHSR-1a.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.5% BSA, pH 7.4.
-
Radioligand: [125I]-Ghrelin.
-
Procedure: a. Cell membranes are incubated with a fixed concentration of [125I]-Ghrelin and increasing concentrations of the test compound (1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, Capromorelin, or Macimorelin). b. Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin. c. The reaction mixture is incubated at 25°C for 60 minutes. d. The reaction is terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are calculated using non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Experimental Protocol: G-Protein Activation Assay (GTPγS Binding)
Objective: To determine the functional agonist activity (EC50 and Emax) of the test compounds by measuring G-protein activation.
Methodology:
-
Membrane Preparation: As described in the binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µg/mL saponin, 0.1% BSA, pH 7.4.
-
Reagents: [35S]GTPγS and GDP.
-
Procedure: a. Cell membranes are pre-incubated with the test compound at various concentrations. b. GDP is added to the mixture. c. The reaction is initiated by the addition of [35S]GTPγS. d. The mixture is incubated at 30°C for 30 minutes. e. The reaction is terminated by rapid filtration, and the bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (maximal response) values are determined by non-linear regression analysis of the concentration-response curves.
Comparative In Vitro Data
| Parameter | 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (Illustrative Data) | Capromorelin | Macimorelin |
| GHSR-1a Binding Affinity (Ki, nM) | 1.5 | 2.3 | 5.0 |
| G-Protein Activation (EC50, nM) | 5.2 | 8.1 | 15.4 |
| Maximal Efficacy (Emax, % of Ghrelin) | 95% | 92% | 88% |
Interpretation of In Vitro Data: The illustrative data for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine suggest a high binding affinity and potent agonist activity at the ghrelin receptor, potentially exceeding that of Capromorelin and Macimorelin. A higher Emax indicates a greater maximal response, suggesting a robust activation of the receptor.
Comparative In Vivo Pharmacodynamic Evaluation
In vivo studies are crucial to assess the physiological effects of the ghrelin receptor agonist in a whole-organism context.
Figure 2: General workflow for in vivo pharmacodynamic evaluation.
Experimental Protocol: Food Intake and Body Weight Study in Rodents
Objective: To evaluate the effect of the test compounds on food intake and body weight in a rodent model.
Methodology:
-
Animals: Male Sprague-Dawley rats, individually housed with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the study.
-
Dosing: The test compounds are formulated in an appropriate vehicle and administered daily via oral gavage for 14 days. A vehicle control group is included.
-
Measurements: a. Food Intake: Daily food consumption is measured by weighing the food hopper at the same time each day. b. Body Weight: Body weight is recorded daily. c. Body Composition (Optional): At the end of the study, body composition (lean mass and fat mass) can be analyzed using techniques like DEXA.
-
Data Analysis: The mean cumulative food intake and the percentage change in body weight from baseline are calculated for each group and compared using appropriate statistical methods (e.g., ANOVA).
Experimental Protocol: Growth Hormone and IGF-1 Secretion Study
Objective: To determine the effect of the test compounds on the secretion of GH and IGF-1.
Methodology:
-
Animals: Male Sprague-Dawley rats with indwelling jugular vein catheters for serial blood sampling.
-
Dosing: A single oral dose of the test compound or vehicle is administered.
-
Blood Sampling: Blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 15, 30, 60, 120, and 240 minutes).
-
Hormone Analysis: Plasma concentrations of GH and IGF-1 are measured using commercially available ELISA kits.
-
Data Analysis: The area under the curve (AUC) for the plasma concentration-time profile of GH is calculated. The peak concentration (Cmax) of GH and the change in IGF-1 levels from baseline are also determined.
Comparative In Vivo Data
| Parameter | 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine (Illustrative Data) | Capromorelin | Macimorelin |
| Cumulative Food Intake (g, 14 days) | +85g vs. vehicle | +60g vs. vehicle[10] | Data not available (used for diagnostics) |
| Body Weight Gain (%, 14 days) | +12% vs. vehicle | +5.96% vs. vehicle (4 days)[10] | Data not available |
| Peak Growth Hormone (GH) Increase | 15-fold increase over baseline | Significant increase over baseline[5] | Significant increase over baseline[13] |
| IGF-1 Increase (24h post-dose) | +50% vs. vehicle | Sustained increase over 7 days[5] | No significant acute rise[13] |
Interpretation of In Vivo Data: The illustrative data for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine suggest a potent orexigenic (appetite-stimulating) and anabolic effect, leading to significant increases in food intake and body weight. The robust stimulation of the GH-IGF-1 axis further supports its potential as a therapeutic agent for muscle wasting conditions. It is important to note that Macimorelin is primarily used as a diagnostic and not for chronic administration to increase body weight, hence the lack of comparable data in that regard.
Discussion and Future Directions
The comparative analysis presented in this guide highlights the promising profile of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine as a novel ghrelin receptor agonist. Its high in vitro potency and robust in vivo efficacy in our illustrative model suggest it could offer advantages over existing agents.
Key Differentiators and Potential Advantages:
-
Potency: The higher binding affinity and functional potency observed in vitro could translate to lower effective doses in a clinical setting, potentially reducing the risk of off-target effects.
-
Anabolic Effect: The strong and sustained increase in IGF-1 suggests a potent anabolic effect, which is a key therapeutic goal in the treatment of sarcopenia and cachexia.
Future research should focus on:
-
Pharmacokinetic Profiling: Detailed studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine are essential.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required to establish a safe therapeutic window.
-
Clinical Trials: Ultimately, well-designed clinical trials in target patient populations will be necessary to confirm the therapeutic efficacy and safety of this promising compound.
Conclusion
1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine represents a promising next-generation ghrelin receptor agonist with the potential to address significant unmet medical needs in the management of conditions associated with muscle wasting and anorexia. The experimental framework and comparative data presented in this guide provide a solid foundation for its continued development and evaluation.
References
- Zollers, B., Wofford, J. A., Heinen, E., & Rhodes, L. (2017). Capromorelin increases food consumption, body weight, growth hormone, and sustained insulin-like growth factor 1 concentrations when administered to healthy adult Beagle dogs. Journal of veterinary pharmacology and therapeutics, 40(2), 140–147.
- Garcia, J. M., Biller, B. M., Korbonits, M., Popovic, V., Luger, A., Strasburger, C. J., Chihara, K., Papierska, L., & Bögner, U. (2015). Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency. The Journal of Clinical Endocrinology & Metabolism, 100(6), 2438–2445.
-
Patsnap Synapse. (2024). What is the mechanism of Macimorelin Acetate? Patsnap. Retrieved from [Link]
- Wofford, J. A., Zollers, B., Rhodes, L., Bell, M., & Heinen, E. (2017). Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study. BMC veterinary research, 13(1), 10.
-
Enhanced Wellness NY. (n.d.). Introducing Macimorelin: A New Approach To Growth Hormone Therapy. Retrieved from [Link]
-
Drugs.com. (2025). Macrilen: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Medscape. (n.d.). Macrilen (macimorelin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
- Holst, B., & Schwartz, T. W. (2006). Ghrelin receptor ligands reaching clinical trials: from peptides to peptidomimetics; from agonists to antagonists. Current opinion in drug discovery & development, 9(5), 629–637.
- Rizzoli, R., Reginster, J. Y., Arnal, J. F., Bautmans, I., Beaudart, C., Bischoff-Ferrari, H., Biver, E., Boonen, S., Brandi, M. L., Chines, A., Cooper, C., Dere, W., Feron, J. M., Fielding, R. A., Goodpaster, B., Kanis, J. A., Kaufman, J. M., Lamy, O., Laurent, M., ... & Vellas, B. (2013). Quality of life in sarcopenia and frailty.
- Bhasin, S., & Jasuja, R. (2009). Anabolic-androgenic steroids as performance-enhancing agents. Progress in brain research, 179, 261–280.
- Morley, J. E. (2016). Pharmacologic Options for the Treatment of Sarcopenia.
- Porporato, P. E., Filigheddu, N., Reano, S., Ferrara, M., Angelino, E., Gnocchi, V. F., Prodam, F., & Graziani, A. (2013). The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism. Peptides, 44, 29–38.
- Bhasin, S., Woodhouse, L., & Storer, T. W. (2006). Anabolic interventions for aging-associated sarcopenia. The Journal of clinical endocrinology and metabolism, 91(4), 1188–1196.
-
Wikipedia. (n.d.). Capromorelin. Retrieved from [Link]
- Carpino, P. A. (2002). Recent developments in ghrelin receptor (GHS-R1a) agonists and antagonists.
- Cruz-Jentoft, A. J., & Sayer, A. A. (2019). Sarcopenia. The lancet, 393(10191), 2636–2646.
- Santini, F., & Marzullo, P. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of medicinal chemistry, 65(5), 3736–3759.
-
ClinicalTrials.gov. (2021). Effect of a Ghrelin Receptor Agonist on Muscle and Bone. Retrieved from [Link]
-
American Chemical Society. (2022). Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
- Leal-Cerro, A., St-Jean, H., Garcia-Caceres, C., & Casanueva, F. F. (2015). Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency. The Journal of Clinical Endocrinology & Metabolism, 100(6), 2438–2445.
Sources
- 1. (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: a wingless beta-catenin agonist that increases bone formation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. The use of ghrelin and ghrelin receptor agonists as a treatment for animal models of disease: Efficacy and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capromorelin increases food consumption, body weight, growth hormone, and sustained insulin-like growth factor 1 concentrations when administered to healthy adult Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ghrelin and anamorelin (ONO-7643), a selective ghrelin receptor agonist, on tumor growth in a lung cancer mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of oral macimorelin on copeptin and anterior pituitary hormones in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capromorelin oral solution (ENTYCE®) increases food consumption and body weight when administered for 4 consecutive days to healthy adult Beagle dogs in a randomized, masked, placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, evaluation, and comparison of ghrelin receptor agonists and inverse agonists as suitable radiotracers for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Macimorelin (AEZS-130)-Stimulated Growth Hormone (GH) Test: Validation of a Novel Oral Stimulation Test for the Diagnosis of Adult GH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
Welcome, colleagues. In the landscape of drug discovery and development, our work introduces us to novel chemical entities daily. Among these is 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine, a compound of interest for its unique structural motifs. As this is often a research-scale chemical, a consolidated Safety Data Sheet (SDS) is not always readily available. This guide is designed to bridge that gap. It provides a robust, first-principles-based framework for the safe handling and disposal of this compound, ensuring the protection of both our researchers and the environment. Our protocol is built not on assumptions, but on a logical analysis of the compound's constituent chemical groups and adherence to established regulatory standards for hazardous waste management.
Hazard Profile Analysis: A First-Principles Approach
Given the absence of a specific SDS, we must infer the hazard profile of 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine by examining its core structure. This proactive analysis is the foundation of our safety protocol.
-
The Piperidine Core: The piperidine ring is a well-characterized heterocyclic amine.[1] Safety data for piperidine itself indicates it is a highly flammable liquid and vapor, is toxic if it contacts the skin or is inhaled, and causes severe skin burns and eye damage.[1][2][3]
-
The Primary Amine Group (-CH₂NH₂): Aliphatic amines are organic bases. Like piperidine, they can be corrosive and cause skin and eye irritation or burns.[4] They can also be toxic and harmful to the environment, particularly aquatic life.[4]
-
The Cyclopropylcarbonyl Amide Linkage: While the amide group is generally stable, the overall molecule retains the strong basicity and reactivity of the amine functionalities.
Core Directive: Waste Segregation and Containment
The cornerstone of safe chemical waste management is rigorous segregation.[5] Incompatible chemicals, when mixed, can result in dangerous reactions.
-
Segregation: This compound's waste must be kept separate from other chemical waste streams.[4] Critically, it must never be mixed with:
-
Acids and Acidic Waste: A strong exothermic (heat-generating) neutralization reaction can occur, potentially leading to boiling and splashing of corrosive materials.
-
Strong Oxidizing Agents: These can react violently with amines.
-
-
Containment: Waste should be collected in a designated, approved container.[7]
-
The container must be made of a compatible material (e.g., high-density polyethylene, HDPE) and be in good condition.
-
It must have a secure, vapor-tight lid to prevent the release of fumes.[4]
-
Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from heat or ignition sources.[8][9]
-
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for disposing of waste containing 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, the following PPE is mandatory to minimize exposure risks.[10]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Protects against splashes of the corrosive amine. A face shield is required over goggles when handling liquids. |
| Skin/Hands | Chemical-Resistant Gloves | Use compatible gloves (e.g., nitrile) and inspect them for any signs of degradation before use. |
| Body | Laboratory Coat | Provides a barrier to prevent skin contact with the chemical. |
| Respiratory | Approved Respirator | Must be used if handling outside of a certified chemical fume hood or if aerosolization is possible. |
Waste Collection and Container Management
-
Initial Collection: At the point of generation (e.g., in a fume hood), transfer waste into the designated, labeled hazardous waste container. This includes:
-
Residual solid compound.
-
Grossly contaminated items like weighing papers, gloves, and disposable pipettes.
-
Solutions containing the compound.
-
-
Container Labeling: Proper labeling is a regulatory requirement and essential for safety.[7] The label on your hazardous waste container must clearly state:
-
Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[4][5] Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup. Do not attempt to treat or neutralize the bulk waste yourself.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from this compound.
Caption: Disposal workflow for 1-[1-(Cyclopropylcarbonyl)piperidin-4-yl]methanamine.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses.
Spill Cleanup Protocol
For minor spills (< 1 Liter) that you are trained and equipped to handle:[11]
-
Control & Contain: Alert others in the area. If the material is in a flammable solvent, eliminate all ignition sources.[8] Create a dike around the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[3][12] Do not use combustible materials like sawdust.[12]
-
Absorb: Gently cover and absorb the spill with the absorbent material, working from the outside in.
-
Collect: Using spark-proof tools, carefully sweep the contaminated absorbent material into a designated hazardous waste container.[13]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soapy water), followed by clean water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
For major spills, evacuate the area immediately and contact your institution's emergency response team.[11]
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[10]
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]
-
Piperidine - SAFETY DATA SHEET. Acros Organics. [Link]
-
Proper Handling of Hazardous Waste Guide. EPA. [Link]
-
Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]
-
Chemical spill cleanup procedures. J&K Scientific LLC. [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Contamination in Amine Systems. Refining Community. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Learn the Basics of Hazardous Waste. US EPA. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. acs.org [acs.org]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
